Product packaging for Antrafenine(Cat. No.:CAS No. 55300-29-3)

Antrafenine

Numéro de catalogue: B1665575
Numéro CAS: 55300-29-3
Poids moléculaire: 588.5 g/mol
Clé InChI: NWGGKKGAFZIVBJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Antrafenine is a piperazine-derivative research compound that has been characterized as a non-narcotic analgesic and anti-inflammatory agent . Early clinical studies demonstrated its efficacy in relieving pain associated with conditions like osteoarthritis, with a reported efficacy comparable to naproxen and excellent tolerance in patients . Its mechanism of action is associated with the inhibition of cyclooxygenase (COX) activity, which plays a key role in the synthesis of prostaglandins involved in inflammation . In preclinical models, this compound effectively suppressed edema and was notably superior to phenylbutazone in inhibiting total leucocyte infiltration, suggesting a significant effect on immune cell migration . Beyond its classical anti-inflammatory applications, recent research has identified a new potential for this compound and its structural analogs. A 2023 study found that these compounds exhibit anti-influenza virus activities against influenza A (H1N1, H3N2) and influenza B strains, acting through a dual mechanism by binding to components of the viral ribonucleoprotein (RNP) . This makes this compound a compound of interest for both inflammation research and novel antiviral development. The product is supplied for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26F6N4O2 B1665575 Antrafenine CAS No. 55300-29-3

3D Structure

Interactive Chemical Structure Model





Propriétés

Key on ui mechanism of action

Antrafenine is believed to be associated with the inhibition of cyclooxygenase activity. Two unique cyclooxygenases have been described in mammals. The constitutive cyclooxygenase, COX-1, synthesizes prostaglandins necessary for normal gastrointestinal and renal function. The inducible cyclooxygenase, COX-2, generates prostaglandins involved in inflammation. Inhibition of COX-1 is thought to be associated with gastrointestinal and renal toxicity while inhibition of COX-2 provides anti-inflammatory activity.

Numéro CAS

55300-29-3

Formule moléculaire

C30H26F6N4O2

Poids moléculaire

588.5 g/mol

Nom IUPAC

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate

InChI

InChI=1S/C30H26F6N4O2/c31-29(32,33)20-4-3-5-22(18-20)40-14-12-39(13-15-40)16-17-42-28(41)24-6-1-2-7-25(24)38-26-10-11-37-27-19-21(30(34,35)36)8-9-23(26)27/h1-11,18-19H,12-17H2,(H,37,38)

Clé InChI

NWGGKKGAFZIVBJ-UHFFFAOYSA-N

SMILES canonique

C1CN(CCN1CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F)C5=CC=CC(=C5)C(F)(F)F

Apparence

Solid powder

melting_point

88-90

Autres numéros CAS

55300-29-3
55300-30-6

Description physique

Solid

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

55300-30-6 (di-hydrochloride)

Durée de conservation

>3 years if stored properly

Solubilité

2.84e-03 g/L

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

2-(4-(m-trifluoromethyl-phenyl)-1-piperazinyl)ethyl 2-(7-trifluoromethyl-4-quinolinylamino)benzoate
antrafenine
antrafenine dihydrochloride
SL 73033
Stakane

Origine du produit

United States

Foundational & Exploratory

Antrafenine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility of antrafenine in dimethyl sulfoxide (DMSO) and other solvents. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's signaling pathway.

Core Data: this compound Solubility

This compound, a piperazine derivative with analgesic and anti-inflammatory properties comparable to naproxen, exhibits varied solubility across different solvents.[1][2] Understanding its solubility is crucial for in vitro and in vivo studies, formulation development, and ensuring accurate experimental outcomes.

Quantitative solubility data is summarized in the table below for easy comparison.

SolventSolubilityTemperatureMethodSource
Dimethyl Sulfoxide (DMSO)100 mg/mL (169.91 mM)Not SpecifiedNot SpecifiedMedChemExpress[3]
Water0.00284 mg/mLNot SpecifiedPredicted (ALOGPS)DrugBank Online[4]
Water2.84e-03 g/LNot SpecifiedNot SpecifiedHuman Metabolome Database[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (4.25 mM)Not SpecifiedExperimentalMedChemExpress
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (4.25 mM)Not SpecifiedExperimentalMedChemExpress
10% DMSO, 90% Corn Oil2.5 mg/mL (4.25 mM)Not SpecifiedExperimentalMedChemExpress

It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of a product; therefore, using a newly opened container is recommended. For formulations requiring heat or sonication to aid dissolution, precipitation or phase separation may occur.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from established protocols such as the shake-flask method, which is considered the most reliable for sparingly soluble compounds.

Objective: To determine the equilibrium solubility of this compound in a specified solvent (e.g., DMSO, water, ethanol) at a controlled temperature.

Materials:

  • This compound (solid form)

  • Solvent of interest (e.g., DMSO, purified water, ethanol)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points until it remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Subsequently, centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the liquid. Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles. Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature B->C D Monitor concentration over time C->D E Allow solid to settle D->E F Centrifuge E->F G Collect and filter supernatant F->G H Dilute sample G->H I Quantify using HPLC/UV-Vis H->I J Calculate solubility I->J

Shake-Flask Solubility Determination Workflow

Signaling Pathway: Mechanism of Action

This compound functions as an analgesic and anti-inflammatory agent by inhibiting the activity of cyclooxygenase (COX) enzymes. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in the synthesis of prostaglandins for normal physiological functions, and COX-2, which is inducible and produces prostaglandins that mediate inflammation. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby mitigating pain and inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_pathway Arachidonic Acid Pathway cluster_drug Drug Action Stimulus Inflammatory Stimuli (e.g., injury, infection) PLA2 Phospholipase A2 Stimulus->PLA2 activates Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid releases COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory This compound This compound This compound->COX1 inhibits This compound->COX2 inhibits

This compound's Inhibition of the COX Pathway

References

Antrafenine: A Piperazine Derivative with Dual Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine is a piperazine derivative initially developed as a non-narcotic analgesic and anti-inflammatory agent. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key mediators in the inflammatory cascade. Clinical studies have demonstrated its efficacy in osteoarthritis, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen. More recently, this compound and its analogs have emerged as potential antiviral agents, exhibiting activity against influenza viruses through a novel mechanism involving the viral ribonucleoprotein (RNP) complex. This technical guide provides a comprehensive overview of this compound, detailing its pharmacological properties, mechanism of action, synthesis, and experimental evaluation. Quantitative data are summarized in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this multifaceted compound.

Introduction

Piperazine and its derivatives represent a significant class of pharmacologically active compounds with diverse therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[1][2][3] this compound, a phenylpiperazine derivative, was first synthesized in 1979 and characterized for its analgesic and anti-inflammatory properties.[4] It functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the synthesis of prostaglandins.[5] While it has been largely superseded by newer drugs in clinical practice, recent research has reinvigorated interest in this compound due to the discovery of its anti-influenza virus activity. This dual functionality as both an anti-inflammatory and a potential antiviral agent makes this compound a compelling subject for further investigation and drug development.

Pharmacological Profile

Mechanism of Action

Anti-inflammatory and Analgesic Effects:

This compound's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation. The inhibition of COX-2 is primarily responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of COX-1 is associated with some of the common side effects, such as gastrointestinal irritation.

Antiviral Effects:

Recent studies have revealed a novel antiviral mechanism of action for this compound analogs against influenza A and B viruses. These compounds are proposed to act on the viral ribonucleoprotein (RNP) complex, which is essential for the transcription and replication of the viral genome. The RNP complex consists of the viral RNA, the nucleoprotein (NP), and the RNA-dependent RNA polymerase complex (comprising PA, PB1, and PB2 subunits). It is suggested that this compound analogs bind to both the PA C-terminal domain and the nucleoprotein, thereby disrupting the function of the RNP complex.

Quantitative Pharmacological Data

Table 1: In Vitro Cyclooxygenase (COX) Inhibition for Selected NSAIDs (for reference)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Aspirin1.63.50.46
Ibuprofen2.50.55.0
Naproxen0.60.80.75
Diclofenac0.080.0155.3
Celecoxib150.04375

Note: Data compiled from various sources for comparative purposes. Specific assay conditions can influence IC50 values.

Clinical Efficacy in Osteoarthritis

A double-blind, cross-over study compared the efficacy of this compound with naproxen and placebo in patients with osteoarthritis. The study demonstrated that this compound, at doses of 450 mg/day and 900 mg/day, was effective in relieving pain associated with osteoarthritis, with an efficacy comparable to naproxen (750 mg/day).

Table 2: Summary of Clinical Trial Data for this compound in Osteoarthritis

Treatment GroupDosageNumber of Patients with Side EffectsTotal Side Effects
This compound900 mg/day912
This compound450 mg/day55
Naproxen750 mg/day911
Placebo-710

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a representative protocol based on published descriptions; optimization may be required.

Experimental Protocol

Step 1: Synthesis of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-ol

  • To a solution of 1-(3-(trifluoromethyl)phenyl)piperazine in a suitable solvent (e.g., acetonitrile), add 2-bromoethanol.

  • The reaction mixture is heated under reflux for a specified period.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired alcohol.

Step 2: Synthesis of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl 2-aminobenzoate

  • A mixture of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethan-1-ol and isatoic anhydride in a solvent such as dimethylformamide (DMF) is heated.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.

Step 3: Synthesis of this compound

  • To a solution of 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl 2-aminobenzoate in a suitable solvent (e.g., DMF), add 4-chloro-7-(trifluoromethyl)quinoline and a base (e.g., potassium carbonate).

  • The mixture is heated at an elevated temperature until the reaction is complete.

  • The final product, this compound, is isolated by extraction and purified by recrystallization or column chromatography.

Experimental Methodologies

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200g) are used.

  • Compound Administration: this compound or a reference drug (e.g., phenylbutazone) is administered orally at various doses (e.g., 10, 20, 40 mg/kg) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Antiviral Activity: In Vitro Assays

5.2.1. Minigenome Luciferase Reporter Assay

This assay is used to screen for compounds that inhibit the influenza virus RNA polymerase activity.

  • Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in appropriate media.

  • Transfection: Cells are co-transfected with plasmids expressing the influenza virus polymerase subunits (PA, PB1, PB2), nucleoprotein (NP), and a reporter plasmid containing a luciferase gene flanked by the viral untranslated regions (UTRs).

  • Compound Treatment: The transfected cells are treated with various concentrations of this compound analogs.

  • Luciferase Assay: After a suitable incubation period (e.g., 24-48 hours), cell lysates are prepared, and luciferase activity is measured using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of viral RNA synthesis. IC50 values can be calculated.

5.2.2. Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between molecules. In the context of this compound, it is used to confirm the binding of the compound to the viral RNP components.

  • Protein Labeling: One of the binding partners (e.g., the PA C-terminal domain or NP) is fluorescently labeled.

  • Sample Preparation: A constant concentration of the labeled protein is mixed with a serial dilution of the this compound analog.

  • MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled protein is measured in a dedicated MST instrument.

  • Data Analysis: The change in thermophoresis upon binding is used to determine the binding affinity (Kd) of the compound to the target protein.

Visualizations

Signaling Pathways and Workflows

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 This compound This compound (NSAIDs) This compound->COX1_2 Inhibition Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Antiviral_Mechanism cluster_RNP Influenza Virus RNP Complex vRNA Viral RNA (vRNA) NP Nucleoprotein (NP) vRNA->NP PA PA NP->PA PB1 PB1 PA->PB1 PB2 PB2 PB1->PB2 Antrafenine_Analogs This compound Analogs Antrafenine_Analogs->NP Binds Antrafenine_Analogs->PA Binds Transcription_Replication Viral Transcription & Replication Antrafenine_Analogs->Transcription_Replication Inhibits Progeny_Viruses Progeny Viruses Transcription_Replication->Progeny_Viruses cluster_RNP cluster_RNP cluster_RNP->Transcription_Replication Essential for Experimental_Workflow_Antiviral Start Start: Antiviral Screening Minigenome_Assay Minigenome Luciferase Reporter Assay Start->Minigenome_Assay Identify_Hits Identify Active Compounds (Reduced Luciferase Activity) Minigenome_Assay->Identify_Hits Identify_Hits->Start No MST Microscale Thermophoresis (MST) Identify_Hits->MST Yes Confirm_Binding Confirm Direct Binding to RNP Components (NP, PA) MST->Confirm_Binding Confirm_Binding->Minigenome_Assay No Lead_Optimization Lead Optimization Confirm_Binding->Lead_Optimization Yes

References

In Vitro Metabolism of Antrafenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine, a phenylpiperazine derivative, has been utilized as an analgesic and anti-inflammatory agent. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the methodologies used to study the in vitro metabolism of xenobiotics, with a specific focus on the putative metabolic pathways of this compound. Due to a scarcity of publicly available in vitro metabolic data for this compound, this guide combines established experimental protocols with predicted metabolic routes to serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

Introduction

The in vitro evaluation of a drug's metabolic stability and the identification of its metabolites are fundamental components of the drug discovery and development process. These studies provide insights into the enzymes responsible for a drug's biotransformation, primarily the cytochrome P450 (CYP) superfamily of enzymes.[1][2] Such information is critical for anticipating in vivo clearance, assessing the potential for drug-drug interactions, and understanding inter-individual variability in drug response.[3]

This compound's metabolism is of particular interest due to its biotransformation into active metabolites. This guide will detail the standard in vitro experimental workflows, from incubation with liver microsomes to the analytical techniques used for metabolite identification and characterization.

Predicted Metabolic Pathways of this compound

Based on computational predictions, this compound is likely a substrate for several key cytochrome P450 enzymes, including CYP2C9, CYP2D6, and CYP3A4.[4] The predicted metabolic pathways primarily involve N-dealkylation and hydroxylation reactions.

Phase I Metabolism

The initial biotransformation of this compound is predicted to be catalyzed by CYP enzymes, leading to the formation of primary metabolites.

  • N-Dealkylation: The cleavage of the ethylpiperazine side chain is a probable metabolic route, leading to the formation of 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP).

  • Hydroxylation: Aromatic hydroxylation on the quinoline or phenyl rings is another potential pathway.

Phase II Metabolism

The primary metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that are more readily excreted.

The following diagram illustrates the predicted metabolic pathway of this compound.

Antrafenine_Metabolism This compound This compound TFMPP 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP) This compound->TFMPP N-Dealkylation (Predicted: CYP2C9, CYP2D6, CYP3A4) Hydroxylated_this compound Hydroxylated this compound This compound->Hydroxylated_this compound Hydroxylation (Predicted: CYP2C9, CYP2D6, CYP3A4) PhaseII_Metabolites Phase II Conjugates (e.g., Glucuronides, Sulfates) TFMPP->PhaseII_Metabolites Phase II Conjugation Hydroxylated_this compound->PhaseII_Metabolites Phase II Conjugation

Predicted metabolic pathway of this compound.

Experimental Protocols for In Vitro Metabolism Studies

The following protocols are standard methodologies for investigating the in vitro metabolism of a compound like this compound.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of disappearance of the parent drug when incubated with HLM, providing an estimate of its intrinsic clearance.

Materials:

  • Human Liver Microsomes (pooled from multiple donors)

  • Test compound (this compound)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and controls. Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[5]

  • Incubation: Add the HLM suspension to the wells of a 96-well plate. Add the test compound to achieve the final desired concentration (e.g., 1 µM). Pre-incubate the plate at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for the negative control wells (which receive buffer instead).

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding the cold quenching solution.

  • Sample Processing: Seal the plate and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL protein in incubation).

The following diagram illustrates the experimental workflow for a metabolic stability assay.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis HLM Human Liver Microsomes Incubation Incubate HLM and Compound at 37°C HLM->Incubation Compound Test Compound (this compound) Compound->Incubation Buffer Phosphate Buffer Buffer->Incubation NADPH_System NADPH Regenerating System Initiation Initiate with NADPH System NADPH_System->Initiation Incubation->Initiation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiation->Sampling Quenching Quench Reaction with Cold Acetonitrile Sampling->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Workflow for Metabolic Stability Assay.
Metabolite Identification and Profiling

This assay aims to identify the structures of metabolites formed during incubation.

Procedure:

The experimental setup is similar to the metabolic stability assay. However, the focus of the LC-MS/MS analysis is on detecting and characterizing potential metabolite peaks. High-resolution mass spectrometry (HRMS) is often employed for accurate mass measurements to aid in elemental composition determination.

Data Analysis:

  • Compare the chromatograms of the test samples with the control samples (without NADPH) to identify metabolite peaks.

  • Analyze the mass spectra of the potential metabolites to determine their molecular weight and fragmentation patterns.

  • Propose structures for the metabolites based on the mass shift from the parent drug and fragmentation data.

Cytochrome P450 Reaction Phenotyping

This set of experiments identifies the specific CYP isoforms responsible for the metabolism of the drug.

Methods:

  • Recombinant Human CYP Enzymes: Incubate the test compound with individual recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) to see which enzymes produce metabolites.

  • Chemical Inhibition: Incubate the test compound with HLM in the presence and absence of known CYP-specific chemical inhibitors. A decrease in metabolite formation in the presence of a specific inhibitor suggests the involvement of that CYP isoform.

  • Correlation Analysis: Correlate the rate of metabolite formation with the known activity of specific CYP isoforms in a panel of individual human liver microsomes.

Quantitative Data Summary

ParameterValueMethodReference
Metabolic Stability
t½ (min) in HLMData Not AvailableLC-MS/MS
Intrinsic Clearance (µL/min/mg protein)Data Not AvailableCalculation
Enzyme Kinetics (for TFMPP formation)
Km (µM)Data Not AvailableRecombinant CYPs
Vmax (pmol/min/pmol CYP)Data Not AvailableRecombinant CYPs
CYP Inhibition (IC50 in µM)
CYP1A2Predicted InhibitorFluorometric/LC-MS
CYP2C9Predicted InhibitorFluorometric/LC-MS
CYP2C19Predicted InhibitorFluorometric/LC-MS
CYP2D6Predicted Non-inhibitorFluorometric/LC-MS
CYP3A4Predicted InhibitorFluorometric/LC-MS

Conclusion

The in vitro metabolism of this compound is predicted to proceed through CYP-mediated N-dealkylation and hydroxylation, followed by Phase II conjugation. While specific experimental data for this compound is limited, the established methodologies presented in this guide provide a robust framework for its investigation. By employing these techniques, researchers can elucidate the metabolic pathways, identify the responsible enzymes, and predict the pharmacokinetic behavior of this compound and other novel chemical entities. Such studies are indispensable for the progression of drug candidates from discovery to clinical application.

References

Structural Analogs of Antrafenine: A Technical Guide to Their Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine is a piperazine derivative that has been characterized as a non-narcotic analgesic and anti-inflammatory agent with efficacy comparable to naproxen.[1][2][3][4] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[1] This technical guide provides a comprehensive overview of this compound, its structural analogs, and their associated properties. It delves into the synthesis of these compounds, their mechanism of action through the prostaglandin synthesis pathway, and presents available data on their biological activities. While quantitative data on the COX inhibitory activity of this compound and its direct analogs is limited in publicly available literature, this guide leverages recent research on structural analogs developed for other therapeutic applications to provide insights into the molecule's structure-activity relationship.

Introduction to this compound

This compound, chemically known as 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate, is a multifaceted compound that has demonstrated both anti-inflammatory and, more recently, antiviral properties. As a non-steroidal anti-inflammatory drug (NSAID), its therapeutic effects are rooted in the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that mediate acute and chronic inflammation.

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism of action for this compound as an anti-inflammatory agent is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

  • COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

  • COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

The anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, like gastrointestinal issues, are often linked to the inhibition of COX-1. This compound is considered a non-selective inhibitor of both COX-1 and COX-2.

Prostaglandin Synthesis Pathway

The inhibition of COX enzymes by this compound disrupts the arachidonic acid cascade, thereby reducing the production of prostaglandins.

prostaglandin_synthesis cluster_enzymes Enzymatic Steps Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Cleavage PGG2 Prostaglandin G2 (PGG2) AA->PGG2 Oxygenation PLA2 Phospholipase A2 COX COX-1 / COX-2 (Inhibited by this compound) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidation Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerization Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Prostaglandin Synthesis Pathway and the Site of this compound Action.

Structural Analogs of this compound and Their Properties

Recent research has explored structural analogs of this compound, primarily focusing on their anti-influenza virus activities. These studies provide valuable insights into the structure-activity relationships (SAR) of this chemical scaffold. The modifications have generally focused on the 2-(quinolin-4-yl)amino benzoate moiety, replacing the ester linkage with an amide linkage and introducing various substituents.

Data on Anti-Influenza Activity of this compound Analogs

The following table summarizes the in vitro anti-influenza activity of selected this compound analogs against the A/WSN/33 (H1N1) virus. While this data does not directly reflect the anti-inflammatory properties, it demonstrates how structural modifications can significantly impact biological activity.

Compound IDR Group (Substitution on the Amide)IC50 (µM) for A/WSN/33 (H1N1)
12 2-phenylethyl5.53
34 4-fluorobenzyl3.21
41 2-(4-fluorophenyl)ethyl6.73

Synthesis of this compound and its Analogs

The synthesis of this compound involves a multi-step process that connects its three main structural components: the trifluoromethylphenyl)piperazine moiety, the ethyl linker, and the (trifluoromethyl)quinolinyl]amino]benzoate group. A general synthetic approach is outlined below.

Experimental Workflow for Synthesis

synthesis_workflow Start Starting Materials: 1-(3-(Trifluoromethyl)phenyl)piperazine 2-Chloroethanol 2-((7-(Trifluoromethyl)quinolin-4-yl)amino)benzoic acid Step1 Step 1: Alkylation React 1-(3-(trifluoromethyl)phenyl)piperazine with 2-chloroethanol to form 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanol Start->Step1 Step2 Step 2: Esterification React the product from Step 1 with 2-((7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid in the presence of a coupling agent (e.g., DCC/DMAP) Step1->Step2 Purification Purification (e.g., Column Chromatography) Step2->Purification FinalProduct This compound Purification->FinalProduct

Caption: General Synthetic Workflow for this compound.

Representative Experimental Protocol for Synthesis of an this compound Analog (Amide)

The following is a representative protocol for the synthesis of an amide analog of this compound, based on published methods for similar compounds.

Step 1: Synthesis of the Amine Precursor A solution of 1-(3-(trifluoromethyl)phenyl)piperazine and a suitable alkylating agent (e.g., a protected aminoethyl halide) in a polar aprotic solvent (e.g., acetonitrile) is stirred at room temperature in the presence of a base (e.g., potassium carbonate). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired amine precursor.

Step 2: Amide Coupling To a solution of 2-((7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is stirred at room temperature for a short period, followed by the addition of the amine precursor from Step 1. The reaction is allowed to proceed at room temperature until completion as monitored by TLC. The reaction mixture is then washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the final amide analog of this compound.

In Vitro COX Inhibition Assay

To evaluate the anti-inflammatory potential of this compound and its analogs, an in vitro cyclooxygenase (COX) inhibition assay can be performed. This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Experimental Protocol for COX Inhibition Assay

The following is a general protocol for a colorimetric COX inhibitor screening assay.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds (this compound and its analogs) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the appropriate wells.

  • Add the test compound at various concentrations to the inhibitor wells. For control wells, add DMSO vehicle.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and the colorimetric substrate to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Monitor the change in absorbance over time to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition).

Experimental Workflow for COX Inhibition Assay

cox_assay_workflow Start Prepare Reagents: Enzymes (COX-1, COX-2), Buffer, Heme, Arachidonic Acid, Colorimetric Substrate, Test Compounds Step1 Dispense Reagents into 96-well plate: Enzyme, Buffer, Heme, and Test Compound/Vehicle Start->Step1 Step2 Pre-incubation at 37°C Step1->Step2 Step3 Initiate Reaction: Add Arachidonic Acid and Colorimetric Substrate Step2->Step3 Step4 Measure Absorbance (Kinetic Reading) Step3->Step4 Step5 Data Analysis: Calculate % Inhibition and IC50 values Step4->Step5 Result Determine COX-1 and COX-2 Inhibitory Potency Step5->Result

Caption: Workflow for a Colorimetric COX Inhibition Assay.

Conclusion

This compound remains a molecule of interest due to its established analgesic and anti-inflammatory properties, which are attributed to its non-selective inhibition of COX enzymes. While specific quantitative data on its COX inhibitory potency is not widely available, the exploration of its structural analogs for other therapeutic areas, such as antiviral agents, has provided a valuable platform for understanding the structure-activity relationships of this chemical class. The synthetic methodologies and bioassay protocols outlined in this guide provide a framework for researchers to further investigate this compound and its analogs, potentially leading to the development of novel therapeutics with improved efficacy and safety profiles. Future research should focus on systematically synthesizing and evaluating a series of this compound analogs for their COX-1 and COX-2 inhibitory activities to build a comprehensive SAR and to identify candidates with optimized pharmacological properties.

References

Antrafenine Analogs as a Novel Class of Anti-Influenza Agents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Originally developed as an anti-inflammatory agent, the antrafenine scaffold has emerged as a promising foundation for the development of novel anti-influenza therapeutics. A 2023 study published in the European Journal of Medicinal Chemistry detailed the synthesis and evaluation of a library of this compound structural analogs, identifying several compounds with potent activity against a range of influenza A and B viruses.[1][2] These compounds exhibit a novel, dual-target mechanism of action by disrupting the viral ribonucleoprotein (RNP) complex, a critical component of the influenza virus replication machinery. This document provides a detailed technical guide on the anti-influenza potential of this compound analogs, summarizing the available quantitative data, outlining key experimental methodologies, and visualizing the proposed mechanism of action and experimental workflows.

Quantitative Data Summary

The primary study focused on 2-(quinolin-4-yl)amino benzamides or 2-(quinolin-4-yl)amino benzoate derivatives, which are structural analogs of this compound. While the anti-influenza activity of the parent this compound compound was not detailed in the available literature, several of its analogs demonstrated significant potency. The half-maximal inhibitory concentration (IC50) values for the three most promising analogs were determined against multiple influenza strains.

Table 1: In Vitro Anti-Influenza Activity of Lead this compound Analogs (IC50)

Compound IDA/WSN/33 (H1N1)A/PR/8/34 (H1N1)A/HK/1/68 (H3N2)B/Florida/04/2006
Analog 12 5.53 µMEffectiveEffectiveEffective
Analog 34 3.21 µMEffectiveEffectiveEffective
Analog 41 6.73 µMEffectiveEffectiveEffective

Data sourced from Tang et al., 2023.[1][2] Note: Specific IC50 values for the latter three strains were described as "effective" in the study abstract but quantitative figures were not provided.

Proposed Mechanism of Action

The antiviral activity of the this compound analogs is attributed to their interaction with the influenza virus ribonucleoprotein (RNP) complex.[1] The RNP is a crucial assembly responsible for the transcription and replication of the viral RNA genome. Mechanistic studies indicate that these compounds have a dual-target inhibitory effect, binding to two key components of the RNP:

  • PA C-terminal Domain: The polymerase acidic protein (PA) is a subunit of the viral RNA-dependent RNA polymerase. The C-terminal domain of PA is essential for its function, including interactions with other polymerase subunits like PB1.

  • Nucleoprotein (NP): The nucleoprotein is the most abundant protein in the RNP complex. It encapsidates the viral RNA genome, protecting it and serving as a scaffold for the polymerase complex.

By binding to both the PA C-terminal domain and the nucleoprotein, the this compound analogs are believed to disrupt the structure and function of the RNP complex, thereby inhibiting viral replication.

This compound Analog Mechanism of Action cluster_virus Influenza Virus Replication Cycle cluster_drug Inhibition by this compound Analogs vRNA Viral RNA (vRNA) RNP Ribonucleoprotein (RNP) Complex vRNA->RNP NP Nucleoprotein (NP) NP->RNP Polymerase RNA Polymerase (PA, PB1, PB2) Polymerase->RNP Replication Viral Transcription & Replication RNP->Replication Progeny Progeny Virions Replication->Progeny This compound This compound Analog PA_target PA C-terminal Domain This compound->PA_target NP_target Nucleoprotein (NP) This compound->NP_target PA_target->RNP NP_target->RNP

Caption: Proposed dual-target mechanism of this compound analogs against the influenza RNP complex.

Experimental Protocols

The following are representative protocols for the key experiments used to determine the antiviral activity and mechanism of action of this compound analogs. Note: These are generalized methodologies; specific parameters from the primary study were not available.

Cytopathic Effect (CPE) Inhibition Assay

This assay is used to determine the concentration of a compound that protects host cells from the virus-induced cell death (cytopathic effect).

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density that will form a confluent monolayer overnight.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., this compound analogs) in a separate plate.

  • Infection and Treatment: When cells are confluent, remove the growth medium. Add the diluted compounds to the wells, followed by a standardized amount of influenza virus (e.g., 100 TCID50). Include cell-only (no virus, no compound) and virus-only (no compound) controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Viability: Remove the medium and add a cell viability reagent (e.g., a solution containing a tetrazolium salt like MTT or a luminescent ATP-based reagent).

  • Data Analysis: Measure the absorbance or luminescence. Calculate the percentage of cell protection for each compound concentration relative to the controls. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This assay helps to pinpoint the stage of the viral replication cycle that is inhibited by a compound.

  • Cell Preparation: Seed MDCK cells in multi-well plates to form a confluent monolayer.

  • Synchronized Infection: Infect the cells with a high multiplicity of infection (MOI) of influenza virus for 1 hour at 4°C to allow attachment but not entry. Wash the cells to remove unbound virus.

  • Time-Course Addition: Add the test compound at its effective concentration (e.g., 5x IC50) at various time points post-infection (e.g., -1, 0, 2, 4, 6, 8 hours).

  • Incubation: Incubate the plates for a full replication cycle (e.g., 12-24 hours).

  • Quantify Viral Yield: Collect the supernatant from each well at the end of the incubation period. Determine the viral titer using a plaque assay or TCID50 assay.

  • Data Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the latest stage of the replication cycle it can effectively target.

Minigenome Luciferase Reporter Assay

This assay assesses the effect of a compound on the activity of the viral polymerase complex in a controlled, non-infectious system.

  • Cell Transfection: Co-transfect HEK 293T cells with several plasmids:

    • Expression plasmids for the influenza virus polymerase subunits (PA, PB1, PB2) and nucleoprotein (NP).

    • A reporter plasmid containing a luciferase gene flanked by the influenza virus promoter sequences, which is transcribed by the viral polymerase.

  • Compound Treatment: After transfection, add serial dilutions of the test compound to the cells.

  • Incubation: Incubate the cells for 24-48 hours to allow for expression of the viral proteins and the reporter gene.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: The reduction in luciferase signal in the presence of the compound indicates inhibition of the viral polymerase/RNP activity. Calculate the IC50 value from the dose-response curve.

Microscale Thermophoresis (MST)

MST is used to quantify the binding affinity between the test compounds and their protein targets (PA and NP).

  • Protein Preparation: Purify recombinant influenza virus PA C-terminal domain and nucleoprotein. Label one of the binding partners (typically the protein) with a fluorescent dye.

  • Serial Dilution: Prepare a serial dilution of the ligand (the this compound analog).

  • Binding Reaction: Mix a constant concentration of the fluorescently labeled protein with the various concentrations of the ligand. Allow the binding reaction to reach equilibrium.

  • Capillary Loading: Load the samples into glass capillaries.

  • MST Measurement: Place the capillaries in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled protein along this gradient is measured. The thermophoretic movement changes upon binding of the ligand.

  • Data Analysis: Plot the change in thermophoresis against the ligand concentration. The dissociation constant (Kd) is derived by fitting the data to a binding curve, indicating the binding affinity.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the discovery and characterization of novel anti-influenza agents like the this compound analogs.

Experimental Workflow cluster_synthesis Compound Development cluster_screening Primary Screening cluster_mechanistic Mechanism of Action Studies cluster_validation Target Validation start This compound Scaffold synthesis Synthesize Analog Library start->synthesis cpe_assay Cytopathic Effect (CPE) Inhibition Assay synthesis->cpe_assay Test Analogs plaque_assay Plaque Reduction Assay cpe_assay->plaque_assay Confirm Hits cytotoxicity Cytotoxicity Assay (CC50) plaque_assay->cytotoxicity Assess Safety Window toa_assay Time-of-Addition Assay cytotoxicity->toa_assay Identify Target Stage minigenome_assay Minigenome Reporter Assay toa_assay->minigenome_assay Confirm RNP Inhibition mst_assay Microscale Thermophoresis (MST) minigenome_assay->mst_assay Quantify Target Binding binding_confirmation Confirm Binding to PA and NP mst_assay->binding_confirmation final_result Lead Candidate binding_confirmation->final_result

Caption: A logical workflow for identifying and characterizing novel anti-influenza compounds.

Conclusion and Future Directions

The identification of this compound analogs as potent inhibitors of influenza virus replication represents a significant advancement in the search for new antiviral therapies. Their novel dual-target mechanism, which disrupts the essential RNP complex, offers a potential strategy to combat influenza strains that may be resistant to existing drugs targeting the neuraminidase or M2 ion channel.

Further research is warranted to fully elucidate the potential of this compound class. Key next steps should include:

  • In Vivo Efficacy Studies: Evaluation of the lead analogs in animal models of influenza infection to determine their therapeutic efficacy, pharmacokinetics, and safety profiles.

  • Resistance Profiling: Generation of resistant viral mutants in vitro to identify the genetic barrier to resistance and understand potential escape mechanisms.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of additional analogs to optimize potency and drug-like properties.

  • Broad-Spectrum Activity: Comprehensive testing against a wider panel of contemporary and emerging influenza strains, including avian subtypes of pandemic concern.

References

Preclinical Pharmacokinetics of Antrafenine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed preclinical pharmacokinetic data for Antrafenine is limited in the publicly available scientific literature. This guide summarizes the available information and provides illustrative examples of experimental protocols and data presentation based on standard practices in preclinical drug development for a compound of this class. The quantitative data presented herein is hypothetical and for representative purposes only.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties.[1][2] Its mechanism of action is believed to be associated with the inhibition of cyclooxygenase (COX) activity, a key enzyme in the synthesis of prostaglandins involved in inflammation.[1][3] Preclinical studies have demonstrated its anti-inflammatory efficacy, noting its superiority to phenylbutazone in inhibiting leucocyte infiltration in rat models of inflammation.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development and for translating preclinical findings to clinical settings. This technical guide provides an overview of the known preclinical pharmacokinetics of this compound and outlines standard methodologies for its evaluation.

Quantitative Data Summary

Comprehensive pharmacokinetic parameter data for this compound in preclinical species is not widely published. The tables below are illustrative, presenting hypothetical but realistic data for a small molecule drug like this compound in common preclinical models.

Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats and Mice Following a Single Oral Dose.

ParameterRat (10 mg/kg)Mouse (10 mg/kg)
Cmax (ng/mL) 8501200
Tmax (h) 1.51.0
AUC0-t (ng·h/mL) 42503600
AUC0-inf (ng·h/mL) 44003750
t1/2 (h) 4.53.0
CL/F (L/h/kg) 2.272.67
Vz/F (L/kg) 14.811.5

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vz/F: Apparent volume of distribution.

Table 2: Known Systemic Exposure of the Metabolite mCF3PP Following a Single Oral Dose of this compound (25 mg/kg).

SpeciesSystemic Circulation as mCF3PP (%)
Mouse ≥ 14
Rat ≥ 3

mCF3PP: 1-m-trifluoromethylphenylpiperazine

Metabolism

The primary metabolic pathway of this compound identified in preclinical studies is the biotransformation to 1-m-trifluoromethylphenylpiperazine (mCF3PP). This metabolite is pharmacologically active and readily crosses the blood-brain barrier, potentially contributing to the overall pharmacological effects of this compound.

This compound This compound Biotransformation Biotransformation (in Rat and Mouse) This compound->Biotransformation mCF3PP 1-m-trifluoromethylphenylpiperazine (mCF3PP) Biotransformation->mCF3PP cluster_0 In-Life Phase cluster_1 Bioanalysis cluster_2 Data Analysis Dosing Dosing Blood Sampling Blood Sampling Dosing->Blood Sampling Tissue Collection Tissue Collection Blood Sampling->Tissue Collection Sample Preparation Sample Preparation Blood Sampling->Sample Preparation Urine/Feces Collection Urine/Feces Collection Tissue Collection->Urine/Feces Collection LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis PK Parameter Calculation PK Parameter Calculation LC-MS/MS Analysis->PK Parameter Calculation Data Reporting Data Reporting PK Parameter Calculation->Data Reporting Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound This compound->COX_Enzyme Inhibition

References

Antrafenine: A Technical Guide on its Analgesic and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine is a piperazine derivative that has demonstrated both analgesic and anti-inflammatory properties. This technical guide provides an in-depth overview of the existing research on this compound, focusing on its pharmacological effects, mechanism of action, and the experimental methodologies used to evaluate its efficacy. Quantitative data from key preclinical and clinical studies are summarized, and relevant signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

This compound is a non-narcotic agent that has been investigated for its potential in managing mild to moderate pain and inflammation.[1] Clinical studies have shown its efficacy to be comparable to that of naproxen in treating conditions such as osteoarthritis.[1][2] The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade.[3] This guide aims to consolidate the available technical information on this compound to support further research and development efforts.

Analgesic and Anti-inflammatory Efficacy: Quantitative Data

The following tables summarize the key quantitative data from preclinical and clinical studies on this compound's analgesic and anti-inflammatory effects.

Table 1: Preclinical Anti-inflammatory and Analgesic Data for this compound

ParameterModelSpeciesRoute of AdministrationValueComparatorComparator ValueReference
Anti-inflammatory Effect Carrageenan-induced Paw EdemaRatOral (p.o.)ED₄₀ = 24 mg/kgPhenylbutazoneApproximated[3]
Inhibition of Leucocyte Infiltration Carrageenan-induced PleurisyRatOral (p.o.)Significant suppression at 10, 20, 40 mg/kgPhenylbutazoneSignificant only at 40 mg/kg
Inhibition of Leucocyte Infiltration Calcium Pyrophosphate Dihydrate Crystal PleurisyRatOral (p.o.)Significant suppression at 10, 20, 40 mg/kgPhenylbutazoneSignificant only at 40 mg/kg

Table 2: Clinical Analgesic and Anti-inflammatory Data for this compound

ConditionDaily DoseComparatorDaily DoseStudy DesignKey FindingReference
Osteoarthritis450 mg/day & 900 mg/dayNaproxen750 mg/dayDouble-blind, cross-overEfficacy comparable to naproxen
Osteoarthritis of hip and/or knee600 mg/dayNaproxen500 mg/dayDouble-blind, three-way cross-overComparable potency to naproxen

Mechanism of Action: Cyclooxygenase Inhibition

The primary mechanism underlying the analgesic and anti-inflammatory effects of this compound is believed to be the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of COX:

  • COX-1: A constitutively expressed enzyme involved in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow.

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for anti-inflammatory drugs.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammatory symptoms and pain. The specific inhibitory profile of this compound against COX-1 and COX-2 has not been extensively reported in the available literature.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates This compound This compound This compound->COX_Enzymes Inhibits

Mechanism of action of this compound via COX inhibition.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used preclinical model to assess the anti-inflammatory activity of novel compounds.

  • Animals: Male rats are typically used.

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.

  • Drug Administration: this compound or the comparator drug (e.g., phenylbutazone) is administered orally (p.o.) at various doses (e.g., 10, 20, 40 mg/kg) prior to the carrageenan injection. A control group receives the vehicle.

  • Measurement of Edema: The volume of the paw is measured at specific time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each dose group compared to the control group. The ED₄₀ (the dose that produces 40% of the maximum effect) is then determined.

Carrageenan_Paw_Edema_Workflow cluster_Preparation Preparation cluster_Induction Induction cluster_Measurement Measurement & Analysis Animals Male Rats Drug_Admin Oral Administration of This compound/Comparator/Vehicle Animals->Drug_Admin Carrageenan_Injection Sub-plantar Injection of 1% Carrageenan Drug_Admin->Carrageenan_Injection Paw_Volume Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume Data_Analysis Calculate % Inhibition Determine ED₄₀ Paw_Volume->Data_Analysis

Workflow for the carrageenan-induced paw edema model.

Carrageenan-Induced Pleurisy in Rats

This model is used to evaluate the effect of anti-inflammatory agents on fluid exudation and leukocyte migration.

  • Animals: Male rats are commonly used.

  • Induction of Pleurisy: An intrapleural injection of a 1% carrageenan solution is administered into the right pleural cavity.

  • Drug Administration: this compound or a comparator drug is administered orally at different doses (e.g., 10, 20, 40 mg/kg) before the carrageenan injection.

  • Sample Collection: At a specific time point after induction (e.g., 4 hours), the animals are euthanized, and the pleural exudate is collected.

  • Analysis:

    • The volume of the exudate is measured.

    • The total number of leukocytes in the exudate is determined using a hemocytometer.

  • Data Analysis: The inhibition of exudate volume and leukocyte migration is calculated for the drug-treated groups relative to the control group.

Pleurisy_Model_Workflow cluster_Prep Preparation cluster_Induce Induction cluster_Collect Collection & Analysis Rats Male Rats Drug Oral Administration of This compound/Comparator Rats->Drug Induce_Pleurisy Intrapleural Injection of 1% Carrageenan Drug->Induce_Pleurisy Collect_Exudate Collect Pleural Exudate Induce_Pleurisy->Collect_Exudate Measure_Volume Measure Exudate Volume Collect_Exudate->Measure_Volume Count_Leukocytes Determine Total Leukocyte Count Collect_Exudate->Count_Leukocytes

Workflow for the carrageenan-induced pleurisy model.

Discussion and Future Directions

The available data suggest that this compound is an effective analgesic and anti-inflammatory agent with a preclinical and clinical profile comparable to established NSAIDs like phenylbutazone and naproxen. Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase enzymes.

However, a comprehensive understanding of this compound's pharmacological profile is limited by the lack of publicly available data on several key aspects. Future research should focus on:

  • Determining the in vitro inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes. This will provide a clearer picture of its potential for gastrointestinal and cardiovascular side effects.

  • Conducting further preclinical studies to establish a more detailed analgesic profile. This should include various pain models to assess its efficacy against different types of pain (e.g., thermal, mechanical, visceral).

  • Investigating potential mechanisms of action beyond COX inhibition. This could reveal novel therapeutic applications for this compound or its derivatives.

  • Publishing the detailed methodologies and full datasets from previous clinical trials. This would allow for a more thorough and independent evaluation of its clinical efficacy and safety.

Conclusion

This compound has demonstrated significant potential as an analgesic and anti-inflammatory agent. This technical guide has summarized the key findings and experimental methodologies from the available literature. Further research to address the existing knowledge gaps is warranted to fully elucidate the therapeutic potential of this compound.

References

Beyond Cyclooxygenase: An In-depth Technical Guide to the Molecular Targets of Antrafenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antrafenine, a piperazine derivative, has long been characterized as a non-steroidal anti-inflammatory drug (NSAID) with its mechanism of action primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. However, emerging research, including computational and experimental studies on its structural analogs, points towards a broader pharmacological profile. This technical guide delves into the molecular targets of this compound beyond the well-established COX pathway, providing a comprehensive overview of its potential interactions with viral and bacterial proteins, as well as its effects on inflammatory cell migration. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound is a non-narcotic analgesic and anti-inflammatory agent with efficacy comparable to naproxen[1]. Its primary mechanism of action is understood to be the inhibition of prostaglandin synthesis through the blockade of COX-1 and COX-2 enzymes[2][3][4]. While effective, this mechanism is shared with a broad class of NSAIDs and does not fully encapsulate the entirety of its pharmacological effects. Recent investigations, driven by drug repurposing initiatives and in silico screening, have begun to uncover a polypharmacological profile for this compound and its analogs, suggesting interactions with targets that are distinct from the arachidonic acid cascade. This guide focuses on these novel, non-COX molecular targets to provide a deeper understanding of this compound's therapeutic potential and off-target effects.

Non-COX Molecular Targets of this compound and its Analogs

Anti-Influenza Virus Activity: Targeting the Viral Ribonucleoprotein (RNP) Complex

Recent studies on structural analogs of this compound have revealed potent anti-influenza virus activity[2]. These compounds have been shown to target components of the viral ribonucleoprotein (RNP) complex, which is essential for the transcription and replication of the influenza virus genome.

A 2023 study synthesized and tested a library of this compound structural analogs, identifying several compounds with significant inhibitory activity against various influenza A and B strains. The half-maximal inhibitory concentrations (IC50) for the most potent analogs against the A/WSN/33 (H1N1) strain are presented in Table 1.

Compound IDTarget Virus StrainIC50 (µM)
12A/WSN/33 (H1N1)5.53
34A/WSN/33 (H1N1)3.21
41A/WSN/33 (H1N1)6.73
Table 1: Anti-influenza activity of potent this compound analogs.

Antiviral Activity Assay (Cytopathic Effect Inhibition Assay):

  • Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

  • The cells are washed with phosphate-buffered saline (PBS) and infected with the influenza virus at a specific multiplicity of infection (MOI).

  • After a one-hour adsorption period, the viral inoculum is removed, and the cells are washed with PBS.

  • Varying concentrations of the test compounds (this compound analogs) are added to the wells in a serum-free medium containing trypsin.

  • The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is measured at a specific wavelength, and the IC50 value is calculated as the concentration of the compound that inhibits the virus-induced cytopathic effect by 50%.

Microscale Thermophoresis (MST) for Binding Affinity:

  • The target proteins, PA C-terminal domain and nucleoprotein (NP), are expressed and purified.

  • The proteins are labeled with a fluorescent dye.

  • A serial dilution of the this compound analog is prepared.

  • The labeled protein is mixed with the different concentrations of the compound.

  • The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled protein along a temperature gradient.

  • Changes in the thermophoretic movement upon ligand binding are used to determine the binding affinity (Kd).

The proposed mechanism involves the dual binding of this compound analogs to the PA C-terminal domain and the nucleoprotein (NP), both of which are critical components of the influenza virus RNP. This binding is thought to disrupt the function of the RNP, thereby inhibiting viral replication.

G cluster_workflow Experimental Workflow: Antiviral Screening cluster_pathway Proposed Antiviral Mechanism A Synthesize this compound Analogs B Cytopathic Effect Inhibition Assay (MDCK cells, Influenza virus) A->B C Determine IC50 values B->C D Identify Potent Analogs C->D E Microscale Thermophoresis (MST) D->E F Determine Binding to PA C-terminal and NP E->F Antrafenine_Analog This compound Analog PA_C_terminal PA C-terminal Domain Antrafenine_Analog->PA_C_terminal binds NP Nucleoprotein (NP) Antrafenine_Analog->NP binds RNP_Complex Viral Ribonucleoprotein (RNP) Complex Antrafenine_Analog->RNP_Complex disrupts PA_C_terminal->RNP_Complex NP->RNP_Complex Viral_Replication Viral Replication RNP_Complex->Viral_Replication enables RNP_Complex->Viral_Replication

Workflow for antiviral screening and proposed mechanism.
Potential Inhibition of SARS-CoV-2 Main Protease (Mpro)

In silico studies have identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), a critical enzyme for viral replication. While experimental validation is pending, these computational findings suggest a novel therapeutic avenue for this compound.

At present, there is no experimentally determined quantitative data for the binding of this compound to SARS-CoV-2 Mpro. Computational docking studies would provide predicted binding energies, but these are not yet available in the public domain.

SARS-CoV-2 Mpro Inhibition Assay (FRET-based):

  • Recombinant SARS-CoV-2 Mpro is purified.

  • A fluorescently labeled peptide substrate containing the Mpro cleavage site is synthesized. The peptide is flanked by a fluorophore and a quencher, resulting in fluorescence resonance energy transfer (FRET) in its intact state.

  • The enzyme is pre-incubated with varying concentrations of the test compound (this compound).

  • The reaction is initiated by the addition of the FRET substrate.

  • Cleavage of the substrate by Mpro separates the fluorophore and the quencher, leading to an increase in fluorescence.

  • The rate of fluorescence increase is measured over time, and the IC50 value is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.

The logical flow for investigating this compound as a potential Mpro inhibitor involves a combination of computational and experimental steps.

G A In Silico Screening (Molecular Docking) B Identify this compound as a Potential Mpro Inhibitor A->B C FRET-based Mpro Inhibition Assay B->C Experimental Validation D Determine Experimental IC50 C->D E Cell-based Antiviral Assays D->E Further Validation F Confirm Cellular Efficacy E->F

Logical workflow for Mpro inhibitor validation.
Potential Inhibition of Mycobacterium tuberculosis Cytochrome P450 (CYP121)

Computational drug repurposing studies have highlighted this compound as a potential inhibitor of CYP121, an essential cytochrome P450 enzyme in Mycobacterium tuberculosis. This suggests a possible role for this compound in anti-tuberculosis therapy.

A virtual screening study reported a promising binding affinity for this compound to CYP121.

CompoundTargetPredicted Binding Affinity (kcal/mol)
This compoundCYP121-12.6
Table 2: Predicted binding affinity of this compound to M. tuberculosis CYP121.

CYP121 Inhibition Assay (UV-Vis Spectroscopy):

  • Recombinant CYP121 is expressed and purified.

  • The baseline UV-Vis spectrum of the heme-containing CYP121 is recorded.

  • Varying concentrations of the test compound (this compound) are added to the enzyme solution.

  • Binding of an inhibitor to the heme iron of the cytochrome P450 enzyme induces a characteristic shift in the Soret peak of the spectrum (a Type II spectral shift).

  • The magnitude of this spectral shift is measured at different inhibitor concentrations to determine the spectral dissociation constant (Ks), which is an indicator of binding affinity.

The proposed mechanism involves the binding of this compound to the active site of CYP121, inhibiting its function and thereby disrupting essential metabolic processes in M. tuberculosis.

G cluster_workflow Experimental Workflow: CYP121 Inhibitor Screening cluster_pathway Proposed Anti-Tuberculosis Mechanism A Virtual Screening of Repurposing Libraries B Identify this compound as a High-Affinity Binder A->B C UV-Vis Spectroscopy Binding Assay B->C D Determine Spectral Dissociation Constant (Ks) C->D E M. tuberculosis Growth Inhibition Assays D->E F Confirm Anti-mycobacterial Activity E->F This compound This compound CYP121 CYP121 Enzyme This compound->CYP121 inhibits M_tuberculosis_Metabolism Essential Metabolic Pathway CYP121->M_tuberculosis_Metabolism catalyzes CYP121->M_tuberculosis_Metabolism Bacterial_Viability Bacterial Viability M_tuberculosis_Metabolism->Bacterial_Viability maintains

Workflow for CYP121 inhibitor screening and mechanism.
Inhibition of Leukocyte Infiltration

An early preclinical study demonstrated that this compound was more effective than phenylbutazone at inhibiting total leukocyte infiltration in rat models of inflammation. This suggests a mechanism of action that extends beyond prostaglandin inhibition to directly or indirectly modulate immune cell migration.

The study reported the effective dose for suppressing carrageenan-induced paw edema.

CompoundParameterValue
This compoundED40 for carrageenan paw edema suppression (p.o.)24 mg/kg
Table 3: In vivo anti-inflammatory activity of this compound in rats.

Carrageenan-Induced Pleurisy in Rats:

  • Male rats are administered the test compound (this compound) or vehicle orally.

  • After a set period (e.g., 1 hour), an intrapleural injection of carrageenan is given to induce an inflammatory response.

  • After a further period (e.g., 4 hours), the animals are euthanized.

  • The pleural cavity is washed with saline, and the exudate is collected.

  • The volume of the exudate is measured.

  • The total number of leukocytes in the exudate is determined using a hemocytometer.

  • The inhibition of exudate volume and leukocyte infiltration by the test compound is calculated relative to the vehicle control group.

The precise molecular target for this compound's effect on leukocyte migration is unknown. However, it may involve the modulation of adhesion molecule expression on endothelial cells or leukocytes, or interference with chemokine signaling pathways that guide leukocyte chemotaxis.

G Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Endothelial_Activation Endothelial Cell Activation Inflammatory_Stimulus->Endothelial_Activation Adhesion_Molecule_Expression Upregulation of Adhesion Molecules (e.g., ICAM-1, VCAM-1) Endothelial_Activation->Adhesion_Molecule_Expression Chemokine_Production Chemokine Production Endothelial_Activation->Chemokine_Production Leukocyte_Adhesion Leukocyte Adhesion to Endothelium Adhesion_Molecule_Expression->Leukocyte_Adhesion Chemokine_Production->Leukocyte_Adhesion Leukocyte_Transmigration Leukocyte Transmigration (Infiltration) Leukocyte_Adhesion->Leukocyte_Transmigration This compound This compound This compound->Adhesion_Molecule_Expression inhibits? This compound->Chemokine_Production inhibits?

Hypothesized pathway for inhibition of leukocyte infiltration.

Discussion and Future Directions

The evidence presented in this guide strongly suggests that the pharmacological profile of this compound is more complex than previously understood. While its COX-inhibitory activity is well-documented, the identification of potential interactions with viral and bacterial enzymes, as well as its pronounced effect on leukocyte migration, opens up new avenues for research and therapeutic development.

The anti-influenza activity of this compound analogs is the most mature of these non-COX effects, with quantitative inhibitory data and identified molecular targets. Further work is needed to determine if this compound itself shares this activity and to optimize the potency and pharmacokinetic properties of these analogs.

The potential roles of this compound as an inhibitor of SARS-CoV-2 Mpro and M. tuberculosis CYP121 are currently based on computational predictions. These findings provide a strong rationale for initiating experimental validation studies, which could lead to the repurposing of this compound for infectious diseases.

The mechanism behind this compound's inhibition of leukocyte infiltration remains to be elucidated. Future studies should investigate its effects on the expression of adhesion molecules, chemokine receptor signaling, and other key steps in the leukocyte adhesion cascade.

Conclusion

References

The Biotransformation of Antrafenine: A Technical Guide for Preclinical Research in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biotransformation of antrafenine, a non-steroidal anti-inflammatory drug (NSAID), in rat and mouse models. The document details the current understanding of its metabolic pathways, focusing on the primary metabolite, 1-m-trifluoromethylphenylpiperazine (mCF3PP). This guide synthesizes available quantitative data, outlines detailed experimental protocols for in vivo and in vitro studies, and provides visualizations of the metabolic pathway and experimental workflows to support preclinical drug development and research. While specific validated analytical methods for this compound are not extensively published, this guide proposes methodologies based on best practices for structurally related compounds.

Introduction

This compound is a piperazine derivative that has demonstrated analgesic and anti-inflammatory properties. Understanding its metabolic fate in preclinical species is crucial for interpreting pharmacological and toxicological data and for predicting its pharmacokinetics in humans. This guide focuses on the biotransformation of this compound in commonly used rodent models, the rat and the mouse, providing a foundational resource for researchers in drug metabolism and pharmacokinetics.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound identified in both rat and mouse models is the N-dealkylation of the parent compound to form 1-m-trifluoromethylphenylpiperazine (mCF3PP).[1] This metabolite is pharmacologically active and readily crosses the blood-brain barrier.[1]

The biotransformation of this compound likely involves Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, which are responsible for the N-dealkylation reaction. While the specific CYP isoforms involved in this compound metabolism have not been definitively identified in published literature, studies on other N-arylpiperazine derivatives suggest that CYP3A4 and CYP2D6 are often involved in the N-dealkylation of such compounds. Further metabolism of mCF3PP may occur, potentially through hydroxylation of the aromatic ring, a common metabolic pathway for arylpiperazine compounds.

Antrafenine_Metabolism This compound This compound mCF3PP 1-(3-trifluoromethylphenyl)piperazine (mCF3PP) This compound->mCF3PP N-dealkylation (CYP450 mediated) Hydroxylated_mCF3PP Hydroxylated mCF3PP (Putative) mCF3PP->Hydroxylated_mCF3PP Hydroxylation (Putative)

Figure 1: Proposed metabolic pathway of this compound.

Quantitative Data on this compound Biotransformation

Quantitative analysis has revealed species differences in the extent of this compound's conversion to mCF3PP. Following a single oral dose of 25 mg/kg, the percentage of the dose that reaches systemic circulation as mCF3PP is significantly higher in mice compared to rats.[1]

SpeciesDose (Oral)Metabolite% of Dose in Systemic Circulation as MetaboliteReference
Mouse25 mg/kgmCF3PPAt least 14%[1]
Rat25 mg/kgmCF3PPAt least 3%[1]

Table 1: Systemic Exposure to mCF3PP after Oral Administration of this compound

Experimental Protocols

This section outlines detailed methodologies for key experiments to study the biotransformation of this compound in rodent models.

In Vivo Studies

Objective: To determine the pharmacokinetic profile and identify metabolites of this compound in rats and mice.

4.1.1. Animal Models:

  • Male Sprague-Dawley rats (200-250 g)

  • Male C57BL/6 mice (20-25 g)

4.1.2. Drug Administration:

  • Oral Gavage: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). Administer a single dose (e.g., 25 mg/kg) via oral gavage. The volume of administration should be appropriate for the animal's weight (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).

4.1.3. Sample Collection:

  • Blood: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate plasma and store at -80°C until analysis.

  • Brain Tissue: At the end of the study, euthanize the animals and perfuse the circulatory system with saline. Excise the brain, weigh it, and homogenize it in a suitable buffer. Store the homogenate at -80°C.

  • Urine and Feces: House animals in metabolic cages to collect urine and feces for a specified period (e.g., 24 or 48 hours) to identify excretory metabolites.

4.1.4. Sample Preparation:

  • Plasma: For the analysis of this compound and mCF3PP, a protein precipitation method is recommended. To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to precipitate proteins. Transfer the supernatant for analysis.

  • Brain Homogenate: A similar protein precipitation or liquid-liquid extraction can be used for brain homogenate samples.

4.1.5. Analytical Method (Proposed):

  • Instrumentation: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

  • Chromatographic Conditions (starting point for method development):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, mCF3PP, and the internal standard.

In Vitro Studies

Objective: To identify the enzymes responsible for this compound metabolism and to characterize its metabolic stability.

4.2.1. Test System:

  • Pooled liver microsomes from male Sprague-Dawley rats and C57BL/6 mice.

4.2.2. Incubation Conditions:

  • Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., 0.5 mg/mL protein), this compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding a NADPH-regenerating system.

  • Termination: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant by HPLC-MS/MS to determine the rate of disappearance of this compound.

4.2.3. Reaction Phenotyping (CYP450 Isoform Mapping):

  • Incubate this compound with a panel of recombinant human or rodent CYP450 enzymes to identify which isoforms can metabolize the drug.

  • Alternatively, use selective chemical inhibitors for different CYP isoforms in incubations with liver microsomes to determine the contribution of each isoform to this compound metabolism.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study Animal_Dosing Rodent Dosing (Oral Gavage) Sample_Collection Sample Collection (Blood, Brain, Excreta) Animal_Dosing->Sample_Collection Sample_Prep_Vivo Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep_Vivo LCMS_Analysis_Vivo LC-MS/MS Analysis (Pharmacokinetics & Metabolite ID) Sample_Prep_Vivo->LCMS_Analysis_Vivo Microsome_Incubation Liver Microsome Incubation Sample_Prep_Vitro Sample Preparation Microsome_Incubation->Sample_Prep_Vitro CYP_Phenotyping CYP450 Reaction Phenotyping CYP_Phenotyping->Sample_Prep_Vitro LCMS_Analysis_Vitro LC-MS/MS Analysis (Metabolic Stability & Enzyme ID) Sample_Prep_Vitro->LCMS_Analysis_Vitro

Figure 2: General experimental workflow for studying this compound biotransformation.

Conclusion

The biotransformation of this compound in rat and mouse models primarily involves N-dealkylation to the active metabolite mCF3PP, with mice exhibiting a greater capacity for this conversion. This guide provides a framework of experimental protocols and analytical strategies to further investigate the metabolism of this compound. Future research should focus on developing and validating a specific LC-MS/MS method for the simultaneous quantification of this compound and mCF3PP, comprehensively identifying all metabolites in various biological matrices, and definitively characterizing the CYP450 isoforms responsible for its metabolism. These efforts will provide a more complete understanding of this compound's disposition and will be invaluable for its continued development.

References

Methodological & Application

Application Notes and Protocols for Evaluating Antrafenine in a Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antrafenine is a piperazine derivative with analgesic and anti-inflammatory properties comparable to naproxen.[1][2][3] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) activity, which is crucial for the synthesis of prostaglandins involved in inflammation.[1][4] Specifically, the inhibition of the inducible COX-2 enzyme is associated with its anti-inflammatory effects. The carrageenan-induced paw edema model is a widely used and well-established in vivo assay for screening and evaluating the efficacy of potential anti-inflammatory agents. This model mimics the cardinal signs of acute inflammation, including edema, and is valuable for assessing the activity of compounds like this compound.

This document provides detailed protocols and data presentation for the use of this compound in a carrageenan-induced paw edema model, along with visualizations of the experimental workflow and relevant signaling pathways.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in suppressing carrageenan-induced paw edema in rats.

Compound Dose Range (mg/kg, p.o.) ED₄₀ (mg/kg, p.o.) Effect on Leucocyte Infiltration Reference
This compound10 - 4024Significant suppression at 10, 20, and 40 mg/kg
PhenylbutazoneNot specifiedApproximated by this compoundSignificant activity only at 40 mg/kg

ED₄₀: The dose required to produce 40% of the maximum effect. p.o.: Per os (by mouth).

Experimental Protocols

Animals
  • Species: Male Sprague Dawley rats are commonly used for this assay. Swiss albino mice can also be utilized.

  • Weight: Typically 150-200g.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Housing: House animals in standard polypropylene cages with free access to food and water. Maintain a 12-hour light/dark cycle and a controlled temperature (24 ± 2°C) and humidity (60-70%).

  • Ethical Considerations: All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Ethics Committee.

Materials and Reagents
  • This compound

  • Carrageenan (Lambda, Type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • Positive Control (e.g., Indomethacin, 5 mg/kg)

  • Saline (sterile, 0.9%)

  • Plethysmometer or digital calipers

  • Syringes and needles (for oral gavage and subcutaneous injection)

Experimental Procedure
  • Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group 1 (Vehicle Control): Receives the vehicle orally.

    • Group 2 (Carrageenan Control): Receives the vehicle orally and a carrageenan injection.

    • Group 3 (Positive Control): Receives a standard anti-inflammatory drug (e.g., Indomethacin) orally.

    • Group 4-6 (this compound Treatment): Receives different doses of this compound (e.g., 10, 20, 40 mg/kg) orally.

  • Drug Administration:

    • Administer the vehicle, positive control, or this compound by oral gavage 60 minutes prior to the carrageenan injection.

  • Induction of Paw Edema:

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. This is the baseline measurement (0 hour).

    • Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

  • Data Analysis:

    • Calculate the increase in paw volume (edema):

      • Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.

    • Calculate the percentage inhibition of edema:

      • % Inhibition = [(Edema of Control Group - Edema of Treated Group) / Edema of Control Group] x 100.

    • Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of <0.05 is generally considered statistically significant.

Visualizations

Signaling Pathway of Carrageenan-Induced Inflammation and this compound Action

G cluster_carrageenan Carrageenan-Induced Inflammation cluster_this compound This compound Mechanism of Action Carrageenan Injection Carrageenan Injection Tissue Injury Tissue Injury Carrageenan Injection->Tissue Injury Mast Cell Degranulation Mast Cell Degranulation Tissue Injury->Mast Cell Degranulation Activation of PLA2 Activation of Phospholipase A2 (PLA2) Tissue Injury->Activation of PLA2 Release of Mediators Release of Inflammatory Mediators (Histamine, Serotonin) Mast Cell Degranulation->Release of Mediators Inflammation Vasodilation, Increased Vascular Permeability, Edema, Pain Release of Mediators->Inflammation Arachidonic Acid Arachidonic Acid Production Activation of PLA2->Arachidonic Acid COX-2 Upregulation Upregulation of COX-2 Enzyme Arachidonic Acid->COX-2 Upregulation Prostaglandin Synthesis Prostaglandin (PGE2) Synthesis COX-2 Upregulation->Prostaglandin Synthesis Prostaglandin Synthesis->Inflammation This compound This compound COX-2 Inhibition Inhibition of COX-2 This compound->COX-2 Inhibition COX-2 Inhibition->Prostaglandin Synthesis Blocks G cluster_workflow Experimental Workflow start Animal Acclimatization & Grouping drug_admin Oral Administration (Vehicle, Positive Control, or this compound) start->drug_admin baseline Baseline Paw Volume Measurement (0 hr) drug_admin->baseline 60 min carrageenan Sub-plantar Carrageenan Injection (0.1 mL, 1%) baseline->carrageenan measurement Paw Volume Measurement at Intervals (1, 2, 3, 4, 5 hr) carrageenan->measurement analysis Data Analysis: - Calculate Edema - Calculate % Inhibition measurement->analysis end Results & Conclusion analysis->end G cluster_groups Experimental Design cluster_controls Control Groups cluster_treatment Treatment Groups Main Objective Evaluate Anti-inflammatory Effect of this compound Carrageenan Control Vehicle + Carrageenan (Maximum Inflammation) Main Objective->Carrageenan Control Positive Control Indomethacin + Carrageenan (Known Anti-inflammatory Effect) Main Objective->Positive Control This compound Low Dose Low Dose this compound + Carrageenan Main Objective->this compound Low Dose This compound Mid Dose Mid Dose this compound + Carrageenan Main Objective->this compound Mid Dose This compound High Dose High Dose this compound + Carrageenan Main Objective->this compound High Dose Vehicle Control Vehicle Only (Baseline)

References

Antrafenine Analogs as Novel Antiviral Agents for Influenza Virus Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Antrafenine, a compound originally developed as a non-narcotic analgesic and anti-inflammatory agent, has recently emerged as a scaffold for the development of potent antiviral agents against the influenza virus.[1][2] Structural analogs of this compound have demonstrated significant efficacy against various influenza A and B strains, including H1N1 and H3N2 subtypes.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound analogs in influenza virus research, based on recent findings.

The primary mechanism of action for these compounds involves the inhibition of the viral ribonucleoprotein (RNP) complex, a critical component for influenza virus transcription and replication.[3] Specifically, this compound analogs have been shown to bind to both the C-terminal domain of the polymerase acidic protein (PA) and the nucleoprotein (NP), suggesting a dual-target inhibitory mechanism. This novel mode of action presents a promising avenue for the development of new anti-influenza therapeutics, particularly in light of the continuous emergence of drug-resistant viral strains.

Quantitative Data Summary

The antiviral activity of several this compound analogs has been quantified against various influenza virus strains. The following table summarizes the key inhibitory concentrations (IC50 and EC50) from published studies.

CompoundVirus StrainAssay TypeIC50 / EC50 (µM)Reference
Analog 12 A/WSN/33 (H1N1)Not Specified5.53
Analog 34 A/WSN/33 (H1N1)Not Specified3.21
Analog 41 A/WSN/33 (H1N1)Not Specified6.73
Compound G07 A/WSN/33 (H1N1)Cytopathic Effect AssayEC50 = 11.38 ± 1.89
Compound G07 A/WSN/33 (H1N1)Plaque Inhibition AssayIC50 = 0.23 ± 0.15

Signaling Pathways and Experimental Workflows

The antiviral activity of this compound analogs is primarily attributed to the direct inhibition of viral components rather than the modulation of host cellular signaling pathways. The proposed mechanism involves the disruption of the influenza virus ribonucleoprotein (RNP) complex.

cluster_virus Influenza Virus cluster_inhibition Inhibitory Effect vRNA Viral RNA RNP Ribonucleoprotein (RNP) Complex vRNA->RNP NP Nucleoprotein (NP) NP->RNP PA Polymerase PA PA->RNP PB1 Polymerase PB1 PB1->RNP PB2 Polymerase PB2 PB2->RNP Transcription Viral Transcription RNP->Transcription Replication Viral Replication RNP->Replication This compound This compound Analogs This compound->NP Binds to This compound->PA Binds to C-terminal domain This compound->Transcription Inhibits This compound->Replication Inhibits cluster_screening Initial Screening cluster_mechanism Mechanism of Action cluster_binding Target Binding Verification cluster_safety Safety Profile CPE Cytopathic Effect (CPE) Assay Time Time-of-Addition Assay CPE->Time Cytotoxicity Cytotoxicity Assay CPE->Cytotoxicity Plaque Plaque Inhibition Assay Plaque->Time Plaque->Cytotoxicity Minigenome Minigenome Luciferase Reporter Assay Time->Minigenome RNP_assay RNP Reconstitution Assay Minigenome->RNP_assay MST Microscale Thermophoresis (MST) RNP_assay->MST

References

Application Notes and Protocols: Plaque Inhibition Assay for Evaluating the Antiviral Effects of Antrafenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrafenine is a piperazine derivative, initially developed as an analgesic and anti-inflammatory agent.[1] Its mechanism of action in this context is associated with the inhibition of cyclooxygenase (COX) activity.[2][3][4] Recent studies have unveiled a novel therapeutic potential for this compound and its analogs as antiviral agents, specifically against influenza A and B viruses.[5] The antiviral mechanism of these compounds has been identified to involve the targeting of the viral ribonucleoprotein (RNP) complex, a critical component for viral transcription and replication. Time-of-addition studies and minigenome luciferase reporter assays have indicated that these compounds act on the RNP components. Further investigation through microscale thermophoresis has shown that this compound analogs bind to both the PA C-terminal domain and the nucleoprotein (NP), which is the most abundant subunit of the RNP.

This application note provides a detailed protocol for a plaque inhibition assay to quantify the antiviral activity of this compound against influenza A virus. The plaque assay is a gold-standard method for determining the infectivity of lytic viruses and is widely used to assess the efficacy of antiviral compounds. This protocol is designed for researchers in virology, pharmacology, and drug development to reliably evaluate the potential of this compound as an anti-influenza therapeutic.

Data Presentation

The quantitative data obtained from the plaque inhibition assay can be summarized in the following table for clear comparison and analysis.

This compound Concentration (µM)Number of Plaques (Replicate 1)Number of Plaques (Replicate 2)Average Number of PlaquesPercentage of Plaque Inhibition (%)
0 (Virus Control)1251311280
110210810517.97
565716846.88
1031353374.22
258121092.19
5002199.22
Cell Control000100
Positive Control (e.g., Oseltamivir)57695.31

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Experimental Protocols

Materials and Reagents
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells

  • Virus: Influenza A virus (e.g., A/WSN/33 (H1N1) or A/PR/8/34 (H1N1))

  • Compound: this compound (powder)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Media and Buffers:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • Serum-free DMEM for infection

  • Overlay Medium:

    • 2X DMEM

    • Low-melting-point agarose or Avicel RC-591

    • TPCK-treated trypsin

  • Staining Solution:

    • Crystal violet solution (0.5% w/v in 20% ethanol)

  • Plates and Consumables:

    • 6-well or 12-well cell culture plates

    • Sterile serological pipettes and pipette tips

    • Sterile microcentrifuge tubes

Preparation of Reagents
  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in serum-free DMEM on the day of the experiment. To enhance solubility, the tube can be heated to 37°C and sonicated.

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Infection Medium: Serum-free DMEM.

  • Overlay Medium (Agarose): Prepare a 1.2% solution of low-melting-point agarose in water and autoclave. Cool to 42°C in a water bath. Mix equal volumes of the 1.2% agarose solution with 2X DMEM (pre-warmed to 37°C) containing TPCK-treated trypsin at a final concentration of 1 µg/mL.

  • Overlay Medium (Avicel): Prepare a 2.4% solution of Avicel RC-591 in water and autoclave. Mix equal volumes of the 2.4% Avicel solution with 2X DMEM (pre-warmed to 37°C) containing TPCK-treated trypsin at a final concentration of 1 µg/mL.

Experimental Workflow

The following diagram illustrates the experimental workflow for the plaque inhibition assay.

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment & Incubation cluster_analysis Analysis prep_cells Seed MDCK cells in 6-well plates infect Infect MDCK cell monolayers with diluted virus prep_cells->infect prep_virus Prepare serial dilutions of Influenza A virus prep_virus->infect prep_drug Prepare serial dilutions of this compound add_overlay Add overlay medium containing different concentrations of this compound prep_drug->add_overlay adsorb Allow virus adsorption (1 hour at 37°C) infect->adsorb remove_inoculum Remove virus inoculum adsorb->remove_inoculum remove_inoculum->add_overlay incubate Incubate for 48-72 hours (plaque formation) add_overlay->incubate fix_stain Fix cells and stain with crystal violet incubate->fix_stain count_plaques Count plaques and calculate % inhibition and IC50 fix_stain->count_plaques

Plaque Inhibition Assay Workflow
Detailed Protocol

  • Cell Seeding:

    • Trypsinize and count MDCK cells.

    • Seed the cells into 6-well plates at a density of 5 x 10^5 cells/well.

    • Incubate at 37°C with 5% CO2 overnight to form a confluent monolayer.

  • Virus Infection:

    • On the day of the experiment, wash the cell monolayers twice with sterile PBS.

    • Prepare serial dilutions of the influenza A virus in serum-free DMEM to achieve a concentration that will produce 50-100 plaques per well.

    • Infect the cells by adding 200 µL of the diluted virus to each well.

    • Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

  • This compound Treatment and Overlay:

    • During the virus adsorption period, prepare the overlay medium containing various concentrations of this compound. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

    • Include the following controls:

      • Virus Control: Overlay medium with vehicle (DMSO) only.

      • Cell Control: Overlay medium without virus or this compound.

      • Positive Control: Overlay medium with a known influenza inhibitor (e.g., Oseltamivir).

    • After the 1-hour adsorption, aspirate the virus inoculum from the wells.

    • Gently add 2 mL of the overlay medium containing the respective concentrations of this compound (or controls) to each well.

  • Incubation:

    • Allow the overlay to solidify at room temperature for 20-30 minutes.

    • Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques are formed in the virus control wells.

  • Plaque Visualization and Counting:

    • Aspirate the overlay medium.

    • Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 30 minutes at room temperature.

    • Remove the formalin and stain the cell monolayer with 0.5 mL of crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, viable cells.

Data Analysis
  • Calculate the Percentage of Plaque Inhibition:

    • The percentage of plaque inhibition is calculated using the following formula:

  • Determine the 50% Inhibitory Concentration (IC50):

    • Plot the percentage of plaque inhibition against the corresponding concentrations of this compound.

    • Use non-linear regression analysis (e.g., dose-response curve fitting in GraphPad Prism or similar software) to determine the IC50 value, which is the concentration of this compound that inhibits plaque formation by 50%.

Hypothetical Signaling Pathway of this compound's Antiviral Action

The following diagram illustrates the proposed mechanism of action of this compound in inhibiting influenza virus replication by targeting the viral RNP complex.

G cluster_virus Influenza Virus Replication Cycle cluster_rnp Viral Ribonucleoprotein (RNP) Complex vRNA Viral RNA (vRNA) progeny_virus Progeny Virus Assembly vRNA->progeny_virus RNP Functional RNP Complex vRNA->RNP encapsidation cRNA Complementary RNA (cRNA) cRNA->vRNA Replication mRNA Viral mRNA viral_proteins Viral Proteins mRNA->viral_proteins Translation viral_proteins->progeny_virus NP Nucleoprotein (NP) NP->RNP PA PA Subunit PA->RNP PB1 PB1 Subunit PB1->RNP PB2 PB2 Subunit PB2->RNP RNP->cRNA Replication RNP->mRNA Transcription This compound This compound This compound->NP This compound->PA

This compound's Inhibition of Influenza RNP

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols described should be performed by trained personnel in a suitable laboratory environment.

References

Experimental Design for Antrafenine Anti-inflammatory Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrafenine is a piperazine derivative that has demonstrated analgesic and anti-inflammatory properties with an efficacy comparable to naproxen.[1][2] While it is understood that its mechanism of action likely involves the inhibition of prostaglandin synthesis through the cyclooxygenase (COX) pathway, detailed experimental protocols and comprehensive mechanistic studies are not widely available.[1][3] These application notes provide a detailed experimental framework for researchers to investigate the anti-inflammatory effects of this compound, from initial in vitro screening to in vivo validation and deeper mechanistic insights.

The primary mode of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, whereas COX-2 is inducible and is a key mediator of inflammation.[3] Therefore, determining the selectivity of this compound for these isoforms is a critical step in characterizing its pharmacological profile.

Beyond direct enzyme inhibition, inflammation is a complex process involving intricate signaling cascades. Key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways play crucial roles in the expression of pro-inflammatory mediators. Investigating the effects of this compound on these pathways can provide a more complete understanding of its anti-inflammatory mechanism.

These protocols are designed to be comprehensive and adaptable, providing a robust starting point for the preclinical evaluation of this compound's anti-inflammatory potential.

Data Presentation

Quantitative data from the following experimental protocols should be summarized in structured tables for clear comparison and interpretation.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by this compound

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-2/COX-1)
This compound15.58.20.53
Celecoxib (Control)10.00.05200
Indomethacin (Control)0.11.50.07

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of Control)Cell Viability (%)
Vehicle Control-100 ± 5.2100 ± 3.1
LPS (1 µg/mL)-250 ± 12.898 ± 4.5
This compound + LPS1210 ± 10.597 ± 3.9
This compound + LPS10155 ± 8.195 ± 4.2
This compound + LPS5098 ± 6.392 ± 5.1
L-NAME (Control) + LPS100110 ± 7.599 ± 2.8

Table 3: In Vivo Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-1.25 ± 0.15-
This compound100.95 ± 0.1124.0
This compound300.68 ± 0.0945.6
This compound1000.45 ± 0.0764.0
Indomethacin (Control)100.52 ± 0.0858.4

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • This compound

  • Reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin for non-selective)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Preparation of Reagents: Prepare all reagents as per the assay kit manufacturer's instructions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of test concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

    • Add the diluted this compound or reference inhibitor to the respective wells. For the 100% activity control, add the solvent vehicle.

    • Incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Nitric Oxide (NO) Production Assay in Macrophages

Objective: To evaluate the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • L-NAME (a known inhibitor of nitric oxide synthase)

  • Griess Reagent

  • MTT assay kit for cell viability

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group and an LPS-only group should be included.

  • Nitrite Measurement:

    • After 24 hours, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is proportional to the absorbance.

  • Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity of this compound.

  • Data Analysis: Calculate the percentage of NO production relative to the LPS-stimulated control group.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To assess the acute anti-inflammatory activity of this compound in a well-established animal model of inflammation.

Materials:

  • Male Wistar rats (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group): Vehicle control, this compound (e.g., 10, 30, 100 mg/kg), and Indomethacin (10 mg/kg).

    • Administer the respective treatments orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mechanistic Studies: NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on key inflammatory signaling pathways.

a) NF-κB Activation Assay (Western Blot)

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with this compound followed by LPS stimulation as described in the NO production assay.

  • Nuclear and Cytoplasmic Extraction: After a shorter incubation period (e.g., 30-60 minutes), harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercially available kit.

  • Western Blotting:

    • Determine the protein concentration of the extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membranes with primary antibodies against NF-κB p65 (for nuclear translocation) and IκBα (for degradation in the cytoplasm). Use appropriate loading controls (e.g., Lamin B1 for nuclear fraction, β-actin for cytoplasmic fraction).

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the effect of this compound on p65 translocation and IκBα degradation.

b) MAPK Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment: Similar to the NF-κB assay, treat RAW 264.7 cells with this compound and LPS.

  • Protein Extraction: After a short stimulation time (e.g., 15-30 minutes), lyse the cells to extract total protein.

  • Western Blotting:

    • Perform SDS-PAGE and western blotting as described above.

    • Probe the membranes with primary antibodies against the phosphorylated and total forms of p38, ERK1/2, and JNK MAP kinases.

  • Data Analysis: Determine the ratio of phosphorylated to total protein for each MAPK to assess the effect of this compound on their activation.

Visualizations

G COX-2 Signaling Pathway and this compound Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 COX2->PGH2 Produces Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate This compound This compound This compound->COX2 Inhibits G Experimental Workflow for In Vitro Anti-inflammatory Assays cluster_0 Endpoints Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre_treatment Pre-treat with this compound Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for specific duration Stimulation->Incubation NO_Assay Nitric Oxide Assay (Griess Reagent) Incubation->NO_Assay Cytokine_Assay Cytokine Measurement (ELISA/qPCR) Incubation->Cytokine_Assay Western_Blot Signaling Pathway Analysis (Western Blot) Incubation->Western_Blot G NF-κB Signaling Pathway and Potential this compound Intervention cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates to Antrafenine_effect Potential this compound Intervention Point Antrafenine_effect->IKK Antrafenine_effect->NFkB_nucleus Inhibits Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_nucleus->Gene_Expression Induces

References

Application Notes and Protocols for Antrafenine in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antrafenine is a non-narcotic compound recognized for its analgesic and anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation. Recent research has also uncovered its potential as an antiviral agent, specifically against influenza viruses, through a distinct mechanism involving the viral ribonucleoprotein (RNP) complex. These dual activities make this compound a compound of significant interest for further investigation in relevant physiological systems, such as primary cell cultures, which more closely mimic in vivo conditions compared to immortalized cell lines.

These application notes provide detailed protocols for utilizing this compound in primary cell culture experiments to investigate both its anti-inflammatory and antiviral effects. Due to the limited availability of published data on this compound in primary cells, the following protocols and data are based on established methodologies for other well-characterized COX inhibitors and general antiviral testing procedures.

Data Presentation

Anti-Inflammatory Activity of COX Inhibitors in Primary Cells (Analogous Data)

The following table summarizes the effects of the well-characterized COX inhibitors, celecoxib and indomethacin, on primary cells. This data can serve as a reference for designing experiments with this compound.

CompoundPrimary Cell TypeConcentrationEffectReference
Celecoxib Human Osteoarthritic Chondrocytes1.85 µMSignificantly reduced IL-1β-induced COX-2, PGE2, IL-1β, and IL-6 gene expression and release.[1]
Human Temporomandibular Joint Fibroblast-Like Synoviocytes10 µMSignificantly decreased IL-1β-induced PGE2 production.[2][3]
Human Rheumatoid Arthritis Synovial Fibroblasts (in co-culture with Th17 cells)Not specifiedSignificantly lowered PGE2 and IL-17A production.[4]
Indomethacin Murine Peritoneal Macrophages10 µg/mLIn combination with ciprofloxacin, reduced LPS-induced levels of IL-1β, IL-6, IL-10, and TNF-α.[5]
Human Temporomandibular Joint Fibroblast-Like Synoviocytes1 µM & 10 µMSignificantly decreased IL-1β-induced PGE2 production.
Murine Peritoneal Macrophages0.14-0.5 mMInhibited nitric oxide production.
Antiviral Activity of this compound Analogs Against Influenza A Virus (in MDCK cells)

The following data is from a study on structural analogs of this compound and provides a starting point for dose-response studies in primary cell cultures. Note that these experiments were conducted in Madin-Darby Canine Kidney (MDCK) cells, not primary cells.

CompoundVirus StrainIC50 (µM)
Analog 12 A/WSN/33 (H1N1)5.53
Analog 34 A/WSN/33 (H1N1)3.21
Analog 41 A/WSN/33 (H1N1)6.73

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Effects of this compound in Primary Human Chondrocytes

Objective: To determine the effect of this compound on the production of inflammatory mediators, such as Prostaglandin E2 (PGE2), in primary human chondrocytes stimulated with Interleukin-1β (IL-1β).

Materials:

  • Primary human chondrocytes

  • Chondrocyte growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin)

  • This compound

  • Recombinant human IL-1β

  • PGE2 ELISA kit

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Sterile tissue culture plates and consumables

Methodology:

  • Cell Culture: Culture primary human chondrocytes in growth medium until they reach 80-90% confluency.

  • Cell Seeding: Seed chondrocytes into 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours prior to treatment.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the low-serum medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50 µM).

    • Pre-treat the cells with the different concentrations of this compound for 1 hour.

    • Include a vehicle control (medium with the highest concentration of the solvent used for this compound).

  • Inflammatory Stimulation: After pre-treatment, add IL-1β to the wells at a final concentration of 10 ng/mL to induce an inflammatory response. Maintain an untreated control group without IL-1β or this compound.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C for subsequent analysis.

  • Cell Viability Assessment: Perform a cell viability assay on the remaining cells to assess any cytotoxic effects of this compound.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the PGE2 concentrations to the cell viability data. Compare the PGE2 levels in the this compound-treated groups to the IL-1β stimulated group to determine the inhibitory effect.

Protocol 2: Assessment of Antiviral Activity of this compound in Primary Human Bronchial Epithelial Cells

Objective: To evaluate the efficacy of this compound in inhibiting influenza A virus replication in a primary human airway epithelium model.

Materials:

  • Primary human bronchial epithelial cells

  • Air-liquid interface (ALI) cell culture system

  • Influenza A virus stock (e.g., H1N1 or H3N2)

  • This compound

  • Viral growth medium (serum-free medium with TPCK-trypsin)

  • Reagents for RNA extraction and RT-qPCR for viral gene quantification

  • TCID50 assay reagents (MDCK cells, viral growth medium)

  • Cell viability assay kit

Methodology:

  • Establish ALI Culture: Culture primary human bronchial epithelial cells on transwell inserts until fully differentiated at an air-liquid interface (approximately 3-4 weeks).

  • Prepare this compound Solutions: Prepare a range of concentrations of this compound in viral growth medium (e.g., based on the IC50 values of its analogs, starting from 1 µM to 50 µM).

  • Infection and Treatment:

    • Wash the apical surface of the ALI cultures with PBS.

    • Infect the cells by adding influenza A virus at a multiplicity of infection (MOI) of 0.01 to the apical chamber for 1-2 hours.

    • After the incubation period, remove the viral inoculum and wash the apical surface again.

    • Add the prepared this compound solutions to the basolateral medium. Include a vehicle control and an untreated, infected control.

  • Incubation: Incubate the cultures at 37°C and 5% CO2 for 48-72 hours.

  • Sample Collection:

    • At various time points post-infection (e.g., 24, 48, 72 hours), collect apical washes by adding a small volume of PBS to the apical surface and aspirating.

    • At the end of the experiment, lyse the cells for RNA extraction.

  • Quantification of Viral Replication:

    • RT-qPCR: Extract viral RNA from the cell lysates and perform RT-qPCR to quantify the expression of a viral gene (e.g., M gene).

    • TCID50 Assay: Determine the infectious viral titer in the apical washes by performing a TCID50 assay on MDCK cells.

  • Cytotoxicity Assay: Assess the viability of the ALI cultures treated with this compound using a suitable cell viability assay to rule out antiviral effects due to cytotoxicity.

  • Data Analysis: Calculate the reduction in viral gene expression and infectious virus titer in the this compound-treated cultures compared to the infected control. Determine the EC50 (half-maximal effective concentration) of this compound.

Visualizations

COX2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 (Cyclooxygenase-2) PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase PGE_Synthase PGE Synthase Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) Inflammatory_Stimuli->COX2 Induces Expression This compound This compound This compound->COX2 Inhibits

Caption: this compound's anti-inflammatory mechanism via COX-2 inhibition.

Antrafenine_Antiviral_Mechanism cluster_virus Influenza Virus cluster_host Host Cell vRNA Viral RNA (vRNA) RNP Ribonucleoprotein (RNP) Complex vRNA->RNP NP Nucleoprotein (NP) NP->RNP Polymerase RNA Polymerase (PA, PB1, PB2) Polymerase->RNP Replication Viral Replication & Transcription RNP->Replication This compound This compound This compound->NP Binds to & Inhibits This compound->Polymerase Binds to & Inhibits

Caption: this compound's proposed antiviral mechanism targeting the influenza RNP.

Experimental_Workflow start Start: Primary Cell Isolation culture Cell Culture & Expansion start->culture seed Seed Cells in Multi-well Plates culture->seed treat Treatment with this compound (Dose-Response) seed->treat stimulate Inflammatory or Viral Challenge treat->stimulate incubate Incubation (24-72 hours) stimulate->incubate collect Collect Supernatants & Cell Lysates incubate->collect analyze Downstream Analysis (ELISA, qPCR, etc.) collect->analyze end End: Data Interpretation analyze->end

Caption: General workflow for primary cell culture experiments with this compound.

References

Application Note: Flow Cytometry Analysis of Immune Cells Treated with Antrafenine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for analyzing the effects of Antrafenine, a non-narcotic analgesic and anti-inflammatory agent, on human peripheral blood mononuclear cells (PBMCs) using multi-color flow cytometry. This compound's primary mechanism is associated with the inhibition of cyclooxygenase (COX) activity, which is crucial in the prostaglandin synthesis pathway involved in inflammation.[1][2][3] Preclinical studies have demonstrated its ability to suppress total leucocyte infiltration, indicating a significant impact on immune cell migration and function.[1][4] This application note outlines procedures for cell preparation, this compound treatment, immunophenotyping, and functional analysis of key immune cell subsets to elucidate the immunomodulatory effects of the compound.

Proposed Signaling Pathway for this compound

This compound is understood to exert its anti-inflammatory effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible during an inflammatory response. This inhibition reduces the production of prostaglandins, key mediators of inflammation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA2 Inflammatory Stimuli->PLA2 Activates Arachidonic Acid Arachidonic Acid PLA2->Arachidonic Acid Cleaves from Membrane Phospholipids Membrane Phospholipids Membrane Phospholipids COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Converts to Inflammation Inflammation Prostaglandins->Inflammation Promotes This compound This compound This compound->COX-2 Inhibits

Caption: this compound's proposed mechanism of action via COX-2 inhibition.

Experimental Protocols

This section details the materials and step-by-step procedures for isolating, treating, and analyzing human PBMCs to assess the effects of this compound.

Materials and Reagents
  • Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Compound: this compound (powder, to be dissolved in DMSO)

  • Reagents:

    • Ficoll-Paque PLUS

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS), Heat-Inactivated

    • Penicillin-Streptomycin solution

    • L-Glutamine

    • DMSO (Vehicle control)

    • Lipopolysaccharide (LPS) (Positive control for inflammation)

    • Brefeldin A (Protein transport inhibitor)

    • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

    • Fixation/Permeabilization Buffer

    • Fluorochrome-conjugated antibodies (see Table 1 for panel suggestions)

Experimental Workflow Diagram

The overall process from cell isolation to data analysis is outlined below.

start Isolate PBMCs from Whole Blood (Ficoll Gradient) culture Culture PBMCs in RPMI Medium start->culture treat Treat Cells with this compound, Vehicle (DMSO), and/or LPS culture->treat stim Add Brefeldin A (for last 4-6 hours) treat->stim harvest Harvest and Wash Cells stim->harvest surface_stain Surface Marker Staining (Immunophenotyping Panel) harvest->surface_stain fix_perm Fix and Permeabilize Cells surface_stain->fix_perm intra_stain Intracellular Staining (Cytokine Panel) fix_perm->intra_stain acquire Acquire Data on Flow Cytometer intra_stain->acquire analyze Analyze Data (Gating & Quantification) acquire->analyze

Caption: Flowchart of the experimental procedure for this compound analysis.

Protocol for PBMC Isolation and Culture
  • Dilute whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

  • Collect the mononuclear cell layer and transfer to a new tube.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine).

  • Count cells and assess viability using a hemocytometer and Trypan Blue.

  • Plate cells at a density of 1 x 10^6 cells/mL in a 24-well plate.

Protocol for Cell Treatment
  • Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to final working concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Prepare treatment groups:

    • Untreated Control

    • Vehicle Control (DMSO, concentration matched to the highest this compound dose)

    • This compound (low, medium, high concentrations)

    • LPS (100 ng/mL) - Positive inflammatory control

    • LPS (100 ng/mL) + this compound (at each concentration)

  • Add the respective treatments to the plated cells.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • For intracellular cytokine analysis, add Brefeldin A to all wells for the final 4-6 hours of incubation to block cytokine secretion.

Protocol for Antibody Staining
  • Harvest cells from each well and transfer to FACS tubes.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend cells in 100 µL of FACS buffer containing the surface antibody cocktail (see Table 1 ).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash cells twice with 2 mL of FACS buffer.

  • For intracellular staining: a. Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer. b. Incubate for 20 minutes at 4°C in the dark. c. Wash cells with Permeabilization/Wash buffer. d. Resuspend in 100 µL of Permeabilization/Wash buffer containing the intracellular antibody cocktail (see Table 1 ). e. Incubate for 30 minutes at 4°C in the dark. f. Wash cells once with Permeabilization/Wash buffer and then once with FACS buffer.

  • Resuspend the final cell pellet in 500 µL of FACS buffer for acquisition.

Table 1: Suggested Flow Cytometry Antibody Panels

Panel Type Target Fluorochrome Cell Subset / Function
Immunophenotyping CD3 FITC T Cells
CD4 PerCP-Cy5.5 Helper T Cells
CD8 APC Cytotoxic T Cells
CD19 PE-Cy7 B Cells
CD14 BV421 Monocytes
CD56 PE Natural Killer (NK) Cells
Activation CD69 APC-R700 Early Activation Marker
CD25 BV510 Late Activation Marker
Intracellular Cytokines TNF-α AF700 Pro-inflammatory Cytokine
IL-6 BV605 Pro-inflammatory Cytokine

| | IL-10 | AF488 | Anti-inflammatory Cytokine|

Data Analysis and Expected Results

Flow cytometry data should be analyzed using appropriate software (e.g., FlowJo™, FCS Express™). A well-defined gating strategy is essential for accurate quantification of cell populations.

Gating Strategy Logic

A Total Events B Singlets (FSC-A vs FSC-H) A->B 1 C Live Cells (Viability Dye) B->C 2 D Lymphocytes (FSC-A vs SSC-A) C->D 3a E Monocytes (FSC-A vs SSC-A) C->E 3b F CD3+ T Cells D->F 4 G CD19+ B Cells D->G 5 H CD56+ NK Cells D->H 6 I CD14+ Monocytes E->I 7 J CD4+ Helper T Cells F->J 8 K CD8+ Cytotoxic T Cells F->K 9

Caption: Hierarchical gating strategy for identifying major immune cell subsets.

Quantitative Data Presentation

The results can be summarized in tables to compare the effects across different treatment conditions. The data presented below are hypothetical and serve as an example of how to structure the findings.

Table 2: Effect of this compound on Immune Cell Population Frequencies (%)

Cell Population Vehicle Control This compound (10 µM) LPS (100 ng/mL) LPS + this compound (10 µM)
CD4+ T Cells 45.2 ± 3.1 44.8 ± 2.9 43.5 ± 3.5 44.1 ± 3.2
CD8+ T Cells 25.1 ± 2.5 25.5 ± 2.8 26.8 ± 2.1 26.1 ± 2.4
B Cells 10.5 ± 1.2 10.3 ± 1.1 9.8 ± 1.4 10.1 ± 1.3
NK Cells 8.2 ± 0.9 8.5 ± 1.0 9.1 ± 1.1 8.7 ± 0.9

| Monocytes | 11.0 ± 1.5 | 10.9 ± 1.3 | 10.8 ± 1.6 | 11.0 ± 1.4 |

Table 3: Effect of this compound on T Cell Activation Marker Expression (% Positive Cells)

Marker Cell Type Vehicle Control This compound (10 µM) LPS (100 ng/mL) LPS + this compound (10 µM)
CD69 CD4+ T Cells 2.1 ± 0.4 1.9 ± 0.3 25.4 ± 2.8 12.3 ± 1.9*
CD25 CD4+ T Cells 3.5 ± 0.5 3.3 ± 0.6 18.9 ± 2.1 9.7 ± 1.5*
CD69 CD8+ T Cells 1.8 ± 0.3 1.7 ± 0.4 22.1 ± 2.5 10.5 ± 1.7*
CD25 CD8+ T Cells 2.9 ± 0.4 2.8 ± 0.5 15.6 ± 1.9 8.1 ± 1.2*

  • Indicates a statistically significant reduction compared to the LPS-only group.

Table 4: Effect of this compound on Monocyte Cytokine Production (% Positive Cells)

Cytokine Cell Type Vehicle Control This compound (10 µM) LPS (100 ng/mL) LPS + this compound (10 µM)
TNF-α CD14+ Monocytes 0.8 ± 0.2 0.6 ± 0.1 65.7 ± 5.5 30.1 ± 4.1*
IL-6 CD14+ Monocytes 0.5 ± 0.1 0.4 ± 0.1 58.2 ± 6.1 25.9 ± 3.8*
IL-10 CD14+ Monocytes 1.2 ± 0.3 1.5 ± 0.4 5.4 ± 0.8 8.9 ± 1.1*

  • Indicates a statistically significant change compared to the LPS-only group.

Expected Outcomes:

  • This compound alone is not expected to significantly alter the baseline frequencies or activation status of major immune cell populations.

  • In the presence of an inflammatory stimulus like LPS, this compound is expected to significantly reduce the expression of activation markers (CD69, CD25) on T cells.

  • Crucially, this compound should markedly decrease the production of pro-inflammatory cytokines (TNF-α, IL-6) by monocytes stimulated with LPS, confirming its anti-inflammatory properties. An increase in the anti-inflammatory cytokine IL-10 may also be observed.

Conclusion

Flow cytometry is a powerful and essential tool for dissecting the cellular-level effects of immunomodulatory drugs like this compound. The protocols described here provide a robust framework for assessing the compound's impact on immune cell phenotype, activation status, and cytokine production. The expected results, characterized by a reduction in inflammatory responses, align with this compound's known mechanism as a COX inhibitor. This approach can provide critical data for preclinical and clinical development, helping to characterize the pharmacodynamics and mechanism of action of novel anti-inflammatory therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Antrafenine Solubility Issues in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Antrafenine.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is characterized by its very low solubility in aqueous media. The reported aqueous solubility is approximately 2.84 x 10⁻³ g/L, which is equivalent to 0.00284 mg/mL.[1][2] This poor solubility can present significant challenges for in vitro and in vivo studies.

Q2: Why is my this compound not dissolving in aqueous buffers like PBS?

A2: The inherent hydrophobicity of the this compound molecule is the primary reason for its poor dissolution in aqueous buffers. If you are observing undissolved particles, it is likely that the concentration you are trying to achieve exceeds its maximum solubility in that specific medium.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, this compound exhibits significantly better solubility in some organic solvents. For instance, it is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 100 mg/mL, though this may require sonication to achieve. While organic solvents can be useful for preparing stock solutions, their presence may interfere with biological assays. Therefore, it is crucial to use a minimal amount of organic solvent and to prepare a dilution in your aqueous medium of choice, ensuring the final concentration of the organic solvent is compatible with your experimental system.

Q4: What are the common methods to improve the aqueous solubility of this compound?

A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Solid Dispersion: Dispersing this compound in a solid hydrophilic carrier.

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex.

Q5: Are there any pre-formulated solutions of this compound available?

A5: Some suppliers offer protocols for preparing this compound solutions. For example, a 2.5 mg/mL clear solution can be prepared using a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] However, the suitability of such formulations depends on the specific requirements of your experiment.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies and troubleshooting tips for common solubility enhancement techniques applicable to this compound.

Co-solvency Approach

This technique involves dissolving this compound in a water-miscible organic solvent before diluting it with an aqueous medium.

Experimental Protocol: Co-solvent Stock Solution Preparation

  • Solvent Selection: Choose a biocompatible, water-miscible organic solvent in which this compound has good solubility (e.g., DMSO, Ethanol, PEG 400).

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the this compound powder in a minimal amount of the selected organic solvent. Gentle warming (to no more than 37-40°C) and vortexing or sonication can aid dissolution.

  • Aqueous Dilution: Gradually add the aqueous buffer (e.g., PBS) to the organic stock solution while continuously vortexing or stirring to prevent precipitation.

  • Final Concentration: Adjust the final volume with the aqueous buffer to achieve the desired working concentration of this compound. Ensure the final concentration of the organic solvent is low and compatible with your experimental setup.

Troubleshooting: Co-solvency

Issue Possible Cause Solution
Precipitation upon aqueous dilution The final concentration of this compound exceeds its solubility in the co-solvent mixture. The organic solvent concentration is too low.Decrease the final concentration of this compound. Increase the proportion of the organic co-solvent (while ensuring it remains compatible with your experiment). Try a different co-solvent or a combination of co-solvents.
Cloudiness or opalescence in the final solution Formation of fine, suspended drug particles (incipient precipitation).Filter the solution through a 0.22 µm syringe filter. Increase the co-solvent percentage if permissible.
Inconsistent results between experiments Variability in the preparation of the co-solvent solution. Temperature fluctuations affecting solubility.Prepare a fresh stock solution for each experiment. Ensure all solutions are at a consistent temperature during preparation and use.

Quantitative Data: this compound Solubility in Various Solvents

Solvent Solubility Notes
Water0.00284 mg/mL
DMSO100 mg/mLSonication may be required.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLClear solution, may require sonication.[3]

Workflow for Co-solvency Method Development

start Start: Poorly Soluble this compound select_solvent Select Biocompatible Organic Solvent (e.g., DMSO, Ethanol, PEG 400) start->select_solvent prepare_stock Prepare Concentrated Stock Solution select_solvent->prepare_stock aqueous_dilution Dilute Stock with Aqueous Buffer prepare_stock->aqueous_dilution observe Observe for Precipitation aqueous_dilution->observe success Success: Clear Solution observe->success No Precipitation troubleshoot Troubleshoot observe->troubleshoot Precipitation Occurs adjust_concentration Adjust this compound Concentration troubleshoot->adjust_concentration adjust_cosolvent Adjust Co-solvent Ratio troubleshoot->adjust_cosolvent change_solvent Try Different Co-solvent troubleshoot->change_solvent adjust_concentration->aqueous_dilution adjust_cosolvent->aqueous_dilution change_solvent->select_solvent cluster_input Inputs cluster_process Process cluster_output Output cluster_goal Goal This compound This compound Dissolve Dissolve Drug & Carrier This compound->Dissolve Carrier Hydrophilic Carrier (e.g., PVP, PEG) Carrier->Dissolve Solvent Common Volatile Solvent Solvent->Dissolve Evaporate Evaporate Solvent Dissolve->Evaporate Dry Dry Solid Mass Evaporate->Dry Pulverize Pulverize & Sieve Dry->Pulverize SolidDispersion Solid Dispersion Powder Pulverize->SolidDispersion ImprovedSolubility Improved Aqueous Solubility & Dissolution SolidDispersion->ImprovedSolubility ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Homeostasis Homeostatic Functions (e.g., GI protection) Prostaglandins->Homeostasis Inflammation Inflammation & Pain Prostaglandins->Inflammation This compound This compound This compound->COX1 Inhibition This compound->COX2 Inhibition

References

Technical Support Center: Optimizing Antrafenine Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Antrafenine dosage for in vivo efficacy studies. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy reference.

Frequently Asked Questions (FAQs)

Q1: What is the established in vivo effective dose range for this compound?

A1: Based on preclinical studies in rats, the effective oral dose range for this compound's anti-inflammatory activity is between 10 and 40 mg/kg. In the carrageenan-induced paw edema model, a dose of 24 mg/kg (p.o.) was found to be the ED40 (the dose that produces 40% of the maximum effect)[1]. Significant suppression of leucocyte infiltration was observed at all tested doses within this range (10, 20, and 40 mg/kg, p.o.)[1].

Q2: What is the primary mechanism of action for this compound?

A2: this compound is understood to act as an anti-inflammatory and analgesic agent primarily through the inhibition of cyclooxygenase (COX) enzymes. By blocking COX-1 and COX-2, this compound interferes with the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Q3: How should I prepare an this compound formulation for oral gavage in rodents?

A3: this compound is a poorly water-soluble compound. Therefore, a suitable vehicle is required for oral administration. While a specific validated vehicle for this compound is not published, a common and effective approach for poorly soluble piperazine derivatives is to use a mixture of solvents and surfactants to create a solution or a stable suspension. A recommended starting formulation is a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Alternatively, suspending the compound in an aqueous solution of 0.5% methylcellulose with 0.1% Tween-80 is a widely used method for oral gavage of insoluble compounds in preclinical studies. It is crucial to ensure the final formulation is a homogenous solution or a fine, uniform suspension before administration to ensure accurate dosing.

Q4: What are the expected pharmacokinetic properties of this compound in rodents?

A4: Following oral administration in rats and mice, this compound is metabolized to 1-m-trifluoromethylphenylpiperazine (TFMPP). In mice, at least 14% of a 25 mg/kg oral dose reaches systemic circulation as TFMPP, while in rats, it is at least 3%. This metabolite can cross the blood-brain barrier. The parent drug's half-life and other pharmacokinetic parameters in rodents are not extensively detailed in publicly available literature.

Q5: What are the potential adverse effects of this compound in animal models?

A5: Specific adverse effects of this compound at its effective anti-inflammatory doses in preclinical models are not well-documented. However, as a non-steroidal anti-inflammatory drug (NSAID), there is a potential for gastrointestinal irritation, especially with chronic administration. Additionally, its metabolite, TFMPP, is known to have serotonergic and sympathomimetic properties, which could lead to behavioral changes such as agitation, anxiety, or changes in locomotor activity, particularly at higher doses[2][3][4]. Researchers should carefully observe animals for any such behavioral abnormalities.

Troubleshooting Guides

Issue 1: Inconsistent or lack of efficacy in an inflammation model.

  • Question: I am not observing the expected anti-inflammatory effect with this compound in my in vivo model. What could be the problem?

  • Answer:

    • Improper Formulation: this compound's poor solubility is a major factor. Ensure it is fully dissolved or uniformly suspended in the vehicle. Visually inspect the formulation for any precipitation before each administration. Sonication may aid in achieving a uniform suspension.

    • Incorrect Dosing: Verify your dose calculations and the concentration of your dosing solution. Ensure the oral gavage technique is performed correctly to deliver the full dose to the stomach.

    • Timing of Administration: The timing of drug administration relative to the induction of inflammation is critical. For acute models like carrageenan-induced paw edema, this compound should be administered 30-60 minutes prior to the inflammatory insult.

    • Animal Strain and Model Variability: The response to NSAIDs can vary between different rodent strains and inflammatory models. Ensure the model you are using is appropriate for evaluating COX inhibitors.

Issue 2: Unexpected behavioral changes in treated animals.

  • Question: My animals are showing signs of hyperactivity or anxiety after this compound administration. Is this expected?

  • Answer: This is a possibility due to the metabolism of this compound to TFMPP, which has known stimulant and anxiogenic effects.

    • Dose-Response Relationship: These effects are likely dose-dependent. Consider performing a dose-response study to find a dose that provides efficacy with minimal behavioral side effects.

    • Control Groups: Ensure you have a vehicle-only control group to rule out any effects of the formulation components.

    • Observational Scoring: Implement a systematic method for observing and scoring animal behavior to quantify these effects.

Issue 3: Difficulty in dissolving this compound for formulation.

  • Question: I am struggling to get this compound into solution for my in vivo study. What can I do?

  • Answer:

    • Co-solvent Systems: For a solution, start with a small amount of a strong organic solvent like DMSO to initially dissolve the compound, then dilute with other vehicles like polyethylene glycol (PEG) and a surfactant like Tween-80 before adding the aqueous component (e.g., saline or PBS). A common ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Suspension Formulations: If a solution is not feasible, creating a fine, uniform suspension is a standard alternative. Use a vehicle such as 0.5% methylcellulose or carboxymethylcellulose (CMC) in water. Adding a small amount of a surfactant (e.g., 0.1-0.5% Tween-80) can help to wet the powder and prevent aggregation. Use a homogenizer or sonicator to reduce particle size and ensure uniformity.

Data Presentation

Table 1: In Vivo Efficacy of this compound in the Carrageenan-Induced Paw Edema Model in Rats

Dose (mg/kg, p.o.)EndpointResultReference
10Leucocyte InfiltrationSignificant suppression
20Leucocyte InfiltrationSignificant suppression
24Paw EdemaED40 (40% effective dose)
40Leucocyte InfiltrationSignificant suppression

Table 2: Pharmacokinetic Profile of this compound Metabolite (TFMPP) in Rodents

SpeciesThis compound Dose (mg/kg, p.o.)Systemic Availability as TFMPPReference
Mouse25≥ 14%
Rat25≥ 3%

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Groups:

    • Vehicle Control (e.g., 0.5% Methylcellulose + 0.1% Tween-80 in water)

    • This compound (10, 20, 40 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin 5 mg/kg, p.o.)

  • Procedure:

    • Fast animals overnight with free access to water.

    • Measure the basal volume of the right hind paw of each rat using a plethysmometer.

    • Administer the vehicle, this compound, or positive control via oral gavage.

    • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 2: Hot Plate Test for Analgesia in Mice

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Groups:

    • Vehicle Control

    • This compound (e.g., 10, 20, 40 mg/kg, p.o.)

    • Positive Control (e.g., Morphine 10 mg/kg, i.p.)

  • Procedure:

    • Acclimatize mice to the testing room for at least 30 minutes.

    • Determine the baseline latency by placing each mouse on a hot plate maintained at 55 ± 0.5°C and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time of 30 seconds is recommended to prevent tissue damage.

    • Administer the vehicle, this compound, or positive control.

    • Test the mice on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) and record the reaction latency.

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each group at each time point.

Mandatory Visualization

Antrafenine_Mechanism_of_Action This compound Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX COX-1 / COX-2 Arachidonic_Acid->COX substrate for Prostaglandins Prostaglandins COX->Prostaglandins synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediate This compound This compound This compound->COX inhibits

Caption: Mechanism of action of this compound via COX inhibition.

InVivo_Efficacy_Workflow General Workflow for In Vivo Efficacy Testing Start Start Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Start->Animal_Acclimatization Group_Assignment Random Group Assignment (Vehicle, this compound, Positive Control) Animal_Acclimatization->Group_Assignment Baseline_Measurement Baseline Measurement (e.g., Paw Volume) Group_Assignment->Baseline_Measurement Drug_Administration Drug/Vehicle Administration (Oral Gavage) Baseline_Measurement->Drug_Administration Inflammatory_Challenge Inflammatory Challenge (e.g., Carrageenan Injection) Drug_Administration->Inflammatory_Challenge (e.g., 60 min post-dose) Efficacy_Assessment Efficacy Assessment (Measure Paw Volume over time) Inflammatory_Challenge->Efficacy_Assessment Data_Analysis Data Analysis (% Inhibition) Efficacy_Assessment->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vivo efficacy studies.

References

Troubleshooting variability in Antrafenine cyclooxygenase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Antrafenine in cyclooxygenase (COX) assays.

Troubleshooting Guides

This section is designed to help you identify and resolve common issues that may arise during your experiments.

Issue IDQuestionPotential CausesSuggested Solutions
VAR-001 Why am I seeing high variability between my replicate wells? 1. Pipetting Inaccuracy: Inconsistent volumes of reagents, this compound, or enzyme are added across wells. 2. Improper Mixing: Reagents not thoroughly mixed before or after addition to wells. 3. Temperature Fluctuations: Inconsistent temperature across the microplate during incubation. 4. Edge Effects: Evaporation from wells on the outer edges of the plate. 5. Contamination: Cross-contamination between wells.1. Calibrate your pipettes regularly. Use fresh tips for each reagent and sample. For small volumes, pre-rinse the pipette tip with the reagent. 2. Gently vortex stock solutions before use. After adding reagents to the plate, mix by gently shaking for a few seconds. 3. Ensure the entire plate is at a uniform temperature. Avoid placing the plate on surfaces with temperature gradients. 4. To minimize edge effects, consider not using the outermost wells for critical samples or fill them with buffer/media. 5. Use fresh pipette tips for each addition and be careful to avoid splashing.
VAR-002 My positive control (e.g., a known COX inhibitor) is not showing inhibition. 1. Degraded Inhibitor: The positive control inhibitor has lost its activity due to improper storage or handling. 2. Incorrect Concentration: The concentration of the positive control is too low to elicit a significant inhibitory effect. 3. Enzyme Concentration Too High: The amount of COX enzyme in the assay is too high, requiring a higher concentration of inhibitor to see an effect.1. Aliquot the positive control upon receipt and store at the recommended temperature (typically -20°C or -80°C) to avoid repeated freeze-thaw cycles. 2. Verify the calculations for your dilutions. Prepare a fresh dilution series from a stock solution. 3. Reduce the concentration of the COX enzyme in your assay. You may need to optimize the enzyme concentration for your specific assay conditions.
VAR-003 I'm observing a high background signal in my "no enzyme" or "no substrate" control wells. 1. Autoxidation of Substrate: The substrate (e.g., arachidonic acid) is oxidizing spontaneously. 2. Contaminated Reagents: One or more of the assay reagents may be contaminated with a substance that generates a signal. 3. Substrate Purity: The substrate may contain impurities that contribute to the background signal. 4. High Hematin Concentration: In some assays, excessive hematin can lead to increased background signals[1].1. Prepare the substrate solution fresh for each experiment. 2. Use high-quality, fresh reagents. Test each reagent individually to identify the source of the background signal. 3. Ensure you are using a high-purity substrate. 4. Optimize the hematin concentration to the lowest level that still supports robust enzyme activity[1].
VAR-004 The results of my this compound dose-response curve are not consistent. 1. This compound Solubility Issues: this compound may not be fully dissolved at higher concentrations, leading to inaccurate dosing. 2. Improper Dilution Series: Errors in preparing the serial dilutions of this compound. 3. Time-Dependent Inhibition: The inhibitory effect of this compound may vary with the pre-incubation time[2][3]. 4. Reagent Instability: One of the key reagents may be degrading over the course of the experiment.1. Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing dilutions. You may need to gently warm or vortex the stock solution. 2. Carefully prepare a fresh serial dilution series for each experiment. Use a new set of pipette tips for each dilution. 3. Optimize the pre-incubation time of this compound with the COX enzyme. Test a range of pre-incubation times (e.g., 5, 10, 15, 20 minutes) to determine the optimal time for consistent inhibition[2]. 4. Prepare fresh reagents for each assay and keep them on ice until use.

Frequently Asked Questions (FAQs)

This compound and its Properties

Q1: What is this compound and how does it work?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as an analgesic and anti-inflammatory agent. Its mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Q2: How should I store and handle this compound?

This compound should be stored as a solid powder in a dry, dark place. For short-term storage, 0-4°C is recommended, while long-term storage should be at -20°C. Stock solutions of this compound, typically prepared in a solvent like DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Assay Principles and Protocols

Q3: What are the different types of cyclooxygenase assays?

There are several methods to measure COX activity, often available as commercial kits. The most common types include:

  • Colorimetric Assays: These assays measure the peroxidase activity of COX by monitoring the color change of a substrate at a specific wavelength (e.g., 590 nm).

  • Fluorometric Assays: These assays also measure the peroxidase component of COX, but they use a substrate that produces a highly fluorescent compound upon reaction, which is measured at specific excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

  • Luminometric Assays: These assays use a chemiluminescent substrate to detect the peroxidase activity of COX. The light emission is directly proportional to the enzyme activity.

  • LC-MS/MS-based Assays: These methods directly measure the formation of prostaglandins (e.g., PGE2) from arachidonic acid, offering high selectivity and sensitivity.

Q4: Can you provide a general overview of a COX inhibitor screening assay protocol?

A typical protocol for a COX inhibitor screening assay involves the following steps:

  • Reagent Preparation: Prepare all buffers, enzyme (COX-1 or COX-2), cofactor (e.g., hematin), and substrate (e.g., arachidonic acid) solutions.

  • Inhibitor Preparation: Prepare a serial dilution of this compound and any positive controls.

  • Reaction Setup: In a microplate, add the assay buffer, cofactor, and enzyme to the appropriate wells.

  • Inhibitor Addition and Pre-incubation: Add the different concentrations of this compound or control inhibitors to the wells and pre-incubate with the enzyme for a specific time (e.g., 10 minutes at 37°C) to allow for binding.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (arachidonic acid) to all wells.

  • Incubation: Incubate the reaction for a defined period (e.g., 2-5 minutes) at a controlled temperature.

  • Signal Detection: Measure the product formation using the appropriate detection method for your assay type (colorimetric, fluorometric, or luminometric).

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Data Interpretation

Q5: How do I calculate the percent inhibition and the IC50 value?

To calculate the percent inhibition, you can use the following formula:

Percent Inhibition (%) = [ (Activity of Uninhibited Control - Activity with this compound) / Activity of Uninhibited Control ] x 100

The IC50 value is the concentration of this compound that causes 50% inhibition of COX activity. This is typically determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Experimental Protocols

General Protocol for a Fluorometric COX Inhibitor Screening Assay

This protocol is a generalized procedure based on common methodologies found in commercial assay kits. It is recommended to optimize conditions for your specific experimental setup.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex™ Red or ADHP)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (Substrate)

  • This compound

  • Positive Control Inhibitor (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • DMSO (or other suitable solvent for this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions if using a kit.

    • Dilute the COX enzyme to the desired concentration in cold assay buffer. Keep on ice.

    • Prepare the this compound and positive control inhibitor dilutions in the appropriate solvent.

  • Reaction Mix Preparation:

    • Prepare a master mix containing the COX Assay Buffer, COX Probe, and COX Cofactor.

  • Assay Plate Setup:

    • Add the reaction mix to each well of the 96-well plate.

    • Add the diluted this compound, positive control, or solvent (for uninhibited control) to the appropriate wells.

    • Add the diluted COX enzyme to all wells except the "no enzyme" control wells.

  • Pre-incubation:

    • Incubate the plate for 10-15 minutes at room temperature or 37°C, protected from light.

  • Reaction Initiation:

    • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10-20 minutes) or at a fixed endpoint after a specific incubation time. Use an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

Quantitative Data Summary

The following tables provide a summary of typical concentrations and incubation times for COX inhibitor assays. Note that these are general guidelines, and optimal conditions may vary.

Table 1: Typical Reagent Concentrations in a COX Assay

ReagentTypical Final ConcentrationReference
COX-1 or COX-2 Enzyme~0.1-0.2 µ g/well (~1 unit)
Arachidonic Acid (Substrate)5-100 µM
Hematin (Cofactor)~1 µM
L-epinephrine (Cofactor)~40 mM
This compoundVariable (for dose-response curve)

Table 2: Recommended Incubation Times and Temperatures

StepTypical DurationTypical TemperatureReference
Enzyme-Inhibitor Pre-incubation10-20 minutes37°C or Room Temperature
Enzymatic Reaction2-10 minutes37°C or Room Temperature

Visualizations

Signaling Pathway

COX_Signaling_Pathway Cyclooxygenase (COX) Signaling Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGG2 Prostaglandin G2 (PGG2) COX1_COX2->PGG2 Cyclooxygenase Activity Peroxidase_Activity Peroxidase Activity PGG2->Peroxidase_Activity PGH2 Prostaglandin H2 (PGH2) Peroxidase_Activity->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain This compound This compound This compound->COX1_COX2 Inhibition Experimental_Workflow General Workflow for COX Inhibition Assay start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) start->prep_reagents prep_this compound Prepare this compound Dilution Series start->prep_this compound plate_setup Plate Setup: Add Buffer, Cofactor, Enzyme prep_reagents->plate_setup add_inhibitor Add this compound/ Controls prep_this compound->add_inhibitor plate_setup->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction incubate Incubate initiate_reaction->incubate measure_signal Measure Signal (Fluor/Color/Lumin) incubate->measure_signal analyze_data Data Analysis: % Inhibition, IC50 measure_signal->analyze_data end End analyze_data->end Troubleshooting_Logic Troubleshooting Logic for Variable Results start Variable Results Observed check_pipetting Review Pipetting Technique & Calibration start->check_pipetting check_reagents Check Reagent Preparation & Storage start->check_reagents check_controls Analyze Control Well Performance start->check_controls optimize_assay Optimize Assay Parameters: Enzyme Conc., Incubation Time check_pipetting->optimize_assay check_reagents->optimize_assay high_background High Background? check_controls->high_background no_inhibition No Inhibition in Positive Control? check_controls->no_inhibition troubleshoot_background Investigate Substrate Autoxidation or Reagent Contamination high_background->troubleshoot_background Yes high_background->optimize_assay No troubleshoot_inhibition Verify Inhibitor Concentration & Activity no_inhibition->troubleshoot_inhibition Yes no_inhibition->optimize_assay No troubleshoot_background->optimize_assay troubleshoot_inhibition->optimize_assay end Re-run Assay optimize_assay->end

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of Antrafenine In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antrafenine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a piperazine derivative that functions as a non-narcotic analgesic and anti-inflammatory agent.[1][2] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[1][3][4] It is thought to inhibit both COX-1 and COX-2 isoforms.

Q2: What are the known and potential off-target effects of this compound?

The primary on-target effect of this compound is the inhibition of COX-1 and COX-2. Consequently, any effects not related to prostaglandin synthesis inhibition can be considered off-target. A notable potential off-target activity identified for structural analogs of this compound is the inhibition of influenza A and B virus replication through binding to components of the viral ribonucleoprotein (RNP). As with other NSAIDs, there is a potential for off-target interactions with other enzymes, receptors, or signaling pathways that should be experimentally investigated.

Q3: Why is it crucial to identify off-target effects of this compound in vitro?

Identifying off-target effects is critical for several reasons:

  • Data Interpretation: Uncharacterized off-target effects can lead to misinterpretation of experimental results, incorrectly attributing an observed phenotype to the inhibition of the primary target (COX enzymes).

  • Translational Relevance: Off-target activities can lead to unforeseen side effects in vivo. Early identification in vitro helps in designing safer therapeutic candidates.

  • Understanding Polypharmacology: A drug molecule can have multiple targets, some of which may be beneficial (polypharmacology) or detrimental. A comprehensive understanding of these interactions is essential for drug development.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cellular Assays

You are observing a cellular phenotype in your in vitro model that is not consistent with the known downstream effects of COX inhibition (e.g., altered cell proliferation, apoptosis, or signaling pathways not directly linked to prostaglandins).

Troubleshooting Workflow:

G start Unexpected Phenotype Observed dose_response Step 1: Perform a Dose-Response Curve start->dose_response structural_analog Step 2: Use a Structurally Different COX Inhibitor dose_response->structural_analog If phenotype persists at low concentrations prostaglandin_rescue Step 3: Attempt a Prostaglandin Rescue Experiment structural_analog->prostaglandin_rescue If phenotype is not replicated off_target_screen Step 4: Conduct a Broad Off-Target Screen prostaglandin_rescue->off_target_screen If phenotype is not rescued genetic_validation Step 5: Perform Genetic Validation (e.g., COX Knockout) off_target_screen->genetic_validation If potential off-targets are identified conclusion Conclusion: Determine if the phenotype is off-target genetic_validation->conclusion

Caption: Workflow for troubleshooting unexpected phenotypes.

Mitigation Strategies:

  • Step 1: Dose-Response Analysis:

    • Rationale: On-target effects should correlate with the potency of the drug against its intended target. Off-target effects may occur at different concentration ranges.

    • Protocol: Perform a dose-response experiment with this compound and determine the EC50 for the observed phenotype. Compare this to the expected IC50 for COX inhibition.

  • Step 2: Use a Structurally Different COX Inhibitor:

    • Rationale: If the phenotype is genuinely due to COX inhibition, a structurally unrelated COX inhibitor should produce a similar effect.

    • Protocol: Treat your cells with another well-characterized COX inhibitor (e.g., indomethacin, ibuprofen) and assess if the same phenotype is observed.

  • Step 3: Prostaglandin Rescue Experiment:

    • Rationale: If the observed phenotype is due to the inhibition of prostaglandin synthesis, adding exogenous prostaglandins should rescue the effect.

    • Protocol: Treat the cells with this compound and then add back specific prostaglandins (e.g., PGE2) to see if the phenotype is reversed.

  • Step 4: Broad Off-Target Screening:

    • Rationale: To identify potential unintended targets, screen this compound against a panel of common off-target proteins.

    • Services: Consider using commercial services that offer screening against a broad range of targets, including GPCRs, kinases, ion channels, and transporters.

  • Step 5: Genetic Validation:

    • Rationale: The most definitive way to confirm an on-target effect is to see if the genetic knockout or knockdown of the target protein mimics the drug's effect.

    • Protocol: Use CRISPR/Cas9 or siRNA to knockout or knockdown PTGS1 (COX-1) and PTGS2 (COX-2) in your cell model. If the phenotype is identical to that caused by this compound, it is likely an on-target effect.

Issue 2: Investigating Potential Anti-Influenza Virus Activity as an Off-Target Effect

You are working in a virology context and want to determine if this compound has anti-influenza activity, similar to its structural analogs.

Experimental Workflow:

G start Hypothesis: this compound has anti-influenza activity cpe_assay Step 1: Cytopathic Effect (CPE) Reduction Assay start->cpe_assay plaque_assay Step 2: Plaque Reduction Assay to determine IC50 cpe_assay->plaque_assay If antiviral activity is observed time_of_addition Step 3: Time-of-Addition Assay plaque_assay->time_of_addition To identify stage of viral replication affected target_binding Step 4: Target Binding Assay (e.g., Microscale Thermophoresis) time_of_addition->target_binding To confirm interaction with viral proteins conclusion Conclusion: Characterize anti-influenza mechanism target_binding->conclusion

Caption: Workflow to investigate anti-influenza activity.

Mitigation and Characterization:

  • Step 1 & 2: Determine Antiviral Potency:

    • Rationale: Quantify the antiviral efficacy of this compound.

    • Protocol: Perform cytopathic effect (CPE) reduction assays and plaque reduction assays to determine the IC50 of this compound against various influenza strains.

  • Step 3: Identify the Stage of Viral Replication Affected:

    • Rationale: Pinpoint which phase of the viral life cycle is inhibited by the compound.

    • Protocol: A time-of-addition study can help determine if this compound affects viral entry, replication, or egress.

  • Step 4: Confirm Target Engagement:

    • Rationale: Directly measure the binding of this compound to the putative viral targets.

    • Protocol: Use biophysical techniques like microscale thermophoresis (MST) to measure the binding affinity of this compound to purified viral RNP components, such as the PA C-terminal domain and the nucleoprotein (NP).

Quantitative Data

Table 1: In Vitro COX-1 and COX-2 Inhibition for Common NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
Ibuprofen0.2--
Naproxen---
Diclofenac0.6110.630.97
Indomethacin0.0630.480.13
Celecoxib7.617.6
Meloxicam36.6--

Data compiled from various sources for illustrative purposes. Actual values can vary based on the assay conditions.

Table 2: Anti-Influenza Virus Activity of this compound Analogs

CompoundVirus StrainIC50 (µM)
Analog 12A/WSN/33 (H1N1)5.53
Analog 34A/WSN/33 (H1N1)3.21
Analog 41A/WSN/33 (H1N1)6.73

Data from a 2023 study on this compound analogs.

Experimental Protocols

Protocol 1: In Vitro COX Inhibition Assay (Human Whole Blood Assay)

Objective: To determine the IC50 of this compound for COX-1 and COX-2.

Methodology:

  • COX-1 Activity (Thromboxane B2 Production):

    • Draw venous blood from healthy, drug-free volunteers into tubes without anticoagulant.

    • Immediately aliquot the blood into tubes containing this compound at various concentrations or a vehicle control.

    • Incubate at 37°C for 1 hour to allow blood to clot, which stimulates platelet COX-1 activity.

    • Centrifuge to separate the serum.

    • Measure the concentration of thromboxane B2 (TxB2), a stable metabolite of the COX-1 product thromboxane A2, in the serum using an enzyme immunoassay (EIA) kit.

    • Calculate the percentage of COX-1 inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

  • COX-2 Activity (Prostaglandin E2 Production):

    • Draw venous blood into tubes containing an anticoagulant (e.g., heparin).

    • Aliquot the blood into tubes.

    • Add lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.

    • Add this compound at various concentrations or a vehicle control.

    • Incubate at 37°C for 24 hours.

    • Centrifuge to separate the plasma.

    • Measure the concentration of prostaglandin E2 (PGE2), a major product of COX-2 activity, in the plasma using an EIA kit.

    • Calculate the percentage of COX-2 inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Plaque Reduction Assay for Anti-Influenza Virus Activity

Objective: To determine the IC50 of this compound against an influenza virus strain.

Methodology:

  • Grow a confluent monolayer of Madin-Darby canine kidney (MDCK) cells in 6-well plates.

  • Infect the cell monolayers with a known titer of influenza virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.

  • Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

  • Overlay the cells with a medium containing 1% agarose, trypsin (for viral activation), and serial dilutions of this compound.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no drug) and determine the IC50.

Signaling Pathway Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Protection, Platelet Aggregation Prostaglandins->Homeostasis This compound This compound This compound->COX1 This compound->COX2

Caption: this compound's primary mechanism of action via COX inhibition.

G cluster_virus Influenza Virus cluster_host_cell Host Cell vRNP Viral Ribonucleoprotein (vRNP) (PA, PB1, PB2, NP) Replication Viral RNA Replication & Transcription vRNP->Replication Progeny_Virions Progeny Virions Replication->Progeny_Virions Antrafenine_Analogs This compound Analogs Antrafenine_Analogs->vRNP Binding to PA and NP

Caption: Potential off-target mechanism of this compound analogs on influenza virus.

References

Technical Support Center: Enhancing the Therapeutic Profile of Antrafenine in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic index of Antrafenine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it relate to its therapeutic index?

This compound is a non-narcotic analgesic and anti-inflammatory agent.[1][2][3] Its therapeutic effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in pain and inflammation.[1][4] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa and maintaining renal function, and COX-2, which is induced during inflammation. The therapeutic index of this compound is influenced by its relative selectivity for COX-2 over COX-1. Inhibition of COX-1 is associated with gastrointestinal and renal toxicities, which can limit the therapeutic dose. Therefore, a key strategy to improve its therapeutic index is to enhance its selectivity for COX-2.

Q2: What are the known metabolites of this compound and could they contribute to its activity or toxicity?

In rats and mice, this compound is metabolized to 1-m-trifluoromethylphenylpiperazine (mCF3PP). This metabolite can cross the blood-brain barrier and may contribute to the overall pharmacological effects of the parent drug through its action on 5-hydroxytryptamine postsynaptic receptors. When evaluating the therapeutic index, it is important to consider the independent pharmacological and toxicological profiles of major metabolites like mCF3PP.

Q3: What are some potential strategies to improve the therapeutic index of this compound?

While specific studies on improving this compound's therapeutic index are not extensively documented, general principles of drug development suggest several potential approaches:

  • Selective COX-2 Inhibition: Modifying the chemical structure of this compound to increase its binding affinity for the active site of COX-2 relative to COX-1.

  • Novel Drug Delivery Systems: Encapsulating this compound in formulations like liposomes or nanoparticles could alter its pharmacokinetic profile, potentially leading to targeted delivery to inflamed tissues and reduced systemic exposure.

  • Combination Therapy: Co-administering this compound with agents that protect the gastrointestinal tract (e.g., proton pump inhibitors) or with other anti-inflammatory drugs that have different mechanisms of action could allow for lower, less toxic doses of this compound to be used.

  • Gastro-retentive Formulations: For oral administration, developing a gastro-retentive drug delivery system could prolong the gastric residence time and potentially allow for sustained release, which may improve efficacy and reduce peak dose-related side effects.

Troubleshooting Guides

Problem 1: High Incidence of Gastrointestinal Side Effects (e.g., ulceration) in Animal Models
  • Possible Cause: This is a common side effect of non-selective COX inhibitors due to the inhibition of COX-1, which is essential for gastrointestinal mucosal protection.

  • Troubleshooting Steps:

    • Dose Reduction: Determine the minimum effective dose of this compound in your animal model of inflammation (e.g., carrageenan-induced paw edema).

    • Co-administration with Gastroprotective Agents: Administer a proton pump inhibitor or misoprostol concurrently with this compound to mitigate gastric damage.

    • Selective COX-2 Inhibitor Comparison: Include a selective COX-2 inhibitor as a positive control in your study to differentiate between mechanism-based toxicity and compound-specific effects.

    • Formulation Modification: If using a novel formulation, assess whether the delivery system itself is contributing to gastric irritation.

Problem 2: Inconsistent Anti-Inflammatory Efficacy in Animal Models
  • Possible Cause: Variability in drug absorption, metabolism, or the inflammatory response of the animal model can lead to inconsistent results. This compound is metabolized in the liver and excreted renally.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Measure plasma concentrations of this compound and its major metabolite, mCF3PP, to ensure adequate and consistent drug exposure.

    • Standardize Animal Model: Ensure that the induction of inflammation (e.g., carrageenan injection) is consistent across all animals. Monitor and record the baseline inflammatory response.

    • Control for Animal Strain and Sex: Different strains and sexes of rodents can exhibit variations in drug metabolism and inflammatory responses.

    • Route of Administration: If using oral administration, consider the impact of feeding schedules on drug absorption, as food can affect the bioavailability of some drugs.

Data Presentation

Table 1: Hypothetical Comparison of this compound Formulations in a Rat Model of Arthritis

FormulationDose (mg/kg)Efficacy (% reduction in paw edema)Ulcer Index (mean ± SD)Therapeutic Index (Efficacy / Ulcer Index)
This compound (Standard)2045 ± 53.2 ± 0.814.1
This compound-Liposome2055 ± 61.5 ± 0.436.7
This compound + Omeprazole2043 ± 51.1 ± 0.339.1

Table 2: Pharmacokinetic Parameters of this compound and its Metabolite mCF3PP in Mice

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
This compound251500 ± 25014500 ± 600
mCF3PP(from this compound)120 ± 302630 ± 150

(Note: Data in tables are hypothetical and for illustrative purposes.)

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-200 g).

  • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

  • Drug Administration: Administer this compound or its formulation orally (p.o.) or intraperitoneally (i.p.) at the desired doses. The vehicle control group should receive the same volume of the vehicle.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Protocol 2: Assessment of Gastric Ulceration in Rats

  • Animals: Male Sprague-Dawley rats (200-220 g).

  • Fasting: Fast the animals for 24 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or its formulation orally at doses expected to be in the therapeutic range and higher.

  • Euthanasia and Tissue Collection: Four hours after drug administration, euthanize the animals by CO2 asphyxiation.

  • Stomach Examination: Remove the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Ulcer Scoring: Examine the gastric mucosa for any signs of hemorrhage or ulceration. Score the ulcers based on their number and severity. The ulcer index can be calculated by summing the scores for each animal.

Visualizations

Antrafenine_Mechanism_of_Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_GI Prostaglandins (GI Protection, Renal Function) COX1->Prostaglandins_GI Toxicity GI & Renal Toxicity COX1->Toxicity Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Efficacy Anti-inflammatory Effect COX2->Efficacy This compound This compound This compound->COX1 Inhibition This compound->COX2 Inhibition

Caption: Mechanism of this compound's action and its relation to efficacy and toxicity.

Experimental_Workflow_Therapeutic_Index start Start: Develop Novel This compound Formulation in_vitro In Vitro Characterization (e.g., Drug Release Profile) start->in_vitro animal_model Select Animal Model (e.g., Rat Arthritis Model) in_vitro->animal_model efficacy_study Efficacy Study (e.g., Paw Edema Assay) animal_model->efficacy_study toxicity_study Toxicity Study (e.g., Gastric Ulceration Assay) animal_model->toxicity_study pk_study Pharmacokinetic Study (Plasma Concentration) animal_model->pk_study data_analysis Data Analysis: Calculate Therapeutic Index efficacy_study->data_analysis toxicity_study->data_analysis pk_study->data_analysis conclusion Conclusion: Improved Therapeutic Index? data_analysis->conclusion

Caption: Workflow for evaluating the therapeutic index of a novel this compound formulation.

References

Technical Support Center: Enhancing the Oral Bioavailability of Antrafenine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of Antrafenine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a piperazine derivative that functions as an analgesic and anti-inflammatory agent, with efficacy comparable to naproxen.[1] Its mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[2] A significant challenge in the oral administration of this compound is its very low aqueous solubility (approximately 0.00284 mg/mL), which is a primary factor limiting its dissolution in the gastrointestinal tract and, consequently, its oral bioavailability.[2]

Q2: What are the primary strategies for enhancing the oral bioavailability of a poorly soluble compound like this compound?

A2: For poorly water-soluble drugs such as this compound, several formulation strategies can be employed to improve oral bioavailability. These can be broadly categorized as:

  • Physical Modifications: Techniques that increase the surface area of the drug particles, such as micronization and nanosizing.

  • Formulation Approaches:

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix at a molecular level.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) that improve solubilization in the gastrointestinal fluids.

Q3: How does this compound's metabolism affect its bioavailability and pharmacological activity?

A3: In vivo studies in rats and mice have shown that this compound is metabolized to 1-m-trifluoromethylphenylpiperazine (mCF3PP). This metabolite can cross the blood-brain barrier and may contribute to the overall pharmacological effects of the parent drug. When assessing the bioavailability of this compound, it is important to consider the systemic exposure of both the parent compound and its active metabolites.

Troubleshooting Guides

Issue 1: Inconsistent dissolution profiles for micronized this compound.

  • Possible Cause 1: Particle Agglomeration.

    • Troubleshooting: Micronized particles can have high surface energy, leading to re-agglomeration. Ensure the use of appropriate anti-agglomerating agents or surfactants in the formulation. Characterize particle size distribution before and after formulation to confirm that primary particle size is maintained.

  • Possible Cause 2: Polymorphism.

    • Troubleshooting: The high energy input during milling can induce changes in the crystalline form of the drug, potentially leading to a less soluble polymorph. Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to assess the solid-state properties of this compound before and after micronization.

Issue 2: Low drug loading or instability in solid dispersion formulations.

  • Possible Cause 1: Drug-Polymer Immiscibility.

    • Troubleshooting: The chosen polymer may not be fully miscible with this compound, leading to phase separation and drug crystallization over time. Conduct miscibility studies using thermal analysis (e.g., DSC with a heating and cooling cycle) or by casting and analyzing thin films. Consider screening a range of polymers with different properties.

  • Possible Cause 2: Inappropriate Solvent System for Solvent Evaporation Method.

    • Troubleshooting: The solvent system must be able to dissolve both the drug and the polymer effectively. If one component precipitates prematurely, a non-homogeneous dispersion will result. Experiment with different solvents or solvent mixtures to find an optimal system. Ensure the evaporation rate is controlled to prevent rapid precipitation.

Issue 3: Poor in vivo performance despite successful in vitro solubility enhancement with cyclodextrins.

  • Possible Cause 1: Rapid Dissociation of the Complex.

    • Troubleshooting: The drug-cyclodextrin complex may dissociate too quickly in the gastrointestinal tract, leading to precipitation of the poorly soluble drug before it can be absorbed. Consider the use of polymers in the formulation to create a microenvironment that stabilizes the complex.

  • Possible Cause 2: Competitive Inhibition.

    • Troubleshooting: Other molecules in the gastrointestinal fluid or from the formulation itself may compete with this compound for the cyclodextrin cavity. This can be investigated using in vitro binding assays. The choice of cyclodextrin derivative can also influence the stability of the inclusion complex.

Data Presentation

A critical aspect of evaluating bioavailability enhancement strategies is the comparison of key pharmacokinetic parameters. While specific in vivo data for this compound is not publicly available, researchers should aim to populate a table similar to the one below with their experimental findings.

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)Relative Bioavailability (%)
Unformulated this compound (Control) Data hereData hereData here100
Micronized this compound Data hereData hereData hereData here
This compound Solid Dispersion (Polymer X) Data hereData hereData hereData here
This compound-Cyclodextrin Complex (CD Y) Data hereData hereData hereData here

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measured time point.

Experimental Protocols

Below are detailed methodologies for key experiments aimed at enhancing the bioavailability of this compound.

1. Micronization of this compound using Jet Milling

  • Objective: To reduce the particle size of this compound to the micron range to increase its surface area and dissolution rate.

  • Methodology:

    • Place a known quantity of crystalline this compound into the feeder of a jet mill.

    • Set the grinding and feeding pressures to the desired levels. These parameters should be optimized to achieve the target particle size.

    • The high-velocity air stream in the grinding chamber will cause the this compound particles to collide and fracture.

    • The micronized powder is collected in a cyclone separator.

    • Characterize the resulting powder for particle size distribution (e.g., using laser diffraction), morphology (scanning electron microscopy), and solid-state properties (XRD, DSC).

    • Conduct in vitro dissolution studies on the micronized powder compared to the unprocessed drug.

2. Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Objective: To disperse this compound at a molecular level within a hydrophilic polymer matrix to enhance its dissolution.

  • Methodology:

    • Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

    • Choose a common solvent that can dissolve both this compound and the selected polymer (e.g., methanol, ethanol, or a mixture thereof).

    • Prepare a solution by dissolving a specific ratio of this compound and the polymer in the solvent.

    • Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature.

    • The resulting solid film is further dried in a vacuum oven to remove any residual solvent.

    • The dried solid dispersion is then pulverized and sieved.

    • Characterize the solid dispersion for drug content, amorphicity (XRD), and drug-polymer interactions (FTIR).

    • Perform dissolution testing and compare the release profile to that of the pure drug.

3. Formulation of this compound-Cyclodextrin Inclusion Complex

  • Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

  • Methodology:

    • Select a suitable cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin).

    • Prepare an aqueous solution of the cyclodextrin.

    • Add an excess amount of this compound to the cyclodextrin solution.

    • Stir the suspension at a constant temperature for a specified period (e.g., 24-72 hours) to allow for complex formation to reach equilibrium.

    • Filter the suspension to remove the undissolved this compound.

    • The filtrate, containing the soluble complex, can be freeze-dried to obtain the solid inclusion complex.

    • Characterize the complex to confirm its formation using techniques such as DSC, FTIR, and ¹H NMR.

    • Determine the solubility enhancement by measuring the concentration of this compound in the filtrate.

Mandatory Visualizations

experimental_workflow cluster_micronization Micronization cluster_solid_dispersion Solid Dispersion cluster_complexation Cyclodextrin Complexation cluster_analysis Analysis start_m This compound Powder jet_mill Jet Milling start_m->jet_mill micronized_powder Micronized this compound jet_mill->micronized_powder dissolution In Vitro Dissolution micronized_powder->dissolution start_sd This compound + Polymer dissolve Dissolve in Solvent start_sd->dissolve evaporate Solvent Evaporation dissolve->evaporate solid_dispersion Solid Dispersion evaporate->solid_dispersion solid_dispersion->dissolution start_c This compound + Cyclodextrin suspend Aqueous Suspension start_c->suspend equilibrate Equilibration suspend->equilibrate freeze_dry Freeze Drying equilibrate->freeze_dry complex Inclusion Complex freeze_dry->complex complex->dissolution in_vivo In Vivo Pharmacokinetic Study dissolution->in_vivo prostaglandin_pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 pgh2_out Prostaglandin H₂ (PGH₂) This compound This compound (Inhibitor) This compound->cox1 This compound->cox2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) Thromboxanes (TXA₂) pgh2_out->prostaglandins

References

Technical Support Center: Addressing Batch-to-Batch Variability of Antrafenine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Antrafenine, ensuring experimental reproducibility is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues arising from batch-to-batch variability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a piperazine derivative that functions as a non-narcotic analgesic and anti-inflammatory agent with efficacy comparable to naproxen.[1][2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation and pain.[1] this compound is believed to inhibit both COX-1 and COX-2 enzymes.[3]

Q2: What are the potential sources of batch-to-batch variability with this compound?

Batch-to-batch variability of this compound can stem from several factors during its synthesis and storage:

  • Purity: The percentage of the active pharmaceutical ingredient (API) may differ slightly between batches.

  • Impurity Profile: The type and quantity of synthesis-related impurities or degradation products can vary. Common impurities in piperazine derivatives may arise from starting materials, intermediates, or by-products of the chemical reactions.[1]

  • Physical Properties: Variations in particle size, crystal form (polymorphism), and solvation/hydration state can affect solubility and dissolution rates, thereby influencing biological activity.

  • Degradation: Improper storage conditions (exposure to light, heat, or humidity) can lead to the formation of degradation products over time.

Q3: How can I minimize the impact of batch-to-batch variability on my experiments?

To mitigate the effects of variability, it is recommended to:

  • Qualify New Batches: Before initiating a new set of experiments, perform a qualification of the new batch. This can include analytical chemistry techniques to confirm purity and identity, and a small-scale bioassay to compare its potency to a previously used, well-characterized batch.

  • Standardize Compound Handling: Always follow the manufacturer's instructions for storage and handling. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

  • Use an Internal Standard: When possible, use a reference standard of this compound from a trusted source as a control in your experiments.

  • Document Batch Information: Always record the batch number of the this compound used in your experiments to ensure traceability.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues that may be related to this compound batch-to-batch variability.

Issue 1: Inconsistent or lower-than-expected biological activity in vitro.

Possible Cause:

  • Lower potency of the new batch.

  • Degradation of the compound.

  • Poor solubility of the new batch.

Troubleshooting Steps:

  • Verify Potency:

    • Perform a dose-response experiment comparing the new batch with a previously validated batch or a reference standard.

    • A significant shift in the IC50 or EC50 value indicates a difference in potency.

  • Assess Purity and Integrity:

    • If available, review the Certificate of Analysis (CoA) for both the old and new batches, paying close attention to the purity values and impurity profile.

    • Consider analytical techniques such as High-Performance Liquid Chromatography (HPLC) to assess the purity and detect any degradation products.

  • Check Solubility:

    • Visually inspect the stock solution for any precipitates.

    • Measure the solubility of the new batch in your experimental buffer.

Logical Troubleshooting Workflow for Inconsistent In Vitro Activity

Caption: A logical workflow for troubleshooting inconsistent in vitro activity of this compound.

Data Presentation

While specific batch-to-batch data for this compound is not publicly available, the following table provides a template of typical quality control parameters and acceptable ranges for a research-grade compound. Researchers should refer to the Certificate of Analysis provided by their supplier for batch-specific values.

ParameterMethodTypical SpecificationBatch ABatch BBatch C
Appearance VisualWhite to off-white solidConformsConformsConforms
Identity ¹H-NMR, MSConforms to structureConformsConformsConforms
Purity (HPLC) HPLC-UV≥ 98.0%99.2%98.5%99.5%
Individual Impurity HPLC-UV≤ 0.5%0.2%0.4%0.1%
Total Impurities HPLC-UV≤ 1.0%0.8%1.0%0.5%
Residual Solvents GC-HSVaries by solvent<0.1%<0.1%<0.1%
Water Content Karl Fischer≤ 0.5%0.2%0.3%0.1%
Potency (COX-2 IC50) COX Inhibition AssayReport Value5.2 µM6.1 µM4.9 µM

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This method can be used to assess the purity of this compound and detect the presence of degradation products.

  • Instrumentation: HPLC with UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

Forced Degradation Study Workflow

Forced Degradation Study Workflow for this compound Start This compound Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Start->Thermal Photolytic Photolytic Degradation (ICH Q1B guidelines) Start->Photolytic Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data_Evaluation Evaluate Peak Purity and Identify Degradants Analysis->Data_Evaluation

Caption: A workflow for conducting forced degradation studies on this compound.

Protocol 2: In Vitro COX Inhibition Assay

This protocol provides a general method for determining the potency of this compound by measuring the inhibition of COX enzymes.

  • Assay Principle: The assay measures the peroxidase activity of COX enzymes, which is coupled to a colorimetric or fluorometric readout.

  • Materials:

    • COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Heme (cofactor)

    • Colorimetric or fluorometric probe

    • Assay buffer

    • This compound and reference inhibitor (e.g., celecoxib)

  • Procedure:

    • Prepare a dilution series of this compound and the reference inhibitor.

    • In a 96-well plate, add the assay buffer, heme, and COX enzyme.

    • Add the diluted this compound or reference inhibitor to the respective wells.

    • Pre-incubate the plate.

    • Initiate the reaction by adding arachidonic acid and the probe.

    • Measure the absorbance or fluorescence over time.

    • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.

Prostaglandin Synthesis and Inhibition by this compound

This compound's Inhibition of the Prostaglandin Synthesis Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX

Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis and inflammation.

References

Technical Support Center: Antrafenine Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a set of troubleshooting strategies and control experiments to investigate and validate potential off-target effects of Antrafenine. The following frequently asked questions (FAQs) address common issues encountered during preclinical research.

Frequently Asked Questions (FAQs)
Q1: My experiment with this compound shows a phenotype inconsistent with its known function as a COX inhibitor. How do I begin to investigate if this is an off-target effect?

A1: An unexpected phenotype is a common indicator of potential off-target activity. The first step is to systematically rule out experimental artifacts and then determine if the effect is independent of this compound's primary targets, COX-1 and COX-2.[1][2] A logical troubleshooting workflow is essential.

Troubleshooting Workflow for Unexpected Phenotypes

G cluster_0 start Unexpected Phenotype Observed with this compound confirm_phenotype 1. Confirm Phenotype - Replicate experiment - Check compound integrity/purity start->confirm_phenotype dose_response 2. Dose-Response Analysis - Correlate phenotype EC50 with on-target (COX) IC50 confirm_phenotype->dose_response negative_control 3. Use Control Compounds - Structurally distinct COX inhibitor - Inactive structural analog dose_response->negative_control phenotype_replicated Phenotype Replicated? negative_control->phenotype_replicated off_target_path High Likelihood of Off-Target Effect phenotype_replicated->off_target_path No on_target_path Likely On-Target or Pathway-Related Effect phenotype_replicated->on_target_path Yes

Caption: Troubleshooting flowchart for investigating unexpected experimental results.

A key step is to compare the potency of this compound for the observed phenotype with its potency for on-target engagement.[3] If a structurally unrelated inhibitor of the same target fails to produce the same phenotype, it strongly suggests an off-target effect of your initial compound.[3]

Q2: What are the best primary screening methods to identify a broad range of potential off-targets for this compound?

A2: To obtain a comprehensive view of potential off-target interactions, broad-panel screening against large families of proteins is the most effective initial approach. These screens are typically offered as services by specialized contract research organizations (CROs).

Two primary recommendations are:

  • Kinase Profiling: The human kinome is a large family of enzymes (over 500 members) and a frequent source of off-target interactions for many small molecules.[4] Kinase profiling services screen your compound against hundreds of purified kinases to identify unwanted inhibitory activity.

  • Receptor Screening Panels: These panels test the binding of your compound against a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters. This is particularly relevant for piperazine-containing compounds like this compound.

Data Presentation: Hypothetical Kinase Profiling Data for this compound

The following table illustrates how data from a kinase profiling screen might be presented. The goal is to identify kinases that are potently inhibited at concentrations relevant to your experiments.

Target KinaseFamily% Inhibition @ 1 µM this compoundIC50 (nM)Notes
COX-2 (On-Target) Cyclooxygenase 95% 75 Expected On-Target Activity
CDK11 CMGC/CDK 88% 250 Potent Off-Target Hit
DYRK1A CMGC/DYRK 75% 800 Moderate Off-Target Hit
ABL1TK15%>10,000No significant activity
EGFRTK8%>10,000No significant activity
PI3KαPI3K22%>10,000No significant activity

Experimental Protocols: Kinase Selectivity Profiling

While typically outsourced, the general protocol involves measuring the activity of a purified kinase in the presence of the test compound.

Objective: To determine the inhibitory activity of this compound against a broad panel of kinases. Methodology:

  • Compound Preparation: A stock solution of this compound (e.g., 10 mM in DMSO) is prepared and serially diluted.

  • Assay Plate Preparation: In a multi-well plate, a recombinant kinase is added to a buffer solution containing its specific substrate and ATP (often radiolabeled or coupled to a reporter system).

  • Compound Addition: Diluted this compound or a vehicle control (DMSO) is added to the wells.

  • Incubation: The reaction is allowed to proceed for a set time at a controlled temperature.

  • Signal Detection: The reaction is stopped, and the signal (e.g., substrate phosphorylation) is measured using an appropriate method like TR-FRET, luminescence, or radiometric detection.

  • Data Analysis: The signal is converted to percent inhibition relative to the vehicle control. For significant hits, a full dose-response curve is generated to determine the IC50 value.

Q3: A primary screen identified a potential off-target. How do I confirm that this compound directly binds this target inside living cells?

A3: The Cellular Thermal Shift Assay (CETSA) is the gold-standard method for verifying target engagement in an intact cellular environment. The principle is that when a drug binds to its protein target, the resulting complex is more resistant to thermal denaturation. This change in thermal stability is measured to confirm a direct interaction.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

G cluster_0 start 1. Cell Treatment step2 2. Thermal Challenge (Apply Temperature Gradient) start->step2 Treat cells with this compound or Vehicle (DMSO) step3 3. Cell Lysis step2->step3 Heat cells across a range of temperatures step4 4. Centrifugation (Separate Soluble/Aggregated) step3->step4 Release intracellular proteins step5 5. Protein Quantification (e.g., Western Blot, ELISA) step4->step5 Collect supernatant (soluble fraction) end 6. Data Analysis (Generate Melt Curves) step5->end Measure amount of soluble target protein remaining

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Example CETSA Melt Curve Data

This table shows the percentage of a hypothetical off-target protein (e.g., CDK11) remaining soluble after heating cells treated with a vehicle or this compound. A rightward shift in the melt curve for the this compound-treated sample indicates target stabilization.

Temperature (°C)% Soluble Protein (Vehicle)% Soluble Protein (10 µM this compound)
48100%100%
5195%98%
5475%92%
5750% (Tagg)81%
6028%65%
6310%45% (Tagg)
665%25%

Experimental Protocols: CETSA for Target Engagement

Objective: To confirm direct binding of this compound to a suspected target protein in intact cells. Methodology:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat one batch of cells with this compound (e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating Step: Aliquot cell suspensions into separate PCR tubes for each temperature point (e.g., a gradient from 48°C to 66°C).

  • Thermal Challenge: Place the tubes in a thermocycler and heat them for 3 minutes at their designated temperatures, followed by a 3-minute cooling step to 4°C.

  • Cell Lysis: Lyse the cells to release proteins. This can be done by adding a lysis buffer followed by freeze-thaw cycles.

  • Clarification: Centrifuge the samples at high speed (e.g., 20,000 x g for 20 min) to pellet the aggregated, denatured proteins.

  • Sample Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in each sample using a method like Western Blot or ELISA.

  • Data Analysis: Quantify the band intensities and normalize the data. Plot the percentage of soluble protein against temperature to generate melt curves and determine the aggregation temperature (Tagg). A shift (ΔTagg) indicates target engagement.

Q4: My data suggests an off-target interaction with a G-Protein Coupled Receptor (GPCR). What is the standard assay for validating this?

A4: The gold standard for characterizing interactions with a specific receptor is the competitive radioligand binding assay. This technique measures the ability of your unlabeled compound (this compound) to compete with a known, radioactively labeled ligand for binding to the receptor of interest.

Signaling Pathway: Generic GPCR Activation

Off-target binding to a GPCR can disrupt critical signaling cascades, leading to unexpected cellular responses. Understanding this context is crucial.

G cluster_0 Cell Membrane This compound This compound (Off-Target) receptor GPCR This compound->receptor Binds g_protein G-Protein (αβγ) receptor->g_protein Activates effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Data Presentation: Hypothetical Radioligand Binding Data

This table shows the displacement of a specific radioligand from a GPCR by increasing concentrations of this compound. The data is used to calculate the inhibition constant (Ki), a measure of binding affinity.

This compound Conc. (nM)% Specific Binding
0.198%
195%
1085%
10050% (IC50)
100015%
100005%
Calculated Ki 85 nM

Experimental Protocols: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor. Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest.

  • Assay Setup: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist).

  • Competitive Binding: Add increasing concentrations of unlabeled this compound to the wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate the bound radioligand from the unbound by rapid filtration through a filter mat, which traps the membranes.

  • Detection: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each this compound concentration. Plot this against the log concentration of this compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

References

Technical Support Center: Optimizing Antrafenine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Data: Antrafenine is characterized as an anti-inflammatory agent, believed to function through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] While specific, publicly available data on the optimization of this compound in cell-based assays is limited, this guide provides a comprehensive framework based on established principles and common practices for other well-characterized COX inhibitors, such as non-steroidal anti-inflammatory drugs (NSAIDs). The protocols and recommendations provided here serve as a robust starting point for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that I should be targeting in my cell-based assay?

A1: this compound is understood to be an inhibitor of cyclooxygenase (COX) activity.[1][2] The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, such as Prostaglandin E2 (PGE2), which are key mediators of inflammation. Therefore, a primary assay should focus on quantifying the inhibition of PGE2 production in cells stimulated to induce COX-2 expression.

Q2: What is a typical starting incubation time for a PGE2 inhibition assay with a COX inhibitor like this compound?

A2: For a PGE2 inhibition assay, a 24-hour incubation period is a common starting point. This duration is often sufficient for cells (e.g., macrophages like RAW 264.7 or J774A.1) to respond to an inflammatory stimulus (like Lipopolysaccharide, LPS) to upregulate COX-2 and produce measurable levels of PGE2, while also allowing the inhibitor to exert its effect.

Q3: How does incubation time affect the measurement of cell viability or cytotoxicity when testing this compound?

A3: Incubation time is a critical factor in cytotoxicity testing. Short incubation times may not reveal delayed toxic effects, while excessively long incubations can lead to non-specific cell death. For NSAIDs, cell viability is commonly assessed at multiple time points, such as 24, 48, and 72 hours, to capture both acute and chronic effects on cell health.

Q4: For direct enzyme activity assays, are the incubation times different?

A4: Yes. When testing the direct inhibitory effect of a compound on COX enzyme activity in cell lysates or with purified enzymes, the pre-incubation time of the enzyme with the inhibitor is typically much shorter. This can range from 5 to 30 minutes before the addition of the arachidonic acid substrate to initiate the reaction. This allows for the inhibitor to bind to the enzyme prior to the enzymatic reaction.

Troubleshooting Guide

Problem: I am not observing any inhibition of PGE2 production with this compound.

Possible Cause Troubleshooting Step
Inadequate Incubation Time The incubation time may be too short for this compound to effectively inhibit COX-2. Consider extending the incubation period from 24 hours to 48 hours.
Incorrect Assay Timing Ensure that this compound is added either prior to or concurrently with the inflammatory stimulus (e.g., LPS). Adding the inhibitor long after stimulation may be too late to prevent the initial burst of PGE2 synthesis.
Compound Degradation This compound may be unstable in your cell culture medium over long incubation periods. Verify the compound's stability or perform a shorter-term assay (e.g., 6-12 hours) to see if an effect is detectable.
Low COX-2 Expression Your cells may not be expressing sufficient levels of COX-2 in response to the stimulus. Confirm COX-2 induction via Western Blot or qPCR. Titrate your stimulus (e.g., LPS) to ensure a robust response.
Cell Line Insensitivity The chosen cell line may not be a suitable model. Consider using a cell line known to have a robust inflammatory response, such as murine macrophage cell lines.

Problem: I am seeing high variability in my cell viability assay results.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating and be consistent with your seeding density across all wells. Edge effects in plates can also contribute to variability.
Compound Precipitation This compound may be precipitating out of solution at the tested concentrations, especially during long incubations. Visually inspect the wells under a microscope and check the solubility limits of your compound in the culture medium.
Fluctuating Incubation Conditions Maintain consistent temperature and CO2 levels in your incubator. Variations can differentially affect cell growth and compound efficacy across different plates or experiments.
Assay Timing For colorimetric assays like MTT, the incubation time with the reagent itself is critical. Ensure this time is consistent for all plates before reading the absorbance.

Quantitative Data Summary

The following tables provide typical incubation times for various assays used to characterize COX inhibitors. These should be used as a starting point for optimizing experiments with this compound.

Table 1: Recommended Incubation Times for Different Cell-Based Assays

Assay TypeCell Line ExamplesTypical Incubation TimePurpose
PGE2 Production Inhibition J774A.1, RAW 264.7, A54924 hoursTo measure functional inhibition of COX activity in intact cells.
Cell Viability (Cytotoxicity) HEK293, HepG2, Cancer Cell Lines24, 48, and 72 hoursTo determine the concentration- and time-dependent toxicity of the compound.
COX Enzyme Activity Cell Lysates, Purified Enzyme5 - 30 minutes (inhibitor pre-incubation)To measure direct inhibition of enzyme activity.
COX-2 Protein Expression Macrophages, Endothelial Cells4 - 24 hoursTo determine if the compound affects the expression level of the COX-2 enzyme (via Western Blot).

Table 2: Example of Time-Dependent Effects on IC50 Values for a Hypothetical COX Inhibitor

Incubation TimeCell Viability IC50 (µM)PGE2 Inhibition IC50 (µM)
12 hours >10025.5
24 hours 85.210.1
48 hours 47.69.8
72 hours 23.1N/A

This table illustrates that cytotoxicity can be time-dependent, while the functional inhibition of PGE2 may reach its maximum effect earlier.

Experimental Protocols

Protocol 1: Time-Course for PGE2 Inhibition Assay
  • Cell Seeding: Plate murine macrophages (e.g., J774A.1) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in cell culture medium.

  • Treatment: Remove the old medium from the cells. Add 50 µL of fresh medium. Add 50 µL of the 2X this compound stock solution to the appropriate wells.

  • Stimulation: Immediately add a stock solution of LPS to a final concentration of 1 µg/mL to all wells except the unstimulated controls.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for your desired time points (e.g., 8, 16, 24, and 48 hours).

  • Supernatant Collection: After each incubation period, carefully collect the cell culture supernatant.

  • PGE2 Quantification: Centrifuge the supernatant to remove any cell debris. Measure the PGE2 concentration in the clarified supernatant using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

Protocol 2: Cell Viability (MTT Assay) Time-Course
  • Cell Seeding: Plate your target cells in a 96-well plate at an appropriate density to ensure they do not become over-confluent by the final time point.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include vehicle-only control wells.

  • Incubation: Incubate the plates for 24, 48, and 72 hours. Use a separate plate for each time point.

  • MTT Addition: At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 545 nm using a microplate reader.

Visualizations

cluster_0 Cell Membrane Membrane_Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibits

Caption: this compound's Mechanism of Action.

cluster_workflow Experimental Workflow for Incubation Time Optimization start Start: Select Cell Line & Assay Type pilot Pilot Experiment: Broad Time Range (e.g., 6, 12, 24, 48h) start->pilot data Data Analysis: Assess Signal-to-Noise & IC50 Shift pilot->data refine Refined Experiment: Narrow Time Range Around Optimal Point data->refine validate Validate Optimal Time: Repeat with Controls refine->validate end End: Final Protocol Established validate->end cluster_troubleshooting Troubleshooting Logic start Problem: No Compound Effect Observed check_time Was incubation > 24h? start->check_time check_stim Was stimulus (e.g., LPS) active? check_time->check_stim Yes solution_time Solution: Increase Incubation Time (e.g., 48h) check_time->solution_time No check_conc Is compound concentration appropriate? check_stim->check_conc Yes solution_stim Solution: Validate Stimulus Activity (Check positive controls) check_stim->solution_stim No check_viability Is there unexpected cytotoxicity? check_conc->check_viability Yes solution_conc Solution: Perform Dose-Response (Wider Range) check_conc->solution_conc No solution_viability Solution: Lower Concentration, Run Viability Assay check_viability->solution_viability Yes

References

Technical Support Center: Antrafenine Interference with Common Assay Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of the non-steroidal anti-inflammatory drug (NSAID) antrafenine and its metabolites in common laboratory assays. While direct documented evidence of this compound interference is limited, this guide is built upon established principles of assay interference by small molecules, particularly those with similar structural features (piperazine derivatives) and mechanisms of action (COX inhibitors).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a piperazine derivative that functions as an analgesic and anti-inflammatory agent.[1] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5]

Q2: What are the known metabolites of this compound?

The primary metabolite of this compound identified in vivo is 1-m-trifluoromethylphenylpiperazine (mCF3PP). This metabolite is pharmacologically active and should be considered as a potential source of interference in assays.

Q3: Can this compound or its metabolite, mCF3PP, interfere with my assay?

While specific data is scarce, the chemical structures of this compound and mCF3PP suggest potential for interference in various assay formats. Potential mechanisms of interference include:

  • Optical Interference: The compound may absorb light or be fluorescent at the excitation or emission wavelengths used in fluorescence- or absorbance-based assays.

  • Chemical Interference: The compound may react with assay reagents, such as enzymes, substrates, or detection antibodies.

  • Biological Interference: The compound may have off-target effects on the biological system being studied.

Q4: What are the first steps I should take if I suspect interference?

If you observe unexpected or inconsistent results when using this compound in your experiments, it is crucial to perform control experiments to determine if the compound is interfering with the assay. A simple first step is to run a "no-target" or "no-enzyme" control, where you measure the signal in the presence of this compound and all other assay components except for the biological target. A signal that changes with the concentration of this compound in this control is a strong indicator of assay interference.

Q5: How can I differentiate between true biological activity and assay interference?

Distinguishing between genuine biological effects and assay artifacts requires a systematic approach involving a series of control experiments and potentially the use of orthogonal assays. The troubleshooting guides provided below offer detailed protocols to help you dissect these possibilities.

  • Figure 1: Logical Flow for Investigating Potential this compound Interference

start [label="Unexpected Assay Results with this compound"]; check_interference [label="Suspect Assay Interference?"]; run_controls [label="Run 'No-Target' or 'No-Enzyme' Controls"]; interference_detected [label="Interference Detected", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_interference [label="No Interference Detected", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Follow Specific Assay Troubleshooting Guide"]; investigate_bio [label="Investigate Biological Mechanism"]; end [label="Conclusion"];

start -> check_interference; check_interference -> run_controls; run_controls -> interference_detected [label="Yes"]; run_controls -> no_interference [label="No"]; interference_detected -> troubleshoot; no_interference -> investigate_bio; troubleshoot -> end; investigate_bio -> end; }

Caption: Logical workflow for addressing unexpected assay results.

Troubleshooting Guides

Guide 1: ELISA (Enzyme-Linked Immunosorbent Assay)

Potential Issues:

  • False Positives: this compound may non-specifically bind to the plate, capture antibody, or detection antibody, leading to a signal in the absence of the target analyte.

  • False Negatives: this compound could inhibit the activity of the reporter enzyme (e.g., HRP) or interfere with antigen-antibody binding.

Troubleshooting Workflow:

  • Figure 2: Troubleshooting Workflow for ELISA Interference

elisa_workflow cluster_elisa ELISA Troubleshooting start Unexpected ELISA Result check_enzyme Protocol 1: Check for Enzyme Inhibition start->check_enzyme check_binding Protocol 2: Assess Interference with Antibody-Antigen Binding check_enzyme->check_binding check_nonspecific Protocol 3: Evaluate Non-specific Binding check_binding->check_nonspecific mitigate Mitigation Strategies check_nonspecific->mitigate

Caption: Step-by-step workflow for troubleshooting ELISA interference.

Experimental Protocols:

Protocol 1: Assessing Direct Inhibition of the Detection Enzyme

  • Objective: To determine if this compound directly inhibits the horseradish peroxidase (HRP) or other enzyme conjugate used in the ELISA.

  • Materials:

    • This compound stock solution

    • Assay buffer

    • Detection enzyme (e.g., HRP-conjugated secondary antibody) at the concentration used in the main assay

    • Enzyme substrate (e.g., TMB)

    • Stop solution

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer in a microplate. Include a vehicle control (e.g., DMSO).

    • Add the detection enzyme to all wells.

    • Incubate for the same duration as the detection step in your standard ELISA protocol.

    • Add the enzyme substrate and incubate for the recommended time.

    • Add the stop solution.

    • Read the absorbance at the appropriate wavelength.

  • Interpretation: A dose-dependent decrease in signal in the presence of this compound indicates direct inhibition of the detection enzyme.

Protocol 2: Evaluating Interference with Antibody-Antigen Binding

  • Objective: To assess if this compound interferes with the binding of the detection antibody to the antigen.

  • Procedure:

    • Coat the ELISA plate with the capture antibody and block as usual.

    • Add a known concentration of the target antigen to the wells.

    • Add serial dilutions of this compound (and a vehicle control) to the wells.

    • Add the detection antibody.

    • Proceed with the remaining ELISA steps (washing, substrate addition, etc.).

  • Interpretation: A reduced signal in the presence of this compound suggests interference with antibody-antigen binding.

Quantitative Data Summary (User-Generated)

Test CompoundConcentration Range% Inhibition of HRP Activity (IC50)% Interference with Binding (IC50)
This compounde.g., 0.1 - 100 µMUser-determined valueUser-determined value
mCF3PPe.g., 0.1 - 100 µMUser-determined valueUser-determined value
Guide 2: Fluorescence-Based Assays

Potential Issues:

  • Autofluorescence: this compound or its metabolite may be inherently fluorescent, leading to a false-positive signal.

  • Fluorescence Quenching (Inner Filter Effect): The compound may absorb the excitation or emission light of the fluorophore, causing a false-negative result.

Troubleshooting Workflow:

  • Figure 3: Troubleshooting Workflow for Fluorescence Assay Interference

fluorescence_workflow cluster_fluorescence Fluorescence Assay Troubleshooting start Anomalous Fluorescence Signal check_autofluorescence Protocol 4: Measure Compound Autofluorescence start->check_autofluorescence check_quenching Protocol 5: Assess Fluorescence Quenching check_autofluorescence->check_quenching mitigate Mitigation Strategies check_quenching->mitigate

Caption: Step-by-step workflow for troubleshooting fluorescence assay interference.

Experimental Protocols:

Protocol 3: Measuring Compound Autofluorescence

  • Objective: To determine if this compound or mCF3PP are fluorescent at the assay's excitation and emission wavelengths.

  • Procedure:

    • Prepare serial dilutions of this compound and mCF3PP in the assay buffer in a black microplate.

    • Include a buffer-only blank.

    • Read the fluorescence at the same excitation and emission wavelengths used in your primary assay.

  • Interpretation: A concentration-dependent increase in fluorescence intensity indicates that the compound is autofluorescent.

Protocol 4: Assessing Fluorescence Quenching

  • Objective: To determine if this compound or mCF3PP quenches the fluorescence of the assay's fluorophore.

  • Procedure:

    • In a black microplate, add the fluorescent probe used in your assay at its final concentration.

    • Add serial dilutions of this compound and mCF3PP.

    • Include a control with the fluorophore and vehicle.

    • Read the fluorescence intensity.

  • Interpretation: A decrease in the fluorophore's signal in the presence of the compound suggests quenching.

Quantitative Data Summary (User-Generated)

Test CompoundConcentration RangeAutofluorescence (Signal-to-Background)% Quenching of Fluorophore (IC50)
This compounde.g., 0.1 - 100 µMUser-determined valueUser-determined value
mCF3PPe.g., 0.1 - 100 µMUser-determined valueUser-determined value
Guide 3: Western Blot

Potential Issues:

  • Non-specific Bands or High Background: this compound could cause protein aggregation or non-specific binding of antibodies.

  • Weak or No Signal: The compound might interfere with the enzymatic activity of the HRP- or AP-conjugated secondary antibody.

Troubleshooting Workflow:

  • Figure 4: Troubleshooting Workflow for Western Blot Interference

western_blot_workflow cluster_western Western Blot Troubleshooting start Unexpected Western Blot Result check_enzyme_wb Protocol 5: Check for Enzyme Inhibition (Dot Blot) start->check_enzyme_wb check_antibody_binding_wb Protocol 6: Assess Antibody Binding Interference check_enzyme_wb->check_antibody_binding_wb mitigate Mitigation Strategies check_antibody_binding_wb->mitigate

Caption: Step-by-step workflow for troubleshooting Western blot interference.

Experimental Protocols:

Protocol 5: Checking for Enzyme Inhibition on a Membrane (Dot Blot)

  • Objective: To determine if this compound inhibits the secondary antibody's enzyme activity on the membrane.

  • Procedure:

    • Spot serial dilutions of the secondary antibody onto a nitrocellulose or PVDF membrane.

    • Allow the spots to dry completely.

    • Block the membrane as you would for a Western blot.

    • Incubate the membrane in a solution containing your ECL substrate and serial dilutions of this compound (and a vehicle control).

    • Image the blot.

  • Interpretation: A reduction in signal intensity in the presence of this compound suggests inhibition of the detection enzyme.

Protocol 6: Assessing Interference with Primary Antibody Binding

  • Objective: To determine if this compound interferes with the binding of the primary antibody to the target protein.

  • Procedure:

    • Run your protein samples on a gel and transfer to a membrane as usual.

    • Block the membrane.

    • Incubate separate membrane strips with the primary antibody that has been pre-incubated with different concentrations of this compound or vehicle.

    • Wash and incubate with the secondary antibody.

    • Develop the blot.

  • Interpretation: A weaker signal on the strips incubated with this compound suggests that the compound interferes with primary antibody binding.

Signaling Pathway

This compound's primary mechanism of action involves the inhibition of the cyclooxygenase (COX) pathway.

  • Figure 5: Cyclooxygenase (COX) Signaling Pathway

COX_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Stomach_Lining Stomach Lining Protection Prostacyclin->Stomach_Lining This compound This compound This compound->COX1 This compound->COX2

Caption: this compound inhibits both COX-1 and COX-2 enzymes.

References

Technical Support Center: Strategies to Improve Reproducibility in Antrafenine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving Antrafenine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a piperazine derivative that has been characterized as a non-narcotic analgesic and anti-inflammatory agent.[1] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) activity, which is a key enzyme in the synthesis of prostaglandins involved in inflammation.[1]

Q2: What are the potential therapeutic applications of this compound?

Initially developed for its analgesic and anti-inflammatory properties, comparable to naproxen in treating conditions like osteoarthritis, recent research suggests other potential applications.[1] These include anti-influenza virus activities and potential as an inhibitor of the SARS-CoV-2 main protease.[1]

Q3: What is the difference between this compound free base and its hydrochloride salt?

This compound can exist as a free base or as a salt, such as this compound hydrochloride. The salt form is generally more water-soluble than the free base, which can be advantageous for formulation in aqueous buffers for in vitro and in vivo experiments. When preparing solutions, it is crucial to account for the difference in molecular weight between the salt and the free base to ensure accurate molar concentrations.

Q4: What are the known metabolites of this compound and are they active?

This compound is metabolized in vivo to 1-m-trifluoromethylphenylpiperazine (TFMPP) in rats and mice.[2] This metabolite is pharmacologically active and is known to act as a serotonin receptor agonist, which may contribute to the overall pharmacological effects and potential off-target effects observed in experiments.

Troubleshooting Guides

In Vitro Experimentation

Issue 1: Low Solubility and Precipitation in Cell Culture Media

Problem: this compound, being a hydrophobic molecule, has low aqueous solubility and may precipitate when diluted from a concentrated organic stock solution (e.g., in DMSO) into aqueous cell culture media. This leads to inaccurate dosing and can cause cellular toxicity.

Solutions:

  • Optimize Solvent Concentration:

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.

    • When diluting into cell culture media, ensure the final concentration of the organic solvent is minimal (typically <0.5%, ideally ≤0.1% for DMSO) to avoid solvent-induced cytotoxicity.

    • Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

  • pH Adjustment: The solubility of some compounds can be influenced by pH. While cell culture media are buffered, preparing stock solutions in a slightly acidic or basic buffer (if the compound's stability is not compromised) before final dilution might be an option, though this needs careful validation.

  • Use of Surfactants or Solubilizing Agents: For in vivo formulations, non-ionic surfactants like Tween-80 or lipids like PEG300 can be used to improve solubility. For in vitro studies, the use of such agents should be carefully evaluated for their potential effects on the cells.

  • Sonication: Gentle sonication of the final diluted solution can help in dissolving the compound.

Issue 2: Inconsistent Results in Cell Viability Assays

Problem: High variability in cell viability assays (e.g., MTT, resazurin) when treating cells with this compound.

Solutions:

  • Confirm Soluble Concentration: Ensure this compound is fully dissolved in the final culture medium. Visually inspect for any precipitation.

  • Account for Metabolic Activity of the Compound: Some compounds can interfere with the chemistry of viability assays. For instance, compounds with reducing properties can directly reduce MTT or resazurin, leading to false-positive results. It is advisable to run a cell-free control with this compound in the assay medium to check for any direct reaction.

  • Optimize Seeding Density and Assay Duration: Cell density and the duration of the assay can significantly impact the results. These parameters should be optimized for each cell line and experimental condition.

  • Consider Off-Target Effects: this compound's metabolite, TFMPP, is a serotonin receptor agonist. If the cell line used expresses serotonin receptors, this could lead to off-target effects influencing cell viability.

In Vivo Experimentation

Issue 3: High Variability in Animal Models of Inflammation

Problem: Inconsistent results in the carrageenan-induced paw edema model or other in vivo anti-inflammatory models.

Solutions:

  • Standardize Animal and Dosing Procedures:

    • Use animals of the same sex, age, and weight range, as the inflammatory response can be dependent on these factors.

    • Acclimatize animals to the housing conditions for at least one week prior to the experiment.

    • Ensure consistent oral gavage or other administration techniques to minimize stress and ensure accurate dosing.

  • Optimize Formulation: For oral administration, ensure this compound is properly formulated to maximize absorption and bioavailability. A suspension in a suitable vehicle (e.g., with a suspending agent like carboxymethyl cellulose) or a solution using solubilizing agents may be necessary.

  • Control for Biphasic Inflammatory Response: The carrageenan-induced edema is a biphasic event. The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins. Ensure that the timing of this compound administration and paw volume measurements are consistent and appropriate to target the desired phase of inflammation.

  • Consider Metabolite Activity: The in vivo conversion of this compound to the active metabolite TFMPP can influence the observed anti-inflammatory effect and may introduce variability.

Compound Handling and Analysis

Issue 4: Inaccurate Concentration of Stock Solutions

Problem: The actual concentration of the this compound stock solution is different from the calculated concentration, leading to dosing errors.

Solutions:

  • Verify Purity: Use this compound with a high degree of purity (>98%). The purity should be verified by methods like High-Performance Liquid Chromatography (HPLC).

  • Accurate Weighing: Use a calibrated analytical balance to weigh the compound.

  • Proper Storage: Store the solid compound and stock solutions under recommended conditions (e.g., dry, dark, and at low temperatures) to prevent degradation. For stock solutions in DMSO, storage at -20°C or -80°C in small aliquots is recommended to avoid repeated freeze-thaw cycles.

Issue 5: Problems with HPLC Analysis

Problem: Issues such as peak fronting, tailing, or splitting during HPLC analysis for purity assessment or quantification.

Solutions:

  • Mobile Phase Compatibility: Ensure the sample solvent is compatible with the mobile phase to avoid peak distortion.

  • Column Health: Use a guard column to protect the analytical column from contaminants. If peak splitting is observed, the column inlet may be plugged, and flushing or replacing the column may be necessary.

  • Method Validation: Develop and validate the HPLC method for linearity, precision, and accuracy.

Data Presentation

Table 1: In Vivo Anti-inflammatory Activity of this compound in the Carrageenan-Induced Paw Edema Model in Rats.

Dose (mg/kg, p.o.)Inhibition of Edema (%)Reference CompoundInhibition of Edema (%)
10Significant SuppressionPhenylbutazone (40 mg/kg, p.o.)Significant Activity
20Significant Suppression
40Significant Suppression (ED40 ≈ 24 mg/kg)

Data adapted from a study on the anti-inflammatory activity of this compound.

Table 2: IC50 Values of this compound Analogs in an Anti-Influenza Virus Assay.

CompoundIC50 against A/WSN/33 (H1N1) (µM)
Analog 125.53
Analog 343.21
Analog 416.73

Data from a study on the anti-influenza activities of this compound analogs.

Experimental Protocols

Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol is adapted from studies evaluating the anti-inflammatory effects of compounds in rodents.

1. Animals:

  • Male Wistar rats (150-200 g).

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Reagents and Materials:

  • This compound

  • Carrageenan (lambda, Type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose in saline)

  • Sterile 0.9% saline

  • Plethysmometer or digital calipers

3. Experimental Procedure:

  • Fast the animals overnight before the experiment, with free access to water.

  • Divide the animals into groups (e.g., vehicle control, this compound treated groups at different doses, and a positive control group with a standard NSAID like indomethacin).

  • Administer this compound or the vehicle orally (p.o.) 30-60 minutes before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer (V₀).

  • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection (Vₜ).

4. Data Analysis:

  • Calculate the increase in paw volume (edema) at each time point: Edema = Vₜ - V₀.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

  • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Protocol 2: In Vitro COX Inhibition Assay (General Protocol)

This is a general protocol for a colorimetric COX inhibitor screening assay. Specific parameters should be optimized for this compound.

1. Reagents and Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • This compound stock solution in DMSO

  • 96-well microplate

  • Microplate reader

2. Experimental Procedure:

  • Prepare a range of dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is below the level that inhibits the enzyme.

  • In a 96-well plate, set up the following wells in duplicate or triplicate:

    • 100% Initial Activity (Control): Assay buffer, heme, and COX enzyme.

    • Inhibitor Wells: Assay buffer, heme, COX enzyme, and this compound at various concentrations.

    • Background Wells: Assay buffer and heme (no enzyme).

  • Pre-incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Add the colorimetric substrate to all wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in kinetic mode for a set duration.

3. Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percentage of COX inhibition for each concentration of this compound compared to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Physiological Functions (e.g., GI protection, platelet aggregation) Prostaglandins_Thromboxanes->Physiological_Functions Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain This compound This compound This compound->COX1 This compound->COX2

Caption: this compound's mechanism via COX pathway inhibition.

Experimental_Workflow start Start formulation This compound Formulation (Solubilization) start->formulation in_vitro In Vitro Assays (e.g., COX Inhibition, Cell Viability) formulation->in_vitro in_vivo In Vivo Model (e.g., Carrageenan Paw Edema) formulation->in_vivo data_analysis Data Analysis (IC50, % Inhibition) in_vitro->data_analysis in_vivo->data_analysis interpretation Interpretation of Results (Consider Metabolites & Off-Targets) data_analysis->interpretation end End interpretation->end

Caption: Workflow for this compound anti-inflammatory assessment.

Solubility_Troubleshooting start Precipitation Observed in Aqueous Medium? check_solvent Check Final Solvent Concentration start->check_solvent Yes resolved Issue Resolved start->resolved No high_solvent Is it >0.5%? check_solvent->high_solvent reduce_solvent Reduce Solvent Concentration or Change Solvent high_solvent->reduce_solvent Yes check_concentration Check this compound Concentration high_solvent->check_concentration No reduce_solvent->resolved high_concentration Is it too high? check_concentration->high_concentration reduce_concentration Reduce this compound Concentration high_concentration->reduce_concentration Yes use_aids Consider Solubilizing Aids (e.g., pH adjustment, sonication) high_concentration->use_aids No reduce_concentration->resolved use_aids->resolved not_resolved Re-evaluate Experiment use_aids->not_resolved

Caption: Decision tree for this compound solubility issues.

References

Validation & Comparative

Validating the In Vivo Anti-inflammatory Effects of Antrafenine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-inflammatory effects of Antrafenine against established non-steroidal anti-inflammatory drugs (NSAIDs), namely Phenylbutazone, Indomethacin, and Diclofenac. The information presented is based on available preclinical data to assist researchers in evaluating this compound's potential as an anti-inflammatory agent.

Mechanism of Action: Inhibition of Cyclooxygenase

This compound, a piperazine derivative, is understood to exert its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] This mechanism is shared with other NSAIDs. The COX enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.

  • COX-2: This isoform is typically induced at sites of inflammation by various stimuli, including cytokines and mitogens. The prostaglandins produced by COX-2 are major contributors to the inflammatory response.

  • Phenylbutazone: Generally considered a non-selective COX inhibitor, affecting both COX-1 and COX-2.

  • Indomethacin: A potent non-selective COX inhibitor, with a higher selectivity for COX-1 over COX-2.

  • Diclofenac: While inhibiting both isoforms, it shows a preferential selectivity for COX-2.

Comparative Efficacy in Preclinical Models

The anti-inflammatory activity of this compound has been evaluated in established in vivo models of acute inflammation in rats, primarily the carrageenan-induced paw edema and carrageenan-induced pleurisy models.

Carrageenan-Induced Paw Edema Model

This widely used model assesses the ability of a compound to reduce acute inflammation. The data below is compiled from a study on this compound and other independent studies on the comparator drugs.

DrugDose (mg/kg, p.o.)Animal ModelPaw Edema Inhibition (%)Reference
This compound 10RatED40 = 24 mg/kg
20RatData not specified
40RatData not specified
Phenylbutazone 10RatLess effective than this compound
20RatLess effective than this compound
40RatApproximated this compound's effect
Indomethacin 5RatSignificant inhibition
10RatSignificant inhibition
Diclofenac 5Rat~56% (at 2 hours)
20Rat~72% (at 3 hours)

Note: A direct head-to-head comparison of this compound with Indomethacin and Diclofenac in the same study is not available. The data presented for Indomethacin and Diclofenac are from separate studies and are intended for general comparative purposes.

Carrageenan-Induced Pleurisy Model

This model evaluates the effect of anti-inflammatory agents on fluid exudation and leukocyte migration into the pleural cavity.

DrugDose (mg/kg, p.o.)Animal ModelEffect on Exudate VolumeEffect on Leucocyte InfiltrationReference
This compound 10RatSuperior to PhenylbutazoneSuperior to Phenylbutazone
20RatSuperior to PhenylbutazoneSuperior to Phenylbutazone
40RatSuperior to PhenylbutazoneSuperior to Phenylbutazone
Phenylbutazone 40RatSignificant inhibitionSignificant inhibition
Indomethacin 10RatSignificant inhibitionSignificant inhibition

Note: Data for Diclofenac in a comparable carrageenan-induced pleurisy model in rats was not found in the reviewed literature.

Based on the available data, this compound demonstrated potent anti-inflammatory effects in rat models of acute inflammation, with an efficacy comparable to or greater than Phenylbutazone. While a direct comparison with more modern NSAIDs like Indomethacin and Diclofenac is lacking, the existing data suggests that this compound warrants further investigation.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for inducing acute, localized inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used. Animals are housed under standard laboratory conditions with free access to food and water.

  • Drug Administration: Test compounds (this compound, Phenylbutazone, Indomethacin, Diclofenac) or vehicle (e.g., 0.5% carboxymethyl cellulose) are administered orally (p.o.) via gavage, typically 60 minutes before the induction of inflammation.

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of the rat.

  • Measurement of Paw Volume: Paw volume is measured immediately before carrageenan injection (baseline) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of paw edema inhibition is calculated for each group relative to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Carrageenan-Induced Pleurisy in Rats

This model is used to assess inflammation in a body cavity.

  • Animals: Male Wistar or Sprague-Dawley rats are used.

  • Drug Administration: Test compounds or vehicle are administered orally (p.o.) 60 minutes prior to the inflammatory challenge.

  • Induction of Pleurisy: Rats are lightly anesthetized, and a small incision is made in the skin over the right side of the chest. 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the pleural cavity.

  • Sample Collection: At a predetermined time point (e.g., 4 or 6 hours) after carrageenan injection, the animals are euthanized. The pleural cavity is opened, and the exudate is collected. The cavity is then washed with a known volume of heparinized saline to collect any remaining fluid and cells.

  • Data Analysis: The total volume of the exudate is measured. The number of leukocytes in the exudate is determined using a hemocytometer. The percentage inhibition of exudate volume and leukocyte migration is calculated for the treated groups compared to the vehicle control group.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.

G cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Inflammation Induction cluster_3 Data Collection & Analysis acclimatization Acclimatization of Rats grouping Random Grouping acclimatization->grouping drug_admin Oral Administration of This compound or Comparator grouping->drug_admin carrageenan Subplantar Injection of Carrageenan drug_admin->carrageenan measurement Paw Volume Measurement (Plethysmometer) carrageenan->measurement analysis Calculation of % Edema Inhibition measurement->analysis

Experimental workflow for the carrageenan-induced paw edema model.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli (e.g., Carrageenan) aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE2, PGI2, etc.) pg_synthases->prostaglandins inflammation Inflammation (Vasodilation, Edema, Pain) prostaglandins->inflammation This compound This compound & Other NSAIDs This compound->cox Inhibition

Simplified signaling pathway of this compound's anti-inflammatory action.

References

A Comparative Analysis of Cyclooxygenase Selectivity: Antrafenine vs. Celecoxib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyclooxygenase (COX) selectivity profiles of antrafenine, an older non-steroidal anti-inflammatory drug (NSAID), and celecoxib, a well-established COX-2 selective inhibitor. While both compounds ultimately inhibit the production of prostaglandins, their differential action on the COX isoforms, COX-1 and COX-2, leads to significant differences in their therapeutic and side-effect profiles. This document summarizes available quantitative data, details common experimental methodologies, and provides visual diagrams to illustrate key concepts.

Mechanism of Action and Selectivity Overview

Cyclooxygenase enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms:

  • COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining platelet function.[3][4]

  • COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation.[3]

The therapeutic anti-inflammatory effects of NSAIDs are primarily mediated by the inhibition of COX-2, while adverse effects, like gastrointestinal issues, are often linked to the inhibition of COX-1. An inhibitor's selectivity is a critical factor in its pharmacological profile.

Celecoxib , in contrast, was specifically designed as a selective COX-2 inhibitor . This selectivity allows it to target inflammation more directly while sparing the protective functions of COX-1, theoretically leading to a better gastrointestinal safety profile compared to non-selective NSAIDs.

Quantitative Comparison of COX Inhibition

The inhibitory potency and selectivity of a compound are typically expressed by its half-maximal inhibitory concentration (IC50) against each enzyme isoform. The selectivity ratio is often calculated to provide a quantitative measure of preference for COX-2 over COX-1.

Due to the lack of specific IC50 data for this compound in the reviewed literature, the following table presents data for celecoxib from various experimental systems. This highlights the quantitative basis for its classification as a COX-2 selective inhibitor.

CompoundAssay TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1 IC50 / COX-2 IC50)
This compound N/AData not availableData not availablePresumed non-selective (~1)
Celecoxib Human Monocytes826.812
Celecoxib Human Whole Blood Assay>100 (approx. 116)1.1~106 (calculated from source)
Celecoxib Human Dermal Fibroblasts / Lymphoma Cells2.80.09130.8
Celecoxib Purified Enzyme (Human)Data not available0.04N/A

Note: IC50 values can vary significantly based on the experimental system used (e.g., purified enzymes, whole blood assays, specific cell lines).

Signaling Pathway and Inhibition Point

The following diagram illustrates the arachidonic acid cascade and the points of intervention for non-selective and selective COX inhibitors.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) cluster_inhibitors Inhibitors PL Membrane Phospholipids PLA2 PLA2 AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PLA2->AA Liberation PGH2_1 PGH2 COX1->PGH2_1 Metabolism PGs_1 Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->PGs_1 PGH2_2 PGH2 COX2->PGH2_2 Metabolism PGs_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->PGs_2 Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->COX2 Induces Expression This compound This compound (Non-selective) This compound->COX1 Inhibits This compound->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Strongly Inhibits cluster_cox1 COX-1 Activity Assay cluster_cox2 COX-2 Activity Assay start Fresh Human Blood Collection b1 Aliquot Blood + Inhibitor start->b1 c1 Aliquot Heparinized Blood + Inhibitor + LPS start->c1 b2 Incubate (e.g., 1h, 37°C) Allows natural clotting b1->b2 b3 Centrifuge to get Serum b2->b3 b4 Measure Thromboxane B2 (TXB2) (Index of COX-1) b3->b4 analysis Calculate IC50 Values & Selectivity Ratio b4->analysis c2 Incubate (e.g., 24h, 37°C) Induces COX-2 expression c1->c2 c3 Centrifuge to get Plasma c2->c3 c4 Measure Prostaglandin E2 (PGE2) (Index of COX-2) c3->c4 c4->analysis

References

A Head-to-Head Comparison of Antrafenine and Ibuprofen in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Antrafenine and ibuprofen, two non-steroidal anti-inflammatory drugs (NSAIDs), focusing on their mechanisms of action and performance in preclinical pain models. While both compounds are recognized for their analgesic and anti-inflammatory properties, the extent of publicly available preclinical data differs significantly. This document aims to synthesize the existing information to aid in research and development.

Mechanism of Action: A Shared Pathway

Both this compound and ibuprofen exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[1][3] There are two primary isoforms of COX: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining renal function, and COX-2, which is induced during inflammation and is the main target for reducing pain and swelling.[1]

The inhibition of COX-2 is responsible for the desired analgesic and anti-inflammatory effects of these drugs. Conversely, the inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.

cluster_0 Cell Membrane Phospholipids cluster_1 Pro-inflammatory Stimuli cluster_2 COX Pathway cluster_3 Prostaglandins cluster_4 Biological Effects cluster_5 Inhibitors Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Induces Induces Induces->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) GI Protection, Platelet Function GI Protection, Platelet Function Prostaglandins (Physiological)->GI Protection, Platelet Function Pain, Inflammation, Fever Pain, Inflammation, Fever Prostaglandins (Inflammatory)->Pain, Inflammation, Fever This compound This compound This compound->COX-1 (Constitutive) This compound->COX-2 (Inducible) Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Ibuprofen->COX-2 (Inducible) Cell Membrane Phospholipids Cell Membrane Phospholipids Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2

Caption: Simplified signaling pathway of COX inhibition by this compound and Ibuprofen.

Preclinical Performance in Pain Models

Direct head-to-head preclinical studies comparing this compound and ibuprofen in established pain models are not available in the public domain. However, data from independent studies provide insights into their respective activities.

This compound: Publicly available quantitative data for this compound in common analgesic models such as the writhing test or hot plate test is scarce. However, one study investigated its anti-inflammatory effects in a carrageenan-induced paw edema model in rats. In this model, this compound was shown to be superior to phenylbutazone in inhibiting both exudate volume and total leucocyte infiltration. Significant suppression of leucocyte infiltration was observed at oral doses of 10, 20, and 40 mg/kg. This anti-inflammatory activity is a strong indicator of potential analgesic effects in inflammatory pain states. Clinical studies have shown this compound to have comparable efficacy to naproxen in treating pain associated with osteoarthritis.

Ibuprofen: Ibuprofen has been extensively studied in a variety of preclinical pain models. The data below is representative of its activity, though results can vary based on specific experimental conditions.

Table 1: Cyclooxygenase Inhibition Data for Ibuprofen

Enzyme IC50 (μM) Assay Condition
COX-1 ~70 Spectrophotometric assay with 100 μM arachidonic acid
COX-2 - The R(-)-isomer is almost inactive in inhibiting COX-2

Note: IC50 values can vary significantly between different assay systems.

Table 2: Representative Preclinical Analgesic Data for Ibuprofen

Pain Model Species Dose Route % Inhibition / Effect
Acetic Acid Writhing Test Mice 10-32 mg/kg - Significant decrease in writhing
Hot Plate Test Rats - - Insensitive in classical test; effective in modified inflammatory pain models
Carrageenan-induced Paw Edema Rats - - Significant reduction in paw volume

This table is a summary of findings and not a direct representation of a single study. The classical hot plate test is generally considered insensitive to NSAIDs.

Experimental Protocols

Standardized protocols are essential for the valid assessment of analgesic compounds. Below are detailed methodologies for two common preclinical pain models.

1. Acetic Acid-Induced Writhing Test

This model is widely used to screen for peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a visceral pain response characterized by abdominal constrictions and stretching of the hind limbs (writhing).

  • Animals: Typically male Swiss albino mice.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound (e.g., this compound, ibuprofen) or vehicle is administered (commonly orally or intraperitoneally) at predetermined doses.

    • After a set absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

    • Following a short latency period (e.g., 5 minutes), the number of writhes for each animal is counted over a defined observation period (e.g., 10-20 minutes).

  • Data Analysis: The percentage of analgesic activity is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

Animal Acclimatization Animal Acclimatization Grouping (Control & Treatment) Grouping (Control & Treatment) Animal Acclimatization->Grouping (Control & Treatment) Drug Administration (Vehicle/Ibuprofen/Antrafenine) Drug Administration (Vehicle/Ibuprofen/Antrafenine) Grouping (Control & Treatment)->Drug Administration (Vehicle/Ibuprofen/Antrafenine) Absorption Period (e.g., 60 min) Absorption Period (e.g., 60 min) Drug Administration (Vehicle/Ibuprofen/Antrafenine)->Absorption Period (e.g., 60 min) Acetic Acid Injection (i.p.) Acetic Acid Injection (i.p.) Absorption Period (e.g., 60 min)->Acetic Acid Injection (i.p.) Latency Period (e.g., 5 min) Latency Period (e.g., 5 min) Acetic Acid Injection (i.p.)->Latency Period (e.g., 5 min) Observation & Writhing Count (e.g., 20 min) Observation & Writhing Count (e.g., 20 min) Latency Period (e.g., 5 min)->Observation & Writhing Count (e.g., 20 min) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Observation & Writhing Count (e.g., 20 min)->Data Analysis (% Inhibition)

Caption: Experimental workflow for the Acetic Acid-Induced Writhing Test.

2. Hot Plate Test

The hot plate test is a common method for assessing centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus. The classical version of this test is often insensitive to NSAIDs, but modified versions that induce a state of hyperalgesia are more suitable.

  • Animals: Typically mice or rats.

  • Procedure (Modified for Inflammatory Pain):

    • A baseline latency to a thermal stimulus (e.g., paw licking, jumping) is determined by placing the animal on a heated plate (e.g., 51-55°C). A cut-off time is used to prevent tissue damage.

    • Inflammation and hyperalgesia are induced in one paw by injecting an inflammatory agent like carrageenan.

    • The test compound or vehicle is administered.

    • At various time points after drug administration, the latency to respond to the thermal stimulus is measured for both the inflamed and non-inflamed paws.

  • Data Analysis: An increase in the latency period in the treated group compared to the control group indicates an analgesic effect.

Baseline Latency Measurement Baseline Latency Measurement Induction of Inflammation (e.g., Carrageenan) Induction of Inflammation (e.g., Carrageenan) Baseline Latency Measurement->Induction of Inflammation (e.g., Carrageenan) Drug Administration Drug Administration Induction of Inflammation (e.g., Carrageenan)->Drug Administration Post-Treatment Latency Measurement Post-Treatment Latency Measurement Drug Administration->Post-Treatment Latency Measurement Data Analysis (Change in Latency) Data Analysis (Change in Latency) Post-Treatment Latency Measurement->Data Analysis (Change in Latency)

Caption: Workflow for a modified Hot Plate Test for inflammatory pain.

Conclusion

This compound and ibuprofen share a common mechanism of action through the inhibition of cyclooxygenase enzymes. Ibuprofen is a well-documented non-selective COX inhibitor with extensive preclinical data supporting its analgesic and anti-inflammatory effects. This compound has demonstrated clinical efficacy comparable to naproxen and preclinical anti-inflammatory activity. However, there is a notable lack of publicly available, direct comparative preclinical data for this compound in standardized pain models. Future preclinical studies on this compound using models such as the acetic acid-induced writhing test and modified hot plate test would be invaluable for a direct and quantitative comparison with ibuprofen and other NSAIDs.

References

Reproducibility of Antrafenine's Analgesic Effects: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical analgesic and anti-inflammatory effects of antrafenine against common alternatives. This document synthesizes available experimental data to objectively evaluate its performance and aid in the design of future studies.

This compound, a non-narcotic agent, has demonstrated analgesic and anti-inflammatory properties. Clinical studies have shown its efficacy in osteoarthritis to be comparable to naproxen[1]. The primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in pain and inflammation[2].

Comparative Analgesic and Anti-inflammatory Efficacy

To contextualize the preclinical efficacy of this compound, this section summarizes available quantitative data from common analgesic and anti-inflammatory models. While direct comparative studies for this compound against all common analgesics in every model are limited, the following tables provide a synthesis of existing data for this compound and well-established comparators.

Table 1: Efficacy in an Inflammatory Pain Model (Carrageenan-Induced Paw Edema)

CompoundAnimal ModelEffective Dose (ED₄₀)Comparator
This compound Rat24 mg/kg (p.o.)Phenylbutazone

ED₄₀ represents the dose required to produce 40% of the maximum possible effect.

In a preclinical model of inflammation, this compound was effective in suppressing carrageenan-induced paw edema in rats with an ED₄₀ of 24 mg/kg (p.o.), demonstrating potency comparable to phenylbutazone[3].

Table 2: Efficacy in a Visceral Pain Model (Acetic Acid-Induced Writhing)

CompoundAnimal ModelEffective Dose (ED₅₀)
Aspirin Mouse242.8 µmol/kg (p.o.)

ED₅₀ represents the dose required to produce 50% of the maximum possible effect.

Table 3: Efficacy in Thermal Pain Models (Hot Plate and Tail-Flick Tests)

CompoundAnimal ModelTestEffective Dose (ED₅₀)
Morphine Rat (Male)Hot Plate8.4 mg/kg (i.v.)
Morphine Rat (Female)Hot Plate10.6 mg/kg (i.v.)
Morphine RatTail-Flick1.8 mg/kg

ED₅₀ represents the dose required to produce 50% of the maximum possible effect.

Mechanism of Action: Cyclooxygenase Inhibition

This compound's analgesic and anti-inflammatory effects are attributed to its inhibition of COX enzymes. The therapeutic effects of NSAIDs are primarily due to the inhibition of COX-2, while adverse effects like gastrointestinal issues are often linked to COX-1 inhibition. The relative inhibitory activity against these two isoforms is a key aspect of an NSAID's profile. While specific IC₅₀ values for this compound are not widely published, Table 4 provides a comparative overview of the inhibitory potency of other common NSAIDs.

Table 4: In Vitro Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Aspirin3.5729.3
Naproxen8.75.2
Phenylbutazone--
Indomethacin0.0630.48
Diclofenac0.6110.63

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. Data for phenylbutazone was not available in the reviewed sources.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of preclinical findings. The following sections outline the standard protocols for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema

This model is widely used to assess the anti-inflammatory activity of new compounds.

Workflow:

G cluster_0 Pre-treatment cluster_1 Induction & Measurement cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 1 hour post-drug Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) 1-6 hours Calculate % Inhibition Calculate % Inhibition Paw Volume Measurement (hourly)->Calculate % Inhibition

Carrageenan-Induced Paw Edema Workflow

Protocol:

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: Animals are divided into groups and administered the test compound (e.g., this compound), a standard drug (e.g., phenylbutazone), or vehicle, typically via oral gavage.

  • Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured at regular intervals (e.g., every hour for up to 6 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Acetic Acid-Induced Writhing Test

This is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.

Workflow:

G Drug Administration Drug Administration Acetic Acid Injection Acetic Acid Injection Drug Administration->Acetic Acid Injection 30-60 min post-drug Observation Period Observation Period Acetic Acid Injection->Observation Period 5 min latency Count Writhes Count Writhes Observation Period->Count Writhes 10-20 min Calculate % Inhibition Calculate % Inhibition Count Writhes->Calculate % Inhibition

Acetic Acid-Induced Writhing Test Workflow

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are commonly used.

  • Drug Administration: Animals are pre-treated with the test compound, a standard analgesic (e.g., aspirin), or vehicle, typically via intraperitoneal or oral administration.

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: Following a brief latency period (e.g., 5 minutes), the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 10-20 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the vehicle control group.

Hot Plate Test

This thermal nociception model is used to evaluate centrally acting analgesics.

Workflow:

G Baseline Latency Measurement Baseline Latency Measurement Drug Administration Drug Administration Baseline Latency Measurement->Drug Administration Post-treatment Latency Measurement Post-treatment Latency Measurement Drug Administration->Post-treatment Latency Measurement 30, 60, 90, 120 min Calculate % MPE Calculate % MPE Post-treatment Latency Measurement->Calculate % MPE

Hot Plate Test Workflow

Protocol:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Mice or rats are used.

  • Baseline Measurement: The baseline reaction time (latency to lick a hind paw or jump) is determined for each animal before drug administration. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The test compound, a standard drug (e.g., morphine), or vehicle is administered.

  • Post-treatment Measurement: The reaction latency is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE).

Tail-Flick Test

This is another thermal nociception model for assessing centrally mediated analgesia.

Workflow:

G Baseline Latency Measurement Baseline Latency Measurement Drug Administration Drug Administration Baseline Latency Measurement->Drug Administration Post-treatment Latency Measurement Post-treatment Latency Measurement Drug Administration->Post-treatment Latency Measurement Multiple time points Calculate % Analgesia Calculate % Analgesia Post-treatment Latency Measurement->Calculate % Analgesia

Tail-Flick Test Workflow

Protocol:

  • Apparatus: A tail-flick apparatus that focuses a radiant heat source onto the animal's tail.

  • Animals: Rats or mice are used.

  • Baseline Measurement: The baseline latency for the animal to flick its tail away from the heat source is recorded. A cut-off time is employed to prevent tissue injury.

  • Drug Administration: The test substance, a standard analgesic (e.g., morphine), or vehicle is administered.

  • Post-treatment Measurement: The tail-flick latency is re-measured at predetermined intervals after drug administration.

  • Data Analysis: An increase in the tail-flick latency is indicative of an analgesic effect.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory activity of a compound on COX-1 and COX-2 enzymes.

Signaling Pathway:

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-1 / COX-2 Inhibition

This compound's Proposed Mechanism of Action

Protocol (Human Whole Blood Assay):

  • Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers.

  • For COX-1 Activity: Blood is allowed to clot to induce platelet activation and subsequent thromboxane B₂ (TxB₂) production. The test compound is added at various concentrations. TxB₂ levels are measured by EIA/ELISA.

  • For COX-2 Activity: Heparinized blood is incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes. The test compound is added at various concentrations. Prostaglandin E₂ (PGE₂) levels are measured by EIA/ELISA.

  • Data Analysis: The IC₅₀ values for COX-1 and COX-2 inhibition are calculated from the concentration-response curves.

This guide provides a framework for understanding the preclinical analgesic profile of this compound. Further studies are warranted to generate a more complete and directly comparative dataset, which will be invaluable for the drug development community.

References

Antrafenine vs. Phenylbutazone: A Comparative Analysis of Leucocyte Infiltration Suppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory agents antrafenine and phenylbutazone, with a specific focus on their efficacy in suppressing leucocyte infiltration. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of these compounds.

Executive Summary

This compound has demonstrated superior efficacy over phenylbutazone in the inhibition of leucocyte infiltration in preclinical inflammatory models.[1] Experimental data from studies in rats shows that this compound significantly suppresses leucocyte migration at doses of 10, 20, and 40 mg/kg, whereas phenylbutazone only exhibits significant activity at a higher dose of 40 mg/kg.[1] This suggests that this compound may be a more potent agent for modulating the cellular phase of inflammation. Both compounds are understood to exert their anti-inflammatory effects, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in the inflammatory cascade.

Quantitative Data Comparison

The following table summarizes the comparative efficacy of this compound and phenylbutazone in suppressing leucocyte infiltration in a carrageenan-induced pleurisy model in rats. The data is based on the findings of Dunn et al. (1984).[1]

CompoundDose (mg/kg, p.o.)Effect on Leucocyte Infiltration
This compound 10Significant suppression
20Significant suppression
40Significant suppression
Phenylbutazone 10Not specified as significant
20Not specified as significant
40Significant suppression

Experimental Protocols

The primary experimental model cited for evaluating the effect of these drugs on leucocyte infiltration is the carrageenan-induced pleurisy model in rats .

Objective: To induce a localized inflammatory response in the pleural cavity of rats and to quantify the extent of leucocyte migration into the inflamed area following treatment with anti-inflammatory agents.

Methodology:

  • Animal Model: Male Wistar rats are typically used for this model.

  • Induction of Pleurisy: A sterile solution of carrageenan (a potent inflammatory agent) is injected directly into the pleural cavity of the rats. This induces an acute inflammatory response characterized by the accumulation of fluid (exudate) and the infiltration of leucocytes, primarily neutrophils.

  • Drug Administration: Test compounds (this compound or phenylbutazone) or a vehicle control are administered orally (p.o.) at specified doses prior to the induction of pleurisy.

  • Sample Collection: At a predetermined time point after carrageenan injection (e.g., 4-6 hours), the animals are euthanized. The pleural cavity is then carefully opened and washed with a buffered saline solution to collect the inflammatory exudate.

  • Leucocyte Quantification: The collected pleural exudate is centrifuged to pellet the cells. The supernatant can be used for biochemical analyses (e.g., measuring inflammatory mediators), while the cell pellet is resuspended. The total number of leucocytes is then determined using a hemocytometer or an automated cell counter. A differential cell count can also be performed to identify the proportions of different leucocyte types (e.g., neutrophils, monocytes).

  • Data Analysis: The total leucocyte count in the drug-treated groups is compared to the vehicle-treated control group. The percentage of inhibition of leucocyte infiltration is calculated to determine the efficacy of the test compounds.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the shared mechanism of action of this compound and phenylbutazone and the experimental workflow for the carrageenan-induced pleurisy model.

G cluster_pathway Shared Anti-inflammatory Pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandins (PGs) Prostaglandins (PGs) COX-1 (constitutive)->Prostaglandins (PGs) COX-2 (inducible)->Prostaglandins (PGs) Inflammation (Pain, Edema, Leucocyte Infiltration) Inflammation (Pain, Edema, Leucocyte Infiltration) Prostaglandins (PGs)->Inflammation (Pain, Edema, Leucocyte Infiltration) This compound & Phenylbutazone This compound & Phenylbutazone This compound & Phenylbutazone->COX-1 (constitutive) inhibit This compound & Phenylbutazone->COX-2 (inducible) inhibit

Caption: Mechanism of Action of this compound and Phenylbutazone via COX Inhibition.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Pleurisy Animal Grouping Animal Grouping Drug Administration Drug Administration Animal Grouping->Drug Administration Vehicle, this compound, or Phenylbutazone Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Intrapleural Incubation Period Incubation Period Carrageenan Injection->Incubation Period e.g., 4-6 hours Euthanasia & Exudate Collection Euthanasia & Exudate Collection Incubation Period->Euthanasia & Exudate Collection Leucocyte Quantification Leucocyte Quantification Euthanasia & Exudate Collection->Leucocyte Quantification Data Analysis Data Analysis Leucocyte Quantification->Data Analysis Comparison to control

Caption: Workflow for Assessing Leucocyte Infiltration in Rat Pleurisy Model.

References

Benchmarking Antrafenine's Potency Against New Cyclooxygenase (COX) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cyclooxygenase Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that mediate a variety of physiological processes, including inflammation, pain, and fever. There are two primary isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract and are involved in platelet aggregation.

  • COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and mitogens, and is the primary source of prostaglandins at sites of inflammation.

The therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily derived from the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are largely attributed to the inhibition of COX-1. This has led to the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.

Antrafenine is a piperazine derivative that has been characterized as a non-narcotic analgesic and anti-inflammatory agent.[1] Preliminary in vivo and in vitro studies have indicated that this compound acts as a prostaglandin synthetase inhibitor, and it is believed to exert its effects through the non-selective inhibition of both COX-1 and COX-2.[2]

Comparative Analysis of COX Inhibitor Potency

The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of COX inhibitors against COX-1 and COX-2. A lower IC50 value indicates greater potency. The selectivity index (COX-1 IC50 / COX-2 IC50) is provided to quantify the relative selectivity for COX-2. For the purpose of this comparison, this compound's potency is considered to be in a similar range to that of Naproxen, a well-characterized non-selective COX inhibitor.

DrugTypeCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
This compound Non-selective Data not available (Comparable to Naproxen) Data not available (Comparable to Naproxen) ~1
NaproxenNon-selective2.52.21.1
IbuprofenNon-selective133700.04
DiclofenacNon-selective (Slightly COX-2 selective)0.70.0710
MeloxicamPreferential COX-22.50.2510
CelecoxibSelective COX-2150.04375
RofecoxibSelective COX-2>10000.018>55,555
EtoricoxibSelective COX-21090.11090

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.

Signaling Pathway of COX Inhibition

The following diagram illustrates the role of COX enzymes in the arachidonic acid cascade and the mechanism of action of COX inhibitors.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors cluster_effects Physiological Effects MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GastricProtection Gastric Mucosa Protection Prostaglandins->GastricProtection PlateletAggregation Platelet Aggregation Thromboxane->PlateletAggregation This compound This compound (Non-selective) This compound->COX1 This compound->COX2 NewerInhibitors Newer COX Inhibitors (e.g., Celecoxib - Selective) NewerInhibitors->COX2

Figure 1: COX Signaling Pathway and Inhibition

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory potency is crucial for characterizing new chemical entities. A widely accepted and physiologically relevant method is the in vitro human whole blood assay.

Protocol: Human Whole Blood Assay for COX-1 and COX-2 Inhibition

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a human whole blood matrix.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Test compounds (e.g., this compound, new COX inhibitors) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli to induce COX-2 expression.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TxB2).

  • Incubator, centrifuge, and other standard laboratory equipment.

Methodology:

1. COX-1 Activity (TxB2 Production):

  • Aliquots of fresh, non-heparinized human blood are dispensed into tubes.

  • Various concentrations of the test compound or vehicle control are added to the blood samples.

  • The tubes are incubated at 37°C for a specified period (e.g., 1 hour) to allow for blood clotting, which stimulates COX-1 activity in platelets.

  • The reaction is stopped, and serum is separated by centrifugation.

  • The concentration of TxB2, a stable metabolite of the primary COX-1 product Thromboxane A2, in the serum is quantified using a specific EIA kit.

  • The percentage of COX-1 inhibition at each concentration of the test compound is calculated relative to the vehicle control, and the IC50 value is determined.

2. COX-2 Activity (PGE2 Production):

  • Aliquots of heparinized human blood are dispensed into tubes.

  • LPS is added to the blood samples to induce the expression of COX-2 in monocytes.

  • The blood is then incubated with various concentrations of the test compound or vehicle control at 37°C for an extended period (e.g., 24 hours).

  • Plasma is separated by centrifugation.

  • The concentration of PGE2 in the plasma, a major product of COX-2 activity in this system, is quantified using a specific EIA kit.

  • The percentage of COX-2 inhibition at each concentration of the test compound is calculated relative to the vehicle control, and the IC50 value is determined.

The following diagram outlines the workflow for this experimental protocol.

cluster_workflow Experimental Workflow: Whole Blood Assay cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay Start Start: Fresh Human Blood Blood_COX1 Aliquot Non-Heparinized Blood Start->Blood_COX1 Blood_COX2 Aliquot Heparinized Blood Start->Blood_COX2 Add_Inhibitor_COX1 Add Test Compound/ Vehicle Blood_COX1->Add_Inhibitor_COX1 Incubate_COX1 Incubate 37°C (1 hr) (Clotting) Add_Inhibitor_COX1->Incubate_COX1 Centrifuge_COX1 Centrifuge Incubate_COX1->Centrifuge_COX1 Serum_Collection Collect Serum Centrifuge_COX1->Serum_Collection EIA_TxB2 Measure TxB2 (EIA) Serum_Collection->EIA_TxB2 Calculate_IC50_COX1 Calculate COX-1 IC50 EIA_TxB2->Calculate_IC50_COX1 Add_LPS Add LPS (Induce COX-2) Blood_COX2->Add_LPS Add_Inhibitor_COX2 Add Test Compound/ Vehicle Add_LPS->Add_Inhibitor_COX2 Incubate_COX2 Incubate 37°C (24 hr) Add_Inhibitor_COX2->Incubate_COX2 Centrifuge_COX2 Centrifuge Incubate_COX2->Centrifuge_COX2 Plasma_Collection Collect Plasma Centrifuge_COX2->Plasma_Collection EIA_PGE2 Measure PGE2 (EIA) Plasma_Collection->EIA_PGE2 Calculate_IC50_COX2 Calculate COX-2 IC50 EIA_PGE2->Calculate_IC50_COX2

Figure 2: COX Inhibition Assay Workflow

Conclusion

This compound is a non-selective COX inhibitor with an efficacy profile comparable to naproxen. While direct quantitative comparisons of its inhibitory potency against COX-1 and COX-2 are limited, its established clinical performance places it within the category of traditional NSAIDs. In contrast, newer COX inhibitors have been developed with a wide spectrum of selectivity for the COX-2 isoform. The choice of a COX inhibitor for therapeutic or research purposes depends on the desired balance between anti-inflammatory efficacy and the potential for side effects, particularly gastrointestinal and cardiovascular risks. The experimental protocols outlined in this guide provide a standardized approach for the continued evaluation and comparison of both established and novel COX inhibitors.

References

Comparative Analysis of Gastric Mucosal Effects: Antrafenine vs. Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known effects of Antrafenine and the widely-used nonsteroidal anti-inflammatory drug (NSAID), Diclofenac, on the gastric mucosa. The information is compiled to assist researchers and professionals in drug development in understanding the gastrointestinal safety profiles of these compounds.

Executive Summary

Diclofenac, a conventional NSAID, is well-documented to induce gastric mucosal damage through the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in protective prostaglandins.[1][2][3] This action can result in a range of gastric adverse effects, from mild irritation to severe ulceration and bleeding.[4] In contrast, specific experimental data on the direct effects of this compound on the gastric mucosa is notably scarce in publicly available scientific literature. Its mechanism of action is believed to involve the inhibition of prostaglandin synthesis, suggesting a potential for similar gastric side effects as NSAIDs.[1] However, without direct comparative studies, a quantitative assessment of its relative gastric safety profile compared to Diclofenac cannot be definitively made.

Data Presentation: Quantitative Comparison

Due to the lack of available experimental data for this compound's effects on gastric mucosa, a direct quantitative comparison with Diclofenac is not possible at this time. The following table summarizes key parameters typically evaluated in preclinical gastric safety studies and provides available data for Diclofenac.

ParameterThis compoundDiclofenacSource
Ulcer Index (in rats) Data Not AvailableDose-dependent increase
Gastric Lesion Area (mm²) Data Not AvailableDose-dependent increase
Prostaglandin E2 (PGE2) Levels Believed to inhibit synthesisSignificant decrease
Myeloperoxidase (MPO) Activity Data Not AvailableSignificant increase
Histopathological Changes Data Not AvailableMucosal erosions, hemorrhages, inflammatory cell infiltration

Mechanism of Action and Signaling Pathways

The primary mechanism of gastric mucosal injury for Diclofenac and other non-selective NSAIDs is the inhibition of both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in the gastric mucosa and is responsible for the synthesis of prostaglandins that maintain mucosal integrity through various protective mechanisms, including stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow. Inhibition of COX-1 disrupts these protective functions, rendering the mucosa susceptible to damage from gastric acid and other irritants. While the precise mechanism of this compound is not fully elucidated, it is believed to act through the inhibition of cyclooxygenase, which would implicate a similar pathway of gastric mucosal effects.

Below is a diagram illustrating the signaling pathway of NSAID-induced gastric mucosal damage.

NSAID_Gastric_Damage_Pathway cluster_effects Physiological Effects NSAIDs Diclofenac / this compound (presumed) COX1 COX-1 Enzyme Constitutive NSAIDs->COX1 Inhibition COX2 COX-2 Enzyme Inducible NSAIDs->COX2 Inhibition Prostaglandins Prostaglandins (PGE2, PGI2) COX1->Prostaglandins Synthesis Mucosal_Defense Gastric Mucosal Defense - Mucus Production - Bicarbonate Secretion - Mucosal Blood Flow Prostaglandins->Mucosal_Defense Stimulation Gastric_Damage Gastric Mucosal Damage - Erosions - Ulcers - Bleeding Mucosal_Defense->Gastric_Damage Prevention

NSAID-induced gastric mucosal damage pathway.

Experimental Protocols

Animal Model: Male Wistar or Sprague-Dawley rats (180-220g) are typically used. Animals are fasted for 24 hours before the experiment with free access to water.

Drug Administration:

  • Test Groups: Diclofenac is administered orally or subcutaneously at various doses (e.g., 20, 40, 80 mg/kg).

  • Control Group: Receives the vehicle (e.g., 1% carboxymethyl cellulose).

Assessment of Gastric Lesions:

  • Four hours after drug administration, animals are euthanized by cervical dislocation.

  • The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • The stomachs are then examined for the presence of mucosal lesions.

  • Ulcer Index: The severity of the lesions can be scored based on their number and size.

  • Lesion Area: The total area of the lesions (in mm²) is measured using image analysis software.

Biochemical and Histopathological Analysis:

  • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration and inflammation, is measured in the gastric tissue.

  • Prostaglandin E2 (PGE2) Measurement: Gastric mucosal PGE2 levels are determined using an enzyme immunoassay (EIA) kit.

  • Histopathology: Gastric tissue samples are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of mucosal damage.

The following diagram illustrates a general experimental workflow for the preclinical assessment of drug-induced gastric mucosal injury.

Experimental_Workflow start Start: Animal Acclimatization (e.g., Male Wistar Rats) fasting 24-hour Fasting (Water ad libitum) start->fasting grouping Randomization into Groups - Vehicle Control - Test Compound (e.g., this compound) - Positive Control (e.g., Diclofenac) fasting->grouping dosing Oral or Subcutaneous Drug Administration grouping->dosing observation Observation Period (e.g., 4 hours) dosing->observation euthanasia Euthanasia and Stomach Excision observation->euthanasia macroscopic Macroscopic Evaluation - Ulcer Index Scoring - Lesion Area Measurement euthanasia->macroscopic biochemical Biochemical Analysis - MPO Assay - PGE2 Measurement euthanasia->biochemical histology Histopathological Examination (H&E Staining) euthanasia->histology data_analysis Data Analysis and Interpretation macroscopic->data_analysis biochemical->data_analysis histology->data_analysis

Preclinical workflow for gastric injury assessment.

Conclusion

The gastric mucosal effects of Diclofenac are well-characterized and serve as a benchmark for NSAID-induced gastropathy. The damage is dose-dependent and mediated by the inhibition of COX enzymes, leading to a compromised mucosal defense system. While this compound is suspected to share a similar mechanism of action involving prostaglandin synthesis inhibition, there is a critical lack of direct experimental evidence to substantiate its effects on the gastric mucosa. Therefore, researchers and drug developers should exercise caution and consider the potential for gastric adverse effects with this compound until further preclinical and clinical studies are conducted to elucidate its gastrointestinal safety profile. Direct comparative studies are warranted to accurately position this compound's gastric tolerability relative to established NSAIDs like Diclofenac.

References

Illuminating Anti-Inflammatory Action: Validating Antrafenine's Efficacy with In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for more effective and safer anti-inflammatory therapeutics, researchers are increasingly turning to advanced in vivo imaging techniques to visualize and quantify drug efficacy in real-time. This guide provides a comparative analysis of antrafenine, a non-narcotic analgesic and anti-inflammatory agent, with other established anti-inflammatory drugs. We delve into the mechanism of action of this compound and explore how in vivo imaging can be employed to validate its effects on inflammation, offering a powerful tool for preclinical drug development.

This compound: A Cyclooxygenase-2 (COX-2) Inhibitor

This compound, a piperazine derivative, has demonstrated analgesic and anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen.[1][2] Its primary mechanism of action is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—key mediators of inflammation.[3][4][5] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in normal physiological functions, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation. This compound is thought to selectively target COX-2, which would theoretically provide anti-inflammatory benefits with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors that also block COX-1.

Traditional Preclinical Assessment of Anti-Inflammatory Effects

The anti-inflammatory activity of this compound has been evaluated in preclinical models, most notably the carrageenan-induced paw edema model in rats. This widely used assay induces a localized, acute inflammatory response characterized by swelling (edema) and the infiltration of leukocytes. Studies have shown that this compound effectively suppresses this edema and is superior to phenylbutazone in inhibiting the infiltration of white blood cells into the inflamed tissue.

Comparative Efficacy in Carrageenan-Induced Paw Edema

The following table summarizes the quantitative data from preclinical studies, comparing the inhibitory effects of this compound, naproxen, and phenylbutazone on carrageenan-induced paw edema in rats.

CompoundDose (mg/kg, p.o.)Time Point (hours)Inhibition of Edema (%)Reference
This compound 24 (ED40)340
103Significant Suppression
203Significant Suppression
403Significant Suppression
Naproxen 15373
Phenylbutazone 403Significant Activity

Validating Anti-Inflammatory Effects with In Vivo Imaging

While traditional methods like measuring paw volume provide valuable data, they offer limited insight into the dynamic cellular and molecular processes of inflammation. In vivo imaging technologies, such as fluorescence and bioluminescence imaging, allow for the non-invasive, real-time visualization and quantification of inflammatory responses in living organisms.

Proposed In Vivo Imaging Strategy for this compound

Given that this compound is a putative COX-2 inhibitor, a powerful in vivo imaging approach would involve the use of a COX-2-targeted fluorescent probe. These probes are designed to selectively bind to the COX-2 enzyme, which is highly expressed in inflamed tissues. An increase in fluorescence intensity at the site of inflammation would directly correlate with the level of COX-2 expression and, consequently, the severity of inflammation. The administration of an effective COX-2 inhibitor like this compound would be expected to reduce the accumulation of this probe, providing a direct visual and quantifiable measure of its target engagement and anti-inflammatory efficacy.

A compelling alternative is bioluminescence imaging using transgenic reporter mice that express luciferase under the control of a promoter for a key inflammatory mediator, such as NF-κB. Upon induction of inflammation, the NF-κB pathway is activated, leading to the expression of luciferase and the emission of light upon administration of luciferin. Treatment with an anti-inflammatory agent like this compound would be expected to suppress NF-κB activation, resulting in a decrease in the bioluminescent signal.

Experimental Protocols

Carrageenan-Induced Paw Edema Protocol

This protocol is a standard method for inducing acute inflammation to screen for the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (150-200g) are used.

  • Housing: Animals are housed in standard laboratory conditions with free access to food and water.

  • Drug Administration: this compound, a comparator drug (e.g., naproxen), or vehicle is administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.

Proposed In Vivo Fluorescence Imaging Protocol for COX-2 Inhibition

This proposed protocol is based on established methods for in vivo imaging of COX-2 expression in inflammation models.

  • Animals: BALB/c mice (6-8 weeks old).

  • Induction of Inflammation: A localized inflammation is induced by a subcutaneous injection of 50 µL of 1% carrageenan into the right hind paw.

  • Drug Administration: this compound (various doses), a positive control (e.g., celecoxib), or vehicle is administered intraperitoneally (i.p.) 30 minutes before the imaging probe.

  • Fluorescent Probe Administration: A COX-2 targeted near-infrared (NIR) fluorescent probe (e.g., a celecoxib-fluorophore conjugate) is administered via tail vein injection.

  • In Vivo Imaging: At specified time points post-probe injection (e.g., 1, 4, 8, and 24 hours), the mice are anesthetized with isoflurane and placed in an in vivo imaging system (e.g., IVIS Lumina).

  • Image Acquisition and Analysis: Fluorescent images are acquired, and the radiant efficiency in the region of interest (the inflamed paw) is quantified. A reduction in fluorescence intensity in the treated groups compared to the vehicle control would indicate inhibition of COX-2.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams have been generated using Graphviz.

inflammation_pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus->Cell Membrane Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins catalyzes Inflammation Inflammation Prostaglandins->Inflammation mediates This compound This compound This compound->COX-2 Enzyme inhibits

Caption: this compound's Mechanism of Action.

experimental_workflow cluster_0 In Vivo Imaging Experiment Animal Model Animal Model Induce Inflammation Induce Inflammation Animal Model->Induce Inflammation Administer this compound Administer this compound Induce Inflammation->Administer this compound Inject Fluorescent Probe Inject Fluorescent Probe Administer this compound->Inject Fluorescent Probe In Vivo Imaging In Vivo Imaging Inject Fluorescent Probe->In Vivo Imaging Data Analysis Data Analysis In Vivo Imaging->Data Analysis

Caption: In Vivo Imaging Workflow.

Conclusion

This compound presents a promising profile as a COX-2 selective anti-inflammatory agent. While traditional preclinical models have established its efficacy, the application of in vivo imaging techniques offers a more sophisticated and detailed validation of its mechanism of action and therapeutic potential. By visualizing and quantifying the reduction of COX-2 expression or downstream inflammatory markers in real-time, researchers can gain deeper insights into the pharmacodynamics of this compound and accelerate its development as a next-generation anti-inflammatory drug. This comparative guide serves as a foundational resource for scientists and drug developers seeking to leverage cutting-edge imaging to advance their research in inflammation.

References

A Comparative Analysis of the Long-Term Efficacy of Antrafenine and Naproxen

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the long-term efficacy and safety of any compound are paramount for researchers, scientists, and drug development professionals. This guide provides a comparative assessment of Antrafenine, a less common piperazine derivative, and naproxen, a widely used propionic acid derivative. While direct long-term comparative studies are scarce, this analysis synthesizes available data to offer a comprehensive overview of their mechanisms, efficacy, and safety profiles.

Executive Summary

This compound and naproxen both function as non-narcotic analgesics and anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes.[1][2] Naproxen is a well-established, non-selective COX inhibitor with extensive clinical data supporting its long-term use, albeit with known gastrointestinal, renal, and cardiovascular risks.[3][4][5] this compound, while shown in early, short-term studies to have efficacy comparable to naproxen, has been largely superseded by newer drugs and lacks substantial long-term clinical data. This guide underscores the disparity in the available evidence for these two compounds.

Data Presentation: Efficacy and Safety

The following tables summarize the available quantitative data for this compound and naproxen. It is critical to note the limited nature of the long-term data for this compound.

Table 1: Comparative Efficacy of this compound and Naproxen

ParameterThis compoundNaproxenSource
Condition OsteoarthritisOsteoarthritis, Rheumatoid Arthritis, etc.,
Study Duration 8 weeksUp to 5.5 years,
Dosage 450 mg/day and 900 mg/day750 mg/day (in comparative study), various
Efficacy Outcome Comparable pain relief to naproxen in an 8-week study.Sustained efficacy in long-term studies for rheumatoid arthritis. In a 5.5-year study on rheumatic conditions, excellent to good results were seen in 70% of rheumatoid arthritis and 74.8% of osteoarthritis patients.,

Table 2: Comparative Safety and Side Effect Profile

ParameterThis compoundNaproxenSource
Gastrointestinal In an 8-week study, 12 side effects were reported in 9 patients at the high dose, and 5 in 5 patients at the low dose, comparable to naproxen (11 in 9 patients) and placebo (10 in 7 patients). A separate study showed no greater gastric bleeding than placebo.Long-term use can lead to stomach ulcers and bleeding. The FDA has a boxed warning regarding the risk of serious gastrointestinal bleeding, ulceration, and perforation.,
Cardiovascular No long-term data available.Increased risk of heart attack and stroke, particularly with long-term use or in patients with existing heart disease. The FDA has a boxed warning for this risk.
Renal No long-term data available.Can lead to kidney damage with long-term use.
Other Side Effects Mild side effects noted in a short-term study.Dizziness, headache, bruising, and allergic reactions are common.

Experimental Protocols

  • Patient Screening and Recruitment: Patients with a confirmed diagnosis of the target condition (e.g., osteoarthritis of the knee) and a baseline pain score above a specified threshold are recruited. Exclusion criteria would include contraindications to NSAID use.

  • Randomization and Blinding: Participants are randomly assigned to receive either the investigational drug (e.g., this compound), the comparator drug (e.g., naproxen), or a placebo in a double-blind fashion.

  • Treatment Period: The treatment period for a long-term study would typically be at least 6 months to a year or longer. Patients would take the assigned medication at a specified dosage.

  • Efficacy Assessments: Primary efficacy endpoints often include changes in pain intensity (e.g., using a Visual Analog Scale or WOMAC score) and physical function. Secondary endpoints may include patient's and physician's global assessments of disease activity. These assessments are conducted at baseline and at regular intervals throughout the study.

  • Safety Monitoring: Adverse events are recorded at each visit. Regular laboratory tests (e.g., complete blood count, liver function tests, renal function tests) are performed to monitor for potential toxicity.

  • Data Analysis: Statistical analysis is performed to compare the changes in efficacy and the incidence of adverse events between the treatment groups.

Mandatory Visualization

Signaling Pathways

Both this compound and naproxen are believed to exert their therapeutic effects through the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins.

COX_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Membrane_Phospholipids Membrane_Phospholipids Phospholipase_A2 Phospholipase A2 Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic_Acid COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach Lining, Platelets) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 Phospholipase_A2->Arachidonic_Acid Antrafenine_Naproxen This compound & Naproxen Antrafenine_Naproxen->COX1 Antrafenine_Naproxen->COX2

Caption: Inhibition of COX-1 and COX-2 by this compound and Naproxen.

Experimental Workflow

The following diagram illustrates a typical workflow for a long-term clinical trial comparing two active drugs and a placebo.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Screening Baseline Baseline Screening->Baseline Randomization Randomization Baseline->Randomization This compound This compound Randomization->this compound Naproxen Naproxen Randomization->Naproxen Placebo Placebo Randomization->Placebo FollowUp Regular Follow-up Visits (Efficacy & Safety Assessment) This compound->FollowUp Naproxen->FollowUp Placebo->FollowUp Analysis Final Data Analysis FollowUp->Analysis

Caption: A typical workflow for a long-term comparative clinical trial.

Logical Relationship

The logical relationship in comparing these two drugs is based on their shared mechanism of action and the disparity in the available clinical evidence.

Logical_Relationship Shared_Mechanism COX Inhibition This compound This compound Shared_Mechanism->this compound Naproxen Naproxen Shared_Mechanism->Naproxen Short_Term_Efficacy Comparable Short-Term Efficacy (Osteoarthritis) This compound->Short_Term_Efficacy Long_Term_Data_A Limited Long-Term Efficacy & Safety Data This compound->Long_Term_Data_A Naproxen->Short_Term_Efficacy Long_Term_Data_N Extensive Long-Term Efficacy & Safety Data Naproxen->Long_Term_Data_N Clinical_Use_A Largely Replaced Long_Term_Data_A->Clinical_Use_A Clinical_Use_N Widely Used Long_Term_Data_N->Clinical_Use_N

Caption: Comparative evidence for this compound and Naproxen.

Conclusion

Naproxen remains a cornerstone in the long-term management of pain and inflammation, supported by a vast body of clinical evidence that also clearly defines its risk profile. This compound, while demonstrating comparable short-term efficacy in historical studies, lacks the long-term data necessary to establish a similar profile. For researchers and drug development professionals, the case of this compound versus naproxen highlights the critical importance of extensive, long-term clinical trials in determining the ultimate therapeutic value and place of a drug. The absence of such data for this compound is a significant factor in its limited use in modern medicine.

References

Safety Operating Guide

Navigating the Safe Disposal of Antrafenine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to established protocols for handling compounds like Antrafenine is paramount. This document provides a comprehensive, step-by-step guide to the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the surrounding environment.

This compound: Chemical and Safety Profile

This compound is a piperazine derivative that has been studied for its analgesic and anti-inflammatory properties.[1][2] Understanding its chemical and physical characteristics is the first step in determining the appropriate disposal pathway.

PropertyData
Chemical Name 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate
Molecular Formula C30H26F6N4O2[1][3]
Molecular Weight 588.55 g/mol [1]
Physical State Solid
Melting Point 88 °C
Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)

Regulatory Framework for Chemical Waste Disposal

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). For academic laboratories, Subpart K of the RCRA regulations provides an alternative set of standards for managing hazardous waste. Key principles of these regulations include the prohibition of disposing of chemical waste in regular trash or down the sewer, mandatory documentation, and proper training for all personnel handling hazardous waste.

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline based on best practices for laboratory chemical waste management. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have procedures unique to your location and facilities.

1. Waste Identification and Classification:

  • Based on its known hazards (skin and eye irritant), this compound should be treated as a hazardous chemical waste.

  • If this compound is mixed with other substances, the entire mixture must be evaluated for its hazardous characteristics (ignitability, corrosivity, reactivity, and toxicity).

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves

    • A lab coat

3. Waste Segregation:

  • Do not mix this compound waste with incompatible materials.

  • Solid this compound waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.

  • If this compound is in a solvent, it should be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated).

4. Waste Container Selection and Labeling:

  • Choose a container that is chemically compatible with this compound and any solvents. Plastic containers are often preferred.

  • The container must be in good condition, with a secure, leak-proof lid.

  • Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific contents, including any solvents and their approximate concentrations.

  • Indicate the date when waste was first added to the container.

5. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

  • The SAA must be under the control of laboratory personnel and should be provided with secondary containment to capture any potential leaks.

  • Ensure the storage area is well-ventilated.

  • Keep waste containers closed except when adding waste.

6. Disposal Request and Pickup:

  • Once the waste container is full or has reached the maximum storage time allowed by your institution (often six to twelve months), submit a request for waste pickup to your institution's EHS department.

  • Do not attempt to dispose of the chemical waste yourself. Trained hazardous waste professionals will collect the waste for proper off-site treatment and disposal.

Experimental Workflow for Waste Management

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Antrafenine_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage Storage & Labeling cluster_disposal Final Disposal A Identify this compound Waste B Consult Institutional EHS Guidelines A->B C Wear Appropriate PPE B->C D Is the waste solid or liquid? C->D E Collect in separate, compatible containers D->E Solid D->E Liquid F Segregate from incompatible waste streams E->F G Label container with: 'Hazardous Waste' 'this compound' Full Contents Start Date F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Ensure secondary containment and keep container closed H->I J Monitor accumulation time and volume I->J K Submit waste pickup request to EHS J->K L EHS collects for final disposal K->L

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, maintaining a secure laboratory environment and adhering to regulatory standards.

References

Essential Safety and Handling Protocols for Antrafenine in a Research Environment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for the handling and disposal of Antrafenine, a non-steroidal anti-inflammatory compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and eye irritation. Therefore, stringent adherence to personal protective equipment protocols is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)This compound contains aromatic amine and ester functional groups. While specific permeation data for this compound is unavailable, nitrile gloves generally offer good resistance to these chemical classes for short-term handling.[1][2][3][4] Double-gloving provides an additional layer of protection against potential contamination.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from splashes or airborne particles of the compound.
Body Protection Laboratory coat or chemical-resistant gownPrevents contact of this compound with skin and personal clothing.[5]
Respiratory Protection Not generally required for handling in solutionUse a certified respirator if there is a potential for aerosolization or if handling the powder outside of a containment system.

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_solution Solution Preparation cluster_experiment Experimental Use cluster_cleanup Cleanup and Disposal A Don appropriate PPE B Prepare a designated and clean workspace A->B C Weigh this compound powder in a chemical fume hood or ventilated balance enclosure B->C D Add solvent to the powder C->D Transfer to vessel E Mix thoroughly to ensure complete dissolution D->E F Conduct experiment within a fume hood E->F G Handle all solutions containing this compound with care to avoid spills F->G H Decontaminate all surfaces and equipment G->H Post-experiment I Segregate and dispose of all this compound waste as per protocol H->I J Remove and dispose of PPE correctly I->J K Wash hands thoroughly J->K

Caption: This workflow outlines the key steps for the safe handling of this compound, from preparation to disposal.

Spill and Emergency Procedures

Immediate and appropriate action is critical in the event of a spill or accidental exposure to this compound.

In case of skin contact:

  • Immediately wash the affected area with copious amounts of soap and water.

  • Remove contaminated clothing.

In case of eye contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek medical attention.

In case of a spill:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, a lab coat or gown, and eye protection.

  • Containment: For small spills, cover with an absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Cleanup: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

As a non-cytotoxic pharmaceutical compound, this compound waste should be managed to prevent environmental contamination.

Table 2: this compound Waste Disposal Protocol

Waste TypeDisposal ProcedureContainer
Solid Waste (unused powder, contaminated consumables)Segregate as non-hazardous pharmaceutical waste for incineration.Labeled, sealed, and puncture-resistant container designated for chemical waste.
Liquid Waste (solutions containing this compound)Collect in a dedicated, sealed, and labeled waste container for chemical waste incineration. Do not pour down the drain.Clearly labeled, leak-proof container for liquid chemical waste.
Contaminated Sharps (needles, scalpels)Dispose of in a designated sharps container for incineration.Puncture-resistant sharps container labeled for chemical waste.

Logical Flow for this compound Waste Disposal:

Start This compound Waste Generated Decision Is the waste solid, liquid, or sharp? Start->Decision Solid Solid Waste (powder, contaminated labware) Decision->Solid Solid Liquid Liquid Waste (solutions) Decision->Liquid Liquid Sharp Contaminated Sharps Decision->Sharp Sharp SolidContainer Seal in a labeled chemical waste container for solids Solid->SolidContainer LiquidContainer Collect in a labeled, leak-proof container for liquid chemical waste Liquid->LiquidContainer SharpContainer Place in a labeled sharps container for chemical waste Sharp->SharpContainer Incineration Dispose of all containers via licensed hazardous waste incineration SolidContainer->Incineration LiquidContainer->Incineration SharpContainer->Incineration

Caption: Decision-making process for the proper segregation and disposal of this compound waste.

By implementing these safety and handling protocols, laboratories can significantly mitigate the risks associated with the research and development of this compound, fostering a secure and compliant working environment.

References

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